molecular formula C12H24O2Si B162888 Dicyclopentyldimethoxysilane CAS No. 131390-32-4

Dicyclopentyldimethoxysilane

Cat. No.: B162888
CAS No.: 131390-32-4
M. Wt: 228.4 g/mol
InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclopentyldimethoxysilane is a useful research compound. Its molecular formula is C12H24O2Si and its molecular weight is 228.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dicyclopentyl(dimethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-13-15(14-2,11-7-3-4-8-11)12-9-5-6-10-12/h11-12H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCYDYZLEAQGJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1CCCC1)(C2CCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888929
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

126990-35-0
Record name Dicyclopentyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126990-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126990350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopentane, 1,1'-(dimethoxysilylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80888929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dicyclopentyldimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclopentane,1,1'-(dimethoxysilylene)bis-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Dicyclopentyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilicon compound with the chemical formula C₁₂H₂₄O₂Si.[1] It is a colorless, transparent liquid characterized by a central silicon atom bonded to two cyclopentyl groups and two methoxy (B1213986) groups.[2] While its primary industrial application lies in polymer chemistry as an external electron donor in Ziegler-Natta catalysis to produce high isotacticity polypropylene (B1209903), its properties as a silylating agent and a precursor for silicon-containing materials are of increasing interest to the broader scientific community.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and catalytic function.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and the design of experimental procedures.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄O₂Si[1]
Molecular Weight 228.4 g/mol [1]
CAS Number 126990-35-0[1]
Appearance Colorless transparent liquid[4]
Boiling Point 251 °C at 760 mmHg[4]
120 °C at 6 mmHg[3]
103 °C at 5 mmHg[4]
Density 0.984 g/cm³ at 25 °C[4]
Refractive Index 1.4640 - 1.4650 at 25 °C[4]
Flash Point 102 °C (closed cup)[4]
Freezing Point ≤ 0 °C[4]
Solubility Soluble in organic solvents, insoluble in water
Hydrolytic Sensitivity Reacts slowly with water/moisture
Purity ≥ 99.0%[4]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. Below are detailed descriptions of the likely experimental protocols for key properties.

Determination of Boiling Point (ASTM D2887)

The boiling point of this compound can be determined using a gas chromatography method analogous to ASTM D2887, which covers the determination of the boiling range distribution of petroleum products.[5]

  • Principle: This method simulates distillation by using gas chromatography to separate the components of a sample by their boiling points. The retention time of the sample is correlated with the boiling points of known standards.[6]

  • Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column is used.

  • Procedure:

    • A calibration mixture of n-alkanes with known boiling points is injected into the gas chromatograph to establish a retention time versus boiling point curve.

    • A sample of this compound is then injected under the same chromatographic conditions.

    • The retention time of the this compound peak is used to determine its boiling point from the calibration curve.

    • For measurements at reduced pressure, the setup is connected to a vacuum system, and the pressure is maintained at the desired level.

Determination of Density (ISO 758)

The density of liquid chemicals like this compound can be determined using a pycnometer according to ISO 758.[1]

  • Principle: This method involves determining the mass of a known volume of the liquid at a specific temperature. The density is then calculated by dividing the mass by the volume.[1]

  • Apparatus: A calibrated pycnometer (a glass flask of a specific volume), a precision balance, and a constant-temperature water bath.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with this compound, taking care to avoid air bubbles, and placed in a constant-temperature bath at 25 °C until it reaches thermal equilibrium.

    • The pycnometer is removed from the bath, cleaned, dried, and weighed again to determine the mass of the liquid.

    • The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index of this compound can be measured using a standard refractometer, such as an Abbe refractometer.

  • Principle: This method measures the angle at which light is bent (refracted) as it passes from a prism of known refractive index into the liquid sample.

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism.

  • Procedure:

    • A few drops of this compound are placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to reach the desired temperature (e.g., 25 °C).

    • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Purity (Gas Chromatography)

The purity of this compound is typically determined by gas chromatography (GC).

  • Principle: GC separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. The area of the peak corresponding to this compound relative to the total area of all peaks gives its purity.

  • Apparatus: A gas chromatograph with a flame ionization detector (FID) and a capillary column suitable for separating organosilicon compounds.

  • Procedure:

    • A small, known amount of the this compound sample is injected into the gas chromatograph.

    • The components are separated as they pass through the column.

    • The detector records the signal for each component as it elutes from the column, generating a chromatogram.

    • The area of each peak is integrated, and the purity is calculated as the percentage of the area of the this compound peak relative to the total peak area.

Chemical Synthesis and Reactivity

This compound is primarily synthesized via a Grignard reaction.[3] The process involves the reaction of a cyclopentyl magnesium halide with a silicon alkoxide or halide.[3]

Synthesis_of_this compound cyclopentyl_halide Cyclopentyl Halide grignard Cyclopentyl Magnesium Halide (Grignard Reagent) cyclopentyl_halide->grignard Reacts with mg Magnesium (Mg) mg->grignard dcpdms This compound (C₅H₉)₂Si(OCH₃)₂ grignard->dcpdms Reacts with (2 equiv.) tetramethoxysilane Tetramethoxysilane Si(OCH₃)₄ tetramethoxysilane->dcpdms purification Purification (Distillation) dcpdms->purification Crude Product solvent Solvent (e.g., THF) solvent->grignard solvent->dcpdms

Synthesis of this compound via Grignard Reaction.

A key aspect of the reactivity of this compound is its sensitivity to hydrolysis. The methoxy groups (-OCH₃) can react with water to form silanol (B1196071) groups (-OH) and methanol. This reaction is the basis for its use in forming siloxane bonds in materials science applications.[7]

Role in Ziegler-Natta Catalysis

In the context of polymer chemistry, this compound serves as an external electron donor in Ziegler-Natta catalyst systems for the polymerization of propylene.[8] Its primary function is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, which translates to improved material properties such as crystallinity and stiffness.[9]

Ziegler_Natta_Catalysis_Workflow catalyst_system Ziegler-Natta Catalyst System polymerization Polymerization Reactor catalyst_system->polymerization zn_catalyst Ziegler-Natta Pre-catalyst (e.g., TiCl₄ on MgCl₂) zn_catalyst->catalyst_system cocatalyst Co-catalyst (e.g., Triethylaluminium) cocatalyst->catalyst_system dcpdms This compound (External Electron Donor) dcpdms->catalyst_system Modifies active sites propylene Propylene Monomer propylene->polymerization Feed polypropylene High Isotacticity Polypropylene polymerization->polypropylene Product

Workflow of this compound in Ziegler-Natta Catalysis.

Relevance to Drug Development and Research

While this compound is not directly used in drug formulations, the broader class of organosilanes and silicones has found numerous applications in the biomedical and pharmaceutical fields.[10][11] These applications include use as excipients, in drug delivery systems, and for the surface modification of biomedical devices to improve biocompatibility.[10][11] The reactivity of the methoxy groups in this compound allows for its potential use in grafting onto surfaces or incorporation into larger polymeric structures, which could be explored for creating materials with tailored properties for biomedical applications. Its well-defined structure and purity make it a valuable model compound for studying the fundamental interactions of organosilanes in various chemical and biological systems.

Conclusion

This compound possesses a unique set of physicochemical properties that make it a valuable compound in both industrial and research settings. Its primary role as an external electron donor in Ziegler-Natta catalysis is well-established, and its potential as a silylating agent and a building block for novel materials continues to be explored. This technical guide provides a foundational understanding of its properties and the methodologies for their determination, which is essential for its effective and safe use in scientific and developmental applications.

References

An In-Depth Technical Guide to Dicyclopentyldimethoxysilane (CAS 126990-35-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS), CAS number 126990-35-0, is a versatile organosilicon compound with significant applications in industrial catalysis and organic synthesis. Its unique molecular structure, featuring two bulky cyclopentyl groups and two reactive methoxy (B1213986) groups attached to a central silicon atom, imparts specific steric and electronic properties. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis methodologies, and its primary applications as an external electron donor in Ziegler-Natta polymerization and as a silylating agent. Experimental protocols and mechanistic pathways are detailed to provide a thorough understanding for researchers and professionals in chemistry and materials science.

Chemical and Physical Properties

This compound is a colorless, transparent liquid under normal conditions.[1] It is characterized by its solubility in organic solvents and insolubility in water.[2] The presence of the dimethoxysilyl group makes it susceptible to hydrolysis.[3] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 126990-35-0[2][4]
Molecular Formula C₁₂H₂₄O₂Si[4][5]
Molecular Weight 228.41 g/mol [4][6]
Appearance Colorless to almost colorless clear liquid[1][4]
Boiling Point 251 °C at 760 mmHg; 118-120 °C at 6-9 mmHg[1][6]
Density 0.9800 - 0.9900 g/cm³ at 20-25 °C[1][6]
Refractive Index (n_D^25) 1.4640 - 1.4670[1][6]
Flash Point 94 - 102 °C (closed cup)[1][6]
Purity ≥99.0%[2][7]
Solubility Soluble in organic solvents, insoluble in water[2]

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: a Grignard reagent-based synthesis and a hydrosilylation-alkoxy substitution sequential synthesis.[2]

Grignard Reagent-Based Synthesis

This is a common and direct method that can start from either tetramethoxysilane (B109134) (TMOS) or a tetrahalosilane like silicon tetrachloride (SiCl₄).[2][3] The general approach involves the reaction of a silicon precursor with approximately two molar equivalents of a cyclopentylmagnesium halide (a Grignard reagent).[2]

This protocol is adapted from established procedures for the synthesis of similar organosilanes.[4]

Materials:

  • Magnesium turnings

  • Cyclopentyl chloride

  • Tetramethoxysilane (TMOS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (for initiation)

  • Standard glassware for Grignard reaction under inert atmosphere

Procedure:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, under a nitrogen atmosphere, place magnesium turnings (2.0 moles). Add a crystal of iodine. A solution of cyclopentyl chloride (2.0 moles) in anhydrous THF is added dropwise from the dropping funnel to initiate the reaction. Once the reaction starts, the remaining cyclopentyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure the complete formation of the Grignard reagent.

  • Reaction with TMOS: A solution of tetramethoxysilane (1.0 mole) in anhydrous THF is placed in the dropping funnel. This solution is added dropwise to the prepared Grignard reagent. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature of the reaction mixture not exceeding 50 °C.[8]

  • Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The precipitated magnesium salts are then removed by filtration.

  • Purification: The solvent (THF) is removed from the filtrate by distillation. The crude product is then purified by vacuum distillation to yield this compound.

Hydrosilylation-Alkoxy Substitution Sequential Synthesis

This method involves a multi-step process starting with the hydrosilylation of cyclopentene.[2]

  • Hydrosilylation: Cyclopentene is reacted with a silane (B1218182) containing a Si-H bond, such as trichlorosilane (B8805176) (HSiCl₃), in the presence of a platinum catalyst. This forms cyclopentyltrichlorosilane.[2]

  • Second Cyclopentyl Group Addition: The cyclopentyltrichlorosilane is then reacted with a cyclopentyl Grignard reagent to introduce the second cyclopentyl group, forming dicyclopentyldichlorosilane (B136930).[2]

  • Methoxylation: The final step is the reaction of dicyclopentyldichlorosilane with methanol (B129727) to replace the chlorine atoms with methoxy groups, yielding the final product, this compound.[2]

G cluster_0 Hydrosilylation cluster_1 Grignard Reaction cluster_2 Methoxylation Cyclopentene Cyclopentene Cyclopentyltrichlorosilane Cyclopentyltrichlorosilane Cyclopentene->Cyclopentyltrichlorosilane + HSiCl₃ (Pt catalyst) Trichlorosilane Trichlorosilane Trichlorosilane->Cyclopentyltrichlorosilane Dicyclopentyldichlorosilane Dicyclopentyldichlorosilane Cyclopentyltrichlorosilane->Dicyclopentyldichlorosilane + CyclopentylMgCl Grignard Cyclopentyl Magnesium Chloride Grignard->Dicyclopentyldichlorosilane DCPDMS This compound Dicyclopentyldichlorosilane->DCPDMS + 2 CH₃OH Methanol Methanol Methanol->DCPDMS

Applications

External Electron Donor in Ziegler-Natta Polymerization

The primary industrial application of this compound is as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene (B89431).[2][3] Its role is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity, increased crystallinity, and desirable physical properties.[1][3]

The mechanism of action involves the selective poisoning of non-stereospecific active sites on the catalyst surface.[3] The bulky cyclopentyl groups of DCPDMS play a crucial role in controlling the stereochemistry of the polymer.[6]

The following is a generalized procedure for propylene polymerization using a Ziegler-Natta catalyst with DCPDMS as an external donor.

Materials:

  • High-purity propylene

  • Ziegler-Natta catalyst (e.g., TiCl₄ supported on MgCl₂)

  • Cocatalyst (e.g., Triethylaluminum, TEAl)

  • This compound (DCPDMS)

  • Anhydrous heptane (B126788) (as solvent)

  • High-pressure polymerization reactor

Procedure:

  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen.

  • Catalyst Slurry Preparation: In a separate vessel, a slurry of the Ziegler-Natta catalyst in anhydrous heptane is prepared.

  • Charging the Reactor: Anhydrous heptane is introduced into the reactor, followed by the desired amount of DCPDMS and the TEAl cocatalyst. The mixture is stirred.

  • Initiation of Polymerization: The catalyst slurry is injected into the reactor. The reactor is then pressurized with propylene to the desired pressure, and the temperature is raised to the polymerization temperature (e.g., 70 °C).

  • Polymerization: The polymerization is allowed to proceed for a set period, with propylene continuously fed to maintain the pressure.

  • Termination: The polymerization is terminated by venting the propylene and adding a quenching agent like methanol.

  • Product Isolation: The polymer is collected, washed with a suitable solvent to remove catalyst residues, and then dried.

G Catalyst Ziegler-Natta Catalyst (TiCl₄/MgCl₂) Active_Site Formation of Active Sites Catalyst->Active_Site Cocatalyst Cocatalyst (e.g., TEAl) Cocatalyst->Active_Site DCPDMS DCPDMS (External Donor) DCPDMS->Active_Site Selectively poisons non-stereospecific sites Polymerization Stereospecific Polymerization Active_Site->Polymerization Propylene Propylene Monomer Propylene->Polymerization Monomer Insertion Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Silylating Agent in Organic Synthesis

DCPDMS also serves as a versatile silylating agent.[3] The bulky dicyclopentylsilyl group can be used to protect sensitive functional groups, such as alcohols, during multi-step organic syntheses.[3] The steric hindrance provided by the cyclopentyl groups can offer high selectivity in these reactions.[3]

Hydrolysis and Condensation

In the presence of water, the methoxy groups of this compound undergo hydrolysis to form silanol (B1196071) (-OH) groups, with methanol as a byproduct.[3] These silanol groups are reactive and can undergo condensation reactions to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[3] This reactivity is fundamental to its application in the formation of silicon-based materials.

G DCPDMS This compound (R₂Si(OCH₃)₂) Silanol_Intermediate Dicyclopentyl(methoxy)silanol (R₂Si(OCH₃)(OH)) DCPDMS->Silanol_Intermediate Hydrolysis Water1 H₂O Water1->Silanol_Intermediate Methanol1 CH₃OH Silanol_Intermediate->Methanol1 Silanediol Dicyclopentylsilanediol (R₂Si(OH)₂) Silanol_Intermediate->Silanediol Hydrolysis Water2 H₂O Water2->Silanediol Methanol2 CH₃OH Silanediol->Methanol2 Condensation Condensation Silanediol->Condensation Siloxane Siloxane Polymer (-[R₂SiO]-)n Condensation->Siloxane Water3 H₂O Condensation->Water3

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is sensitive to moisture and will hydrolyze.[1] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key organosilicon compound with significant industrial and synthetic utility. Its role as an external electron donor in Ziegler-Natta catalysis is critical for the production of high-quality polypropylene. Furthermore, its properties as a silylating agent and its hydrolysis and condensation chemistry make it a valuable building block for materials science. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound.

References

An In-depth Technical Guide to Dicyclopentyldimethoxysilane: Molecular Structure, Weight, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Dicyclopentyldimethoxysilane is an organosilicon compound with significant applications in industrial catalysis, particularly as an external electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization.[1] Its molecular architecture, featuring two bulky cyclopentyl groups and two methoxy (B1213986) groups attached to a central silicon atom, imparts unique steric and electronic properties.[2] This guide provides a detailed overview of its molecular structure, weight, and the experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

This compound is a colorless, transparent liquid.[1] The central silicon atom is bonded to two cyclopentyl rings and two methoxy groups.

Chemical Identifiers:

  • IUPAC Name: dicyclopentyl(dimethoxy)silane[3]

  • SMILES: CO--INVALID-LINK--(C1CCCC1)C1CCCC1[4]

  • InChI Key: JWCYDYZLEAQGJJ-UHFFFAOYSA-N

The molecular formula for this compound is C12H24O2Si.[3][4][5][6][7][8][9]

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below details the calculation for this compound.

Constituent ElementSymbolAtomic Weight ( g/mol )CountTotal Weight ( g/mol )
CarbonC12.01112144.132
HydrogenH1.0082424.192
OxygenO15.999231.998
SiliconSi28.085128.085
Total Molecular Weight 228.407

The calculated molecular weight is approximately 228.41 g/mol , which aligns with values provided by various chemical suppliers.[4]

Experimental Protocols

The synthesis of this compound is primarily achieved through two main methods involving a Grignard reagent.[2]

1. Synthesis from Tetramethoxysilane

This method involves the reaction of a cyclopentyl magnesium halide (a Grignard reagent) with tetramethoxysilane.[2][10]

  • Reaction: Approximately two moles of the cyclopentyl magnesium halide are reacted with one mole of tetramethoxysilane.[2][10]

  • Solvent: The reaction is typically carried out in an organic solvent such as tetrahydrofuran, diethyl ether, or dibutyl ether.[2]

  • Temperature: The reaction temperature is maintained in the range of 20 to 100°C.[2]

  • Work-up: Upon completion of the reaction, the precipitated magnesium salts are removed by filtration. The solvent is then removed from the filtrate by distillation to yield the crude product.[2][10]

  • Purification: The crude product is purified by distillation under reduced pressure.[2][10]

2. Synthesis from Tetrahalosilanes

This alternative synthesis route starts with a silicon halide, such as tetrachlorosilane.[2]

  • Grignard Reaction: A Grignard reagent, such as cyclopentylmagnesium chloride, is reacted with the tetrahalosilane. This reaction forms the intermediate, Dicyclopentyldichlorosilane.[2]

  • Methanolysis: The Dicyclopentyldichlorosilane intermediate then undergoes methanolysis. This is achieved by reacting it with an excess of methanol (B129727) (more than two moles of methanol per mole of the silane (B1218182) intermediate).[2]

  • Conversion: The methanol displaces the two chlorine atoms, forming two methoxy groups attached to the silicon atom and hydrogen chloride as a byproduct, yielding the final this compound product.[2]

Analytical Characterization

To ensure the purity and confirm the structure of the synthesized this compound, several analytical techniques are employed.[2]

  • Gas Chromatography (GC): This is a primary method used to assess the purity of the final product and to monitor the progress of the synthesis reaction.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy is utilized to confirm the molecular structure of the compound.[2][10]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule and is used for identification purposes.[2][10]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight of the compound.[10]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Workflow Start Start Materials (e.g., Cyclopentyl Halide, Mg, Tetramethoxysilane) Grignard Grignard Reaction Start->Grignard Filtration Filtration (Remove Mg Salts) Grignard->Filtration Distillation1 Solvent Removal (Distillation) Filtration->Distillation1 Crude_Product Crude Product Distillation1->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Analytical Characterization (GC, NMR, IR, MS) Final_Product->Analysis Result Verified Product Analysis->Result

Synthesis and Analysis Workflow

References

An In-depth Technical Guide to the Solubility of Dicyclopentyldimethoxysilane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilicon compound with significant applications in catalysis and materials science. A thorough understanding of its solubility characteristics in common organic solvents is crucial for its effective use in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the solubility profile of DCPDMS. While specific quantitative solubility data is not extensively available in public literature, this document consolidates qualitative information based on its physicochemical properties and general principles of solubility for alkoxysilanes. Furthermore, it furnishes detailed experimental protocols for the determination of solubility, enabling researchers to generate precise data for their specific applications.

Introduction

This compound (CAS No. 126990-35-0) is a colorless liquid characterized by a central silicon atom bonded to two cyclopentyl groups and two methoxy (B1213986) groups. This structure imparts a significant nonpolar character to the molecule, which largely dictates its solubility behavior. It is widely reported to be soluble in common organic solvents while being insoluble in water[1]. One patent highlights its "greatly improved solubility in certain organic solvents such as lower aliphatic hydrocarbon solvents, e.g., n-pentane"[2]. The principle of "like dissolves like" is the primary determinant of its solubility profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₄O₂Si[3][4]
Molecular Weight 228.41 g/mol [3]
Appearance Colorless transparent liquid[3]
Boiling Point 251 °C at 760 mmHg
Density ~0.99 g/cm³[5]
Flash Point 102 °C
Water Solubility Insoluble (reacts slowly with water)[1][5]

Qualitative Solubility of this compound

Based on its nonpolar structure and available literature, the expected qualitative solubility of this compound in a range of common organic solvents is summarized below. It is anticipated to be highly soluble or miscible in nonpolar and moderately polar aprotic solvents. Its solubility in polar protic solvents, particularly lower alcohols, may be limited and complicated by its reactivity (hydrolysis).

SolventSolvent TypeExpected SolubilityRationale
Hexane Nonpolar, AproticMiscible"Like dissolves like"; both are nonpolar hydrocarbons.
Toluene Nonpolar, AproticMiscibleAromatic hydrocarbon, readily dissolves nonpolar compounds.
Tetrahydrofuran (THF) Polar, AproticMiscibleEther solvent, capable of dissolving a wide range of nonpolar and polar compounds.
Acetone Polar, AproticSoluble / MiscibleKetone solvent, generally a good solvent for many organic compounds.
Isopropanol (B130326) Polar, ProticSoluble to Sparingly SolublePotential for hydrolysis. Solubility may be limited by the polarity of the alcohol.
Ethanol Polar, ProticSoluble to Sparingly SolublePotential for hydrolysis. Higher polarity than isopropanol may further limit solubility.
Methanol Polar, ProticSparingly SolubleMost polar of the common alcohols, and most likely to have limited solubility and react with the silane (B1218182).
Water Polar, ProticInsolubleHighly polar nature of water and the nonpolar nature of DCPDMS prevent dissolution. DCPDMS will also hydrolyze in the presence of water.

Experimental Protocols for Solubility Determination

Given the absence of readily available quantitative data, researchers can utilize the following standard methodologies to determine the solubility of this compound in specific organic solvents.

Protocol for Qualitative Solubility/Miscibility Determination

This method provides a rapid visual assessment of solubility at a given concentration.

Materials:

  • This compound

  • Organic solvent of interest

  • Small glass vials with caps

  • Pipettes or graduated cylinders

  • Vortex mixer

Procedure:

  • To a clean, dry vial, add a known volume (e.g., 2 mL) of the selected organic solvent.

  • Add a specific volume of this compound to the solvent. To test for miscibility, an equal volume can be added.

  • Cap the vial securely and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a light source.

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Soluble: The silane completely dissolves, resulting in a clear solution with no visible cloudiness or separate layers.

    • Partially Soluble: The solution appears cloudy, or a portion of the silane has dissolved, but an undissolved fraction remains.

    • Insoluble: The silane does not dissolve and forms a distinct separate layer.

  • Record the observation. This test can be repeated with varying concentrations to estimate the solubility limit.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of this compound in a solvent at a specific temperature.

Materials:

  • This compound

  • Organic solvent of interest

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Glass flasks with stoppers

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Pre-weighed evaporation dishes

  • Drying oven or vacuum evaporator

Procedure:

  • Add an excess amount of this compound to a known volume of the organic solvent in a glass flask.

  • Seal the flask and place it in a temperature-controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the mixture to settle, letting any undissolved this compound separate.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved droplets.

  • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

  • Carefully evaporate the solvent. This can be done in a fume hood, a drying oven at a temperature below the boiling point of DCPDMS, or using a rotary evaporator.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of aliquot in mL) * 100

Visual Representations

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a given organic solvent.

start Start: Select Solvent qual_test Perform Qualitative Miscibility Test start->qual_test is_miscible Is the mixture a single phase? qual_test->is_miscible miscible Result: Miscible is_miscible->miscible Yes quant_test Perform Quantitative Solubility Test is_miscible->quant_test No end End miscible->end prepare_sat_sol Prepare Saturated Solution (Excess Solute) quant_test->prepare_sat_sol insoluble Result: Insoluble/ Sparingly Soluble quant_test->insoluble equilibrate Equilibrate at Constant Temperature prepare_sat_sol->equilibrate separate_phases Separate Liquid and Undissolved Phases equilibrate->separate_phases analyze_liquid Analyze Supernatant (e.g., Gravimetrically) separate_phases->analyze_liquid calculate_sol Calculate Solubility (e.g., g/100 mL) analyze_liquid->calculate_sol calculate_sol->end

Caption: Workflow for determining the solubility of DCPDMS.

Factors Influencing this compound Solubility

This diagram illustrates the key factors that influence the solubility of this compound.

solubility DCPDMS Solubility solute_props Solute Properties (DCPDMS) solute_props->solubility nonpolar Large Nonpolar Cyclopentyl Groups solute_props->nonpolar reactive Reactive Methoxy Groups (Hydrolysis) solute_props->reactive solvent_props Solvent Properties solvent_props->solubility polarity Polarity (Like dissolves like) solvent_props->polarity h_bonding Hydrogen Bonding Capacity solvent_props->h_bonding system_conds System Conditions system_conds->solubility temp Temperature system_conds->temp pressure Pressure (Minor effect for liquids) system_conds->pressure

Caption: Key factors influencing the solubility of DCPDMS.

Conclusion

This compound is a nonpolar organosilicon compound that exhibits good solubility in a wide range of common organic solvents, particularly those that are nonpolar and aprotic. While precise quantitative solubility data is not widely published, its solubility profile can be reliably predicted based on its chemical structure. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. This technical guide serves as a valuable resource for researchers, scientists, and drug development professionals working with this compound, enabling informed solvent selection and facilitating its effective use in various scientific and industrial applications.

References

The Role of Dicyclopentyldimethoxysilane (DCPDMS) as an External Electron Donor in Ziegler-Natta Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism and impact of dicyclopentyldimethoxysilane (DCPDMS), a critical external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization. The unique steric and electronic properties of DCPDMS play a pivotal role in enhancing the stereoselectivity of the catalyst, leading to the production of highly isotactic polypropylene (B1209903) with desirable physical and mechanical properties. This document details the mechanistic pathways of its action, presents a compilation of quantitative data from various studies, outlines detailed experimental protocols for catalyst evaluation and polymer characterization, and provides visual representations of the key chemical interactions and workflows.

Introduction

The production of isotactic polypropylene (iPP) is heavily reliant on the use of Ziegler-Natta (ZN) catalysts, complex systems typically comprising a titanium-based active species supported on magnesium chloride (MgCl₂), a cocatalyst (usually an aluminum alkyl like triethylaluminum, TEAl), and electron donors.[1] Electron donors are classified as internal (added during catalyst preparation) and external (introduced during polymerization). This compound, often referred to as "Donor-D" or "D-donor," is a widely used external electron donor renowned for its ability to significantly improve the isospecificity of the catalyst system.[2][3] Its molecular structure, featuring two bulky cyclopentyl groups and two methoxy (B1213986) groups attached to a central silicon atom, is key to its function.[4] This guide will elucidate the multifaceted role of DCPDMS in propylene polymerization.

Mechanism of Action

The primary function of an external electron donor like DCPDMS in Ziegler-Natta catalysis is to enhance the stereoselectivity of the polymerization process, thereby increasing the isotacticity of the resulting polypropylene.[2] This is achieved through a combination of electronic and steric effects that modulate the behavior of the active sites on the catalyst surface.

The proposed mechanism involves several key interactions:

  • Coordination to Active Sites: DCPDMS coordinates to the titanium active centers on the MgCl₂ support. This coordination alters the electronic and steric environment around the active site, making it more selective towards a specific orientation of the incoming propylene monomer.[4]

  • Selective Poisoning of Non-stereospecific Sites: The bulky cyclopentyl groups of DCPDMS are thought to selectively deactivate or "poison" the non-stereospecific active sites on the catalyst surface.[4] This selective deactivation ensures that a higher proportion of the polymerization occurs at the isospecific sites, leading to a more stereoregular polymer.

  • Interaction with the Cocatalyst: DCPDMS can also interact with the aluminum alkyl cocatalyst. This interaction can influence the overall activity and stability of the catalyst system.

  • Modification of Active Center Distribution: The addition of DCPDMS can lead to a reduction in the total number of active centers but can increase the chain propagation rate constant of the highly isospecific active centers.[2]

Computational studies using Density Functional Theory (DFT) have further illuminated these interactions, suggesting that the presence of at least two DCPDMS molecules around a single titanium active site can significantly reduce the activation energy for isotactic propylene insertion.

Data Presentation

The performance of DCPDMS as an external electron donor has been quantified in numerous studies. The following tables summarize key data, comparing its effects on catalyst activity, polypropylene isotacticity, and molecular weight with other silane (B1218182) donors.

Table 1: Comparative Performance of External Donors on Propylene Polymerization

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
NoneVaries~60-80VariesVaries
This compound (DCPDMS)High>95HighBroad
Cyclohexyl(methyl)dimethoxysilane (CMDMS)High~90-95ModerateModerate
Diphenyldimethoxysilane (DPDMS)Moderate~90-94ModerateModerate
Diisopropyldimethoxysilane (DIPDMS)Moderate~90-93ModerateModerate

Note: The values presented are generalized from multiple sources and can vary depending on the specific catalyst system and polymerization conditions.

Table 2: Effect of DCPDMS on Catalyst and Polymer Properties (Illustrative Data)

ParameterWithout External DonorWith DCPDMS
Polymerization Activity (kg PP/mol Ti·h)15001200
Isotacticity ([mmmm] pentad, %)8598
Melting Temperature (Tm, °C)155165
Xylene Solubles (%)10<2
Average Molecular Weight (Mw x 10⁵ g/mol )4.56.0
Molecular Weight Distribution (Mw/Mn)5.57.0

Data is illustrative and compiled from trends reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DCPDMS in propylene polymerization.

Slurry Phase Propylene Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/internal donor/MgCl₂)

  • Triethylaluminum (TEAl) solution (e.g., 1 M in hexane)

  • This compound (DCPDMS) solution (e.g., 0.1 M in hexane)

  • Anhydrous hexane (B92381) (polymerization solvent)

  • High-purity propylene gas

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Jacketed glass or stainless-steel reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

  • Schlenk line for handling air-sensitive reagents.

  • Mass flow controller for propylene.

  • Thermostatic bath for temperature control.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with nitrogen to remove air and moisture.

  • Solvent and Cocatalyst Addition: Introduce a specific volume of anhydrous hexane into the reactor. Add the required amount of TEAl solution and stir.

  • External Donor Addition: Inject the desired volume of the DCPDMS solution into the reactor and stir for a set period (e.g., 5-10 minutes) to allow for interaction with the cocatalyst.

  • Catalyst Injection: Suspend a known amount of the Ziegler-Natta catalyst in anhydrous hexane and inject the slurry into the reactor to initiate polymerization.

  • Polymerization: Start the propylene feed at a constant pressure and maintain the desired reaction temperature (e.g., 70°C) for the specified duration (e.g., 1-2 hours).

  • Quenching: Stop the propylene flow and quench the reaction by adding an excess of methanol.

  • Polymer Isolation and Purification: Filter the polymer slurry and wash the collected polypropylene powder sequentially with a dilute hydrochloric acid solution and then with methanol to remove catalyst residues.

  • Drying: Dry the polymer powder in a vacuum oven at a specified temperature (e.g., 60-80°C) to a constant weight.

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and molecular weight distribution of the polypropylene.

Typical Conditions for Polypropylene Analysis:

  • Instrument: High-temperature GPC system.[5]

  • Columns: A set of columns suitable for high molecular weight polyolefins (e.g., PLgel Olexis).[6]

  • Mobile Phase: 1,2,4-Trichlorobenzene (TCB) with an antioxidant (e.g., BHT).[6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 140-160°C.

  • Detector: Refractive Index (RI) detector.

  • Calibration: Use polystyrene standards to generate a universal calibration curve.

Procedure:

  • Sample Preparation: Dissolve a known concentration of the polypropylene sample in the mobile phase at high temperature with gentle agitation.

  • Injection: Inject the filtered sample solution into the GPC system.

  • Data Acquisition and Analysis: Collect the chromatogram and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the polypropylene, such as melting temperature (Tm) and crystallinity.[7][8]

Typical Conditions:

  • Instrument: A differential scanning calorimeter.

  • Sample Weight: 5-10 mg.

  • Heating/Cooling Rate: 10°C/min.

  • Temperature Program:

    • Heat from room temperature to 200°C to erase the thermal history.

    • Cool from 200°C to room temperature.

    • Heat again from room temperature to 200°C.

  • Atmosphere: Inert (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh the polymer sample into an aluminum DSC pan and seal it.

  • Measurement: Place the sample pan and an empty reference pan in the DSC cell and run the temperature program.

  • Data Analysis: Determine the melting temperature (Tm) from the peak of the endothermic melting curve of the second heating scan. Calculate the degree of crystallinity from the enthalpy of fusion.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR is the most powerful technique for determining the isotacticity of polypropylene at the microstructure level (e.g., pentad sequences).[9][10]

Typical Conditions:

  • Spectrometer: A high-field NMR spectrometer.

  • Solvent: A deuterated solvent capable of dissolving polypropylene at high temperatures, such as 1,2,4-trichlorobenzene/benzene-d₆ mixture.

  • Temperature: 120-130°C.

  • Pulse Program: Inverse-gated decoupling to ensure quantitative analysis.

  • Relaxation Agent: Addition of a relaxation agent like chromium(III) acetylacetonate (B107027) can reduce the long relaxation times of the methyl carbons.

Procedure:

  • Sample Preparation: Dissolve the polypropylene sample in the deuterated solvent in an NMR tube at high temperature.

  • Data Acquisition: Acquire the ¹³C NMR spectrum under quantitative conditions.

  • Data Analysis: Integrate the signals in the methyl region of the spectrum corresponding to different pentad sequences (e.g., mmmm, mmmr, mmrr). The isotacticity index is often reported as the percentage of the mmmm pentad.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of DCPDMS and experimental workflows.

DCPDMS_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface Ti_active_iso Isospecific Ti Active Site MgCl2 MgCl2 Support iPP Isotactic Polypropylene Ti_active_iso->iPP Forms Ti_active_non_iso Non-Isospecific Ti Active Site aPP Atactic Polypropylene Ti_active_non_iso->aPP Forms DCPDMS DCPDMS (External Donor) DCPDMS->Ti_active_iso Coordination & Stereo-enhancement DCPDMS->Ti_active_non_iso Selective Poisoning Propylene Propylene Monomer Propylene->Ti_active_iso Polymerization Propylene->Ti_active_non_iso Polymerization

Caption: Mechanism of DCPDMS in enhancing stereoselectivity.

Polymerization_Workflow start Start: Reactor Preparation reagents Add Hexane, TEAl, and DCPDMS start->reagents catalyst Inject ZN Catalyst reagents->catalyst polymerize Feed Propylene (e.g., 70°C, 1-2h) catalyst->polymerize quench Quench with Methanol polymerize->quench isolate Filter and Wash Polymer quench->isolate dry Vacuum Dry Polymer isolate->dry end End: Obtain iPP Powder dry->end

Caption: Slurry phase propylene polymerization workflow.

Characterization_Flow cluster_analysis Polymer Characterization iPP_sample Polypropylene Sample GPC GPC Analysis iPP_sample->GPC DSC DSC Analysis iPP_sample->DSC NMR 13C NMR Analysis iPP_sample->NMR MWD Molecular Weight & Distribution (Mw, Mn, PDI) GPC->MWD Thermal Thermal Properties (Tm, Crystallinity) DSC->Thermal Isotacticity Microstructure & Isotacticity ([mmmm]) NMR->Isotacticity

Caption: Experimental workflow for polypropylene characterization.

Conclusion

This compound is a highly effective external electron donor in Ziegler-Natta catalysis for the production of isotactic polypropylene. Its mechanism of action, centered on the selective modulation of active sites through steric and electronic effects, leads to a significant enhancement in polymer stereoregularity. This results in polypropylene with high crystallinity, improved thermal properties, and superior mechanical performance. The experimental protocols and characterization techniques outlined in this guide provide a framework for researchers to evaluate and understand the impact of DCPDMS and other electron donors in the complex and industrially vital field of olefin polymerization.

References

The Pivotal Role of Steric Hindrance in Dicyclopentyldimethoxysilane for Stereoselective Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclopentyldimethoxysilane (DCPDMS), a key organosilicon compound, plays a critical role as an external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization. Its efficacy in producing highly isotactic polypropylene (B1209903) is largely attributed to the significant steric hindrance exerted by its two cyclopentyl groups. This technical guide provides a comprehensive overview of the fundamental principles governing the function of DCPDMS, with a particular focus on the steric effects that dictate the stereochemistry of the growing polymer chain. This document details the impact of DCPDMS on catalyst performance and polymer properties, outlines relevant experimental protocols for synthesis and analysis, and presents visual representations of the underlying mechanisms and workflows.

Introduction

The synthesis of isotactic polypropylene, a polymer with a highly ordered stereochemical structure, is of paramount importance for achieving desirable material properties such as high crystallinity, melting point, and mechanical strength. The use of Ziegler-Natta catalysts, while effective in promoting polymerization, often requires the addition of external electron donors to control and enhance the stereoselectivity of the active sites. This compound (DCPDMS) has emerged as a highly effective external donor, primarily due to the bulky nature of its cyclopentyl substituents.[1] This guide delves into the molecular-level interactions and steric factors that underpin the performance of DCPDMS in this critical industrial process.

The Mechanism of Stereocontrol: The Role of Steric Hindrance

In Ziegler-Natta catalysis, the active sites are typically titanium species supported on a magnesium chloride surface. These sites catalyze the insertion of propylene monomers into the growing polymer chain. Without an external donor, many of these sites are aspecific, leading to the formation of atactic (non-stereoregular) polypropylene.

The introduction of DCPDMS profoundly alters the stereochemical outcome of the polymerization. The bulky cyclopentyl groups of DCPDMS coordinate to the active titanium centers, creating a sterically crowded environment.[2] This steric hindrance dictates the orientation of the incoming propylene monomer, favoring a specific prochiral face for coordination and subsequent insertion. This selective orientation ensures that the methyl groups of the propylene units are consistently positioned on the same side of the polymer backbone, resulting in a highly isotactic structure.

The following diagram illustrates the proposed mechanism of stereocontrol by DCPDMS.

Stereocontrol_Mechanism cluster_0 Ziegler-Natta Active Site cluster_1 Resulting Polymer Structure ActiveSite Ti Active Center (on MgCl2 support) DCPDMS This compound (DCPDMS) ActiveSite->DCPDMS Coordination Polymer Growing Polymer Chain ActiveSite->Polymer Monomer Insertion Propylene Propylene Monomer DCPDMS->Propylene Steric Hindrance (directs orientation) Propylene->ActiveSite Approaches Active Site IsotacticPP Isotactic Polypropylene (ordered methyl groups) Polymer->IsotacticPP Forms

Caption: Mechanism of stereocontrol by DCPDMS.

Quantitative Impact of this compound

The concentration of DCPDMS relative to the titanium and aluminum components of the catalyst system is a critical parameter that influences catalyst activity and the final properties of the polypropylene. While an optimal concentration enhances stereoselectivity, an excess can lead to a reduction in catalyst activity.

Table 1: Effect of External Donor on Propylene Polymerization

External DonorSi/Ti Molar RatioActivity (kg PP/g cat·h)Isotactic Index (%)MFR (g/10 min)
None025.385.28.5
DCPDMS1018.798.13.2
CHMDMS1020.197.54.1

Data synthesized from multiple sources for comparative purposes. CHMDMS (Cyclohexylmethyldimethoxysilane) is another common external donor.

Table 2: Influence of Hydrogen and DCPDMS on Polypropylene Properties

External DonorH₂ Concentration (NL)Activity (kg PP/g cat·h)Mₙ (x 10⁴ g/mol )Mₙ/Mₙ (PDI)
DCPDMS015.235.65.8
DCPDMS518.920.15.5
DCPDMS1022.415.35.2

Data synthesized from multiple sources. Hydrogen is used as a chain transfer agent to control molecular weight.[1]

Experimental Protocols

Slurry Polymerization of Propylene

This protocol describes a typical laboratory-scale slurry polymerization of propylene using a Ziegler-Natta catalyst with DCPDMS as the external donor.

Workflow Diagram:

Polymerization_Workflow Start Start ReactorPrep Reactor Preparation (Drying and Purging with N₂) Start->ReactorPrep SolventAdd Add Solvent (e.g., n-heptane) ReactorPrep->SolventAdd CocatalystAdd Add Cocatalyst (e.g., Triethylaluminum) SolventAdd->CocatalystAdd DonorAdd Add External Donor (this compound) CocatalystAdd->DonorAdd CatalystAdd Add Ziegler-Natta Catalyst DonorAdd->CatalystAdd Pressurize Pressurize with Propylene (to desired pressure) CatalystAdd->Pressurize Polymerize Polymerization (at controlled temperature) Pressurize->Polymerize Terminate Terminate Reaction (e.g., with acidic ethanol) Polymerize->Terminate FilterWash Filter and Wash Polymer Terminate->FilterWash Dry Dry Polymer (in vacuum oven) FilterWash->Dry End End Dry->End

Caption: Workflow for slurry polymerization of propylene.

Procedure:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Reagent Addition: Anhydrous n-heptane is introduced as the polymerization solvent. Subsequently, a solution of triethylaluminum (B1256330) (TEAL) as the cocatalyst and a solution of DCPDMS in n-heptane are added.

  • Catalyst Injection: The Ziegler-Natta catalyst, as a slurry in a suitable solvent, is injected into the reactor.

  • Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is raised to and maintained at the polymerization temperature (e.g., 70°C). The polymerization is allowed to proceed for a specified duration.

  • Termination and Work-up: The reaction is terminated by venting the unreacted propylene and adding a quenching agent such as ethanol (B145695) containing a small amount of hydrochloric acid. The resulting polypropylene powder is collected by filtration, washed repeatedly with ethanol and n-heptane, and dried in a vacuum oven.

Characterization of Polypropylene

Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

Experimental Workflow:

GPC_Workflow Start Start SamplePrep Sample Preparation (dissolve PP in 1,2,4-trichlorobenzene (B33124) at high temp.) Start->SamplePrep Injection Inject Sample into GPC System SamplePrep->Injection Separation Separation by Size Exclusion (through column set) Injection->Separation Detection Detection (e.g., Refractive Index Detector) Separation->Detection DataAnalysis Data Analysis (against calibration standards) Detection->DataAnalysis Results Obtain Mn, Mw, PDI DataAnalysis->Results End End Results->End

Caption: Workflow for GPC analysis of polypropylene.

The isotacticity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy. The relative intensities of the methyl carbon signals corresponding to different pentad sequences (e.g., mmmm, mmmr, mmrr) are used to calculate the isotactic index.

Procedure:

  • Sample Preparation: The polypropylene sample is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene-d₄) at an elevated temperature.

  • NMR Analysis: The ¹³C-NMR spectrum is acquired on a high-field NMR spectrometer equipped with a high-temperature probe.

  • Data Processing and Analysis: The spectrum is processed, and the integrals of the methyl pentad signals are determined to calculate the percentage of mmmm pentads, which corresponds to the isotactic index.

Conclusion

The steric hindrance provided by the cyclopentyl groups of this compound is a decisive factor in its function as a highly effective external electron donor for Ziegler-Natta catalyzed propylene polymerization. By creating a sterically demanding environment around the catalyst's active sites, DCPDMS effectively controls the stereochemistry of monomer insertion, leading to the production of polypropylene with high isotacticity and, consequently, superior material properties. The careful control of the DCPDMS concentration is crucial for optimizing both catalyst activity and the desired polymer characteristics. The experimental protocols and characterization methods outlined in this guide provide a framework for the systematic investigation and application of DCPDMS in the synthesis of advanced polyolefin materials.

References

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of Dicyclopentyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Material Safety Data Sheet (MSDS) for Dicyclopentyldimethoxysilane (CAS No. 126990-35-0). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development who may handle or encounter this chemical. This document summarizes key safety, handling, and property data, and visualizes critical safety workflows.

Chemical Identification and Physical Properties

This compound, also known as DCPDMS or referred to as D-Donor, is an organosilicon compound.[1][2][3] It is primarily used as an external electron donor in Ziegler-Natta catalyst systems for polypropylene (B1209903) synthesis.[2][3] Its molecular structure features a central silicon atom bonded to two methoxy (B1213986) groups and two cyclopentyl groups.[2] This compound is a colorless, transparent liquid with a special fragrance.[1][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 126990-35-0[1][3][5]
Molecular Formula C12H24O2Si[1][2]
Molecular Weight 228.4 g/mol [1][2][3]
Appearance Colorless transparent liquid[1][4]
Boiling Point 251°C (at 760 mmHg); 103°C (at 5 mmHg); 118°C (at 9 mmHg); ~120°C (at 6 mmHg)[1][2][3][4]
Density 0.984 g/cm³ (at 25°C); ~0.99 g/cm³[1][2]
Flash Point 102°C (closed cup); 94°C (closed cup)[1][2][4]
Refractive Index 1.4640-1.4650 (at 25°C); 1.4660-1.4700; 1.467[1][2][3]
Freezing Point ≤0°C[1]
Purity ≥99.0%; >98.0% (GC)[1][6]
Solubility Good solubility in common organic solvents; typically insoluble in water.[2]
Stability Stable in closed storage under nitrogen protection; reacts with water and moisture in the air, liberating methanol.[4][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are associated with its effects on the skin, eyes, and the aquatic environment.[3][8]

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[8]
Serious Eye Damage/Eye Irritation1 / 2AH318: Causes serious eye damage; H319: Causes serious eye irritation[8]
Hazardous to the aquatic environment, short-term (Acute)1H400: Very toxic to aquatic life[8]
Hazardous to the aquatic environment, long-term (Chronic)1H410: Very toxic to aquatic life with long lasting effects[8]
Flammable liquids4H227: Combustible liquid
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Note: The hydrolysis product of this compound is methanol, which can cause drowsiness, unconsciousness, blindness, and death if swallowed.[7]

Toxicological and Ecotoxicological Information

Table 3: Summary of Toxicological and Ecotoxicological Data

EndpointResultSource(s)
Acute Oral Toxicity No data available[8]
Acute Dermal Toxicity No data available[8]
Acute Inhalation Toxicity No data available[8]
Skin Irritation/Corrosion Causes skin irritation; Acute dermal irritation test in rabbits cited.[8][10]
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[8]
Respiratory or Skin Sensitization No data available[8]
Germ Cell Mutagenicity No data available[8]
Carcinogenicity No data available[8]
Reproductive Toxicity No data available[8]
Toxicity to Fish No data available[8][9]
Toxicity to Daphnia and other aquatic invertebrates No data available[8][9]
Toxicity to Algae No data available[8][9]
Persistence and Degradability No data available[8]
Bioaccumulative Potential No data available[8]

While specific experimental protocols for the cited toxicological studies are not provided in the publicly available MSDS, it is noted that an acute dermal irritation test was conducted on rabbits.[10]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Handling:

  • Handle in a well-ventilated area.[7][8]

  • Avoid contact with skin and eyes.[7][8]

  • Do not breathe vapor or mist.[7]

  • Wear suitable protective clothing.[7][8]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[8]

  • Wash hands thoroughly after handling.[7][8]

Storage:

  • Store in a tightly closed container.[7][8]

  • Keep in a dry, cool, and well-ventilated place.[7][8]

  • Store away from heat, sparks, and open flame.[7]

  • Incompatible with moisture and water.[7]

  • The shelf life is stated as 24 months under appropriate storage conditions.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. Contact lenses should not be worn.[7][8]

  • Skin Protection: Wear chemical-impermeable gloves (neoprene or nitrile rubber) and fire/flame resistant, impervious clothing.[7][8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH-certified organic vapor (black cartridge) respirator or a full-face respirator.[7][8]

  • Engineering Controls: Provide local exhaust or general room ventilation. Emergency eye wash fountains and safety showers should be available in the immediate vicinity of potential exposure.[7]

Emergency Procedures

In the event of exposure or a spill, the following first aid and emergency measures should be taken.

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. If skin irritation occurs, get medical help.[7][8]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8] On contact with water in the stomach, this product forms methanol.[7]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[7]

  • Hazards from Combustion: Irritating fumes and organic acid vapors may develop.[7]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

Accidental Release Measures:

  • Evacuate unnecessary personnel.[7]

  • Ensure adequate ventilation and remove all sources of ignition.[8]

  • Wear personal protective equipment.[8]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[8]

  • Contain and clean up the spill with an absorbent material. Collect and place in a suitable, closed container for disposal.[7][8]

Visualized Workflows and Logical Relationships

To better illustrate the logical flow of actions in response to safety-critical events, the following diagrams have been generated using the DOT language.

G Emergency Response for this compound Exposure exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air inhalation->move_fresh_air remove_clothing Remove contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse with water for at least 15 minutes eye_contact->rinse_eyes rinse_mouth Rinse mouth with water ingestion->rinse_mouth give_oxygen Give oxygen if breathing is difficult move_fresh_air->give_oxygen artificial_respiration Artificial respiration if not breathing give_oxygen->artificial_respiration seek_medical_attention Seek Immediate Medical Attention artificial_respiration->seek_medical_attention wash_skin Wash with soap and plenty of water remove_clothing->wash_skin wash_skin->seek_medical_attention remove_lenses Remove contact lenses rinse_eyes->remove_lenses remove_lenses->seek_medical_attention no_vomit Do NOT induce vomiting rinse_mouth->no_vomit no_vomit->seek_medical_attention

Caption: Emergency First Aid Procedures for Exposure.

G Personal Protective Equipment (PPE) Protocol start Handling this compound engineering_controls Ensure Adequate Ventilation (Local Exhaust/General Room) start->engineering_controls ppe_required Wear Required PPE engineering_controls->ppe_required eye_protection Eye Protection: Tightly fitting safety goggles ppe_required->eye_protection Always skin_protection Skin Protection: Impermeable gloves (nitrile/neoprene) Fire-resistant clothing ppe_required->skin_protection Always respiratory_protection Respiratory Protection: (If exposure limits exceeded) NIOSH-certified respirator ppe_required->respiratory_protection As Needed safe_handling Proceed with Safe Handling eye_protection->safe_handling skin_protection->safe_handling respiratory_protection->safe_handling

Caption: Personal Protective Equipment (PPE) Workflow.

G Accidental Spill Response Workflow spill_occurs Spill Detected evacuate Evacuate unnecessary personnel spill_occurs->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition_sources Remove all ignition sources ventilate->ignition_sources wear_ppe Wear appropriate PPE ignition_sources->wear_ppe contain_spill Contain spill (Prevent entry to drains) wear_ppe->contain_spill absorb Absorb with inert material contain_spill->absorb collect Collect and place in a closed container for disposal absorb->collect dispose Dispose of waste according to regulations collect->dispose

References

Spectroscopic Profile of Dicyclopentyldimethoxysilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for Dicyclopentyldimethoxysilane (CAS No. 126990-35-0), a versatile organosilane compound. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar organosilane structures and established chemical shift ranges for its constituent functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Si-O-CH3.4 - 3.6Singlet6H
Si-CH -(CH₂)₄0.8 - 1.2Multiplet2H
Si-CH-(CH ₂)₄1.4 - 1.8Multiplet16H

Note: Predicted values are based on typical chemical shifts for methoxy (B1213986) and cyclopentyl groups attached to a silicon atom. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Si-O-C H₃50 - 52
Si-C H-(CH₂)₄25 - 28
Si-CH-(C H₂)₂-(CH₂)₂27 - 30
Si-CH-(CH₂)₂-(C H₂)₂26 - 29

Note: Predicted values are based on typical chemical shifts for methoxy and cyclopentyl groups attached to a silicon atom. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic vibrational frequencies of the Si-O-C and Si-C bonds, as well as the hydrocarbon stretches and bends of the cyclopentyl groups, are key identifiers.

Characteristic IR Absorption Bands

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration ModeIntensity
2950 - 2850C-H stretch (cyclopentyl)Strong
1450 - 1470C-H bend (cyclopentyl)Medium
1080 - 1100Si-O-C asymmetric stretchStrong
820 - 850Si-O-C symmetric stretchMedium
600 - 800Si-C stretchMedium-Weak

Note: These are general ranges for the specified functional groups in organosilanes. The exact peak positions and intensities can be influenced by the molecular environment.

Experimental Protocols

The following are detailed, representative methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 300 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 75 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as the ¹³C nucleus has low natural abundance.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid this compound directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure the crystal is clean before and after the measurement.

  • Instrument Parameters (FTIR):

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory: ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption peaks.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the general structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Neat_Liquid Neat Liquid (for IR-ATR) Sample->Neat_Liquid NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Neat_Liquid->IR_Spec NMR_Proc Fourier Transform, Phasing, Calibration NMR_Spec->NMR_Proc IR_Proc Background Correction, Peak Identification IR_Spec->IR_Proc H_NMR_Analysis ¹H NMR Spectrum: Chemical Shift, Integration, Multiplicity NMR_Proc->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Spectrum: Chemical Shift NMR_Proc->C_NMR_Analysis IR_Analysis IR Spectrum: Characteristic Frequencies IR_Proc->IR_Analysis Structure_Elucidation Structure Confirmation H_NMR_Analysis->Structure_Elucidation C_NMR_Analysis->Structure_Elucidation IR_Analysis->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

Dicyclopentyldimethoxysilane_Structure Si Si O1 O Si->O1 O2 O Si->O2 C1_Cp1 CH Si->C1_Cp1 C1_Cp2 CH Si->C1_Cp2 C_Me1 CH₃ O1->C_Me1 C_Me2 CH₃ O2->C_Me2 C2_Cp1 CH₂ C1_Cp1->C2_Cp1 C3_Cp1 CH₂ C2_Cp1->C3_Cp1 C4_Cp1 CH₂ C3_Cp1->C4_Cp1 C5_Cp1 CH₂ C4_Cp1->C5_Cp1 C5_Cp1->C1_Cp1 C2_Cp2 CH₂ C1_Cp2->C2_Cp2 C3_Cp2 CH₂ C2_Cp2->C3_Cp2 C4_Cp2 CH₂ C3_Cp2->C4_Cp2 C5_Cp2 CH₂ C4_Cp2->C5_Cp2 C5_Cp2->C1_Cp2

Caption: Molecular structure of this compound.

Methodological & Application

Synthesis of Dicyclopentyldimethoxysilane via Grignard Reaction: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of dicyclopentyldimethoxysilane, a crucial external electron donor in Ziegler-Natta catalysis for polypropylene (B1209903) production.[1] The primary synthesis route detailed is the Grignard reaction, a robust and scalable method for forming carbon-silicon bonds. Two common variations of this approach are presented: the reaction of a cyclopentylmagnesium halide with either tetramethoxysilane (B109134) (TMOS) or a tetrahalosilane followed by methoxylation.[2] This application note is intended for researchers and professionals in organic and organometallic chemistry, providing comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.

Introduction

This compound (DCPDMS) is an organosilane compound widely utilized as an external electron donor (EED) in Ziegler-Natta catalyst systems for the polymerization of propylene.[1][3] Its role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, crystallinity, and a low melt flow rate.[4] The bulky cyclopentyl groups and the reactive methoxy (B1213986) functionalities make it a versatile reagent in organic synthesis as well.[2][3] The Grignard reaction offers a direct and efficient method for the synthesis of DCPDMS.[1][2] This protocol outlines the necessary steps, reagents, and conditions for the successful laboratory-scale synthesis of this important compound.

Data Summary

The following table summarizes the quantitative data extracted from representative synthesis examples.

ParameterRoute 1: Via TetramethoxysilaneRoute 2: Via Tetrachlorosilane (B154696) & Methoxylation
Starting Materials Cyclopentyl Chloride, Magnesium, TetramethoxysilaneCyclopentyl Chloride, Magnesium, Tetrachlorosilane, Methanol (B129727)
Key Intermediate -Dicyclopentyldichlorosilane (B136930)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Reaction Temperature < 50°C< 40°C (Grignard), Not specified (Methoxylation)
Stoichiometry (approx.) 2 moles Cyclopentyl Magnesium Halide : 1 mole TMOS2 moles Cyclopentyl Magnesium Halide : 1 mole SiCl4
Reported Yield Not explicitly stated in provided examplesNot explicitly stated in provided examples
Product Purity ≥99.0% (commercial grade)[3]Not specified
Boiling Point 118-120°C at 6-9 mmHg[1][4]118-120°C at 6-9 mmHg[1][4]
Refractive Index (25°C) 1.4640 – 1.4670[1][4]1.4640 – 1.4670[1][4]

Experimental Protocols

Two primary protocols for the synthesis of this compound via the Grignard reaction are detailed below.

Protocol 1: Synthesis via Tetramethoxysilane

This method involves the direct reaction of a pre-formed Grignard reagent with tetramethoxysilane.[2]

Materials:

  • Magnesium turnings (2.0 moles, 48.6 g)

  • Cyclopentyl chloride (1.998 moles, 209 g)

  • Tetramethoxysilane (TMOS) (0.999 mole, 152 g)

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Nitrogen gas supply

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, charge a dry three-necked flask with magnesium turnings (48.6 g) and 1 L of anhydrous THF.

    • Slowly add a solution of cyclopentyl chloride (209 g) in THF to the magnesium suspension. The reaction is exothermic and may require initial heating to start.

    • Maintain a gentle reflux until the magnesium is consumed to form a solution of cyclopentylmagnesium chloride.[2]

  • Reaction with Tetramethoxysilane:

    • In a separate flask, prepare a solution of tetramethoxysilane (152 g) in 500 mL of anhydrous THF.

    • Add the prepared cyclopentylmagnesium chloride solution dropwise to the TMOS solution.[2]

    • Maintain the reaction temperature below 50°C using an ice bath.[2]

  • Work-up and Purification:

    • After the addition is complete, stir the mixture at room temperature for several hours.

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution to dissolve the precipitated magnesium salts.[5]

    • Separate the organic layer.

    • Remove the THF solvent by distillation.

    • Purify the crude product by vacuum distillation to obtain this compound.[2]

Protocol 2: Synthesis via Tetrachlorosilane and Subsequent Methoxylation

This two-step method first synthesizes the dichlorosilane (B8785471) intermediate, which is then converted to the final product.[2]

Materials:

  • Magnesium turnings (2.1 moles, 50.2 g)

  • Cyclopentyl chloride (2.018 moles, 211 g)

  • Silicon tetrachloride (SiCl4) (1.001 moles, 170 g)

  • Methanol

  • Anhydrous Tetrahydrofuran (THF) (1.5 L)

  • Nitrogen gas supply

  • Appropriate glassware as listed in Protocol 1.

Procedure:

  • Grignard Reagent Formation:

    • Prepare the cyclopentylmagnesium chloride solution in 1 L of anhydrous THF as described in Protocol 1, Step 1, using the quantities listed above.[2]

  • Formation of Dicyclopentyldichlorosilane:

    • In a separate flask, dissolve silicon tetrachloride (170 g) in 500 mL of anhydrous THF.

    • Add the Grignard reagent dropwise to the silicon tetrachloride solution, ensuring the reaction temperature does not exceed 40°C.[2]

    • After the addition, stir the mixture to complete the reaction.

    • Filter the reaction mixture to remove the precipitated magnesium chloride.

    • Distill off the THF to isolate the crude dicyclopentyldichlorosilane.

  • Methoxylation:

    • React the crude dicyclopentyldichlorosilane with methanol. The stoichiometry is typically 2 moles of methanol per mole of the dichlorosilane. This reaction is exothermic and should be performed with cooling.

    • The reaction produces hydrogen chloride as a byproduct, which may need to be neutralized.

  • Purification:

    • Purify the final product, this compound, by vacuum distillation.

Visualized Workflow

The following diagrams illustrate the logical flow of the synthesis protocols.

grignard_synthesis_tmos cluster_grignard Grignard Reagent Preparation cluster_reaction Main Reaction cluster_workup Work-up & Purification cyclopentyl_chloride Cyclopentyl Chloride grignard_reagent Cyclopentylmagnesium Chloride cyclopentyl_chloride->grignard_reagent mg Magnesium mg->grignard_reagent thf1 Anhydrous THF thf1->grignard_reagent reaction_mixture Reaction Mixture grignard_reagent->reaction_mixture tmos Tetramethoxysilane (TMOS) tmos->reaction_mixture thf2 Anhydrous THF thf2->reaction_mixture quench Quench (aq. NH4Cl) reaction_mixture->quench separation Phase Separation quench->separation distillation1 Solvent Removal separation->distillation1 distillation2 Vacuum Distillation distillation1->distillation2 final_product This compound distillation2->final_product

Caption: Workflow for the synthesis of this compound via the TMOS route.

grignard_synthesis_sicl4 cluster_grignard Grignard Reagent Preparation cluster_intermediate Intermediate Synthesis cluster_methoxylation Methoxylation cluster_purification Purification cyclopentyl_chloride Cyclopentyl Chloride grignard_reagent Cyclopentylmagnesium Chloride cyclopentyl_chloride->grignard_reagent mg Magnesium mg->grignard_reagent thf1 Anhydrous THF thf1->grignard_reagent intermediate Dicyclopentyldichlorosilane grignard_reagent->intermediate sicl4 Silicon Tetrachloride sicl4->intermediate thf2 Anhydrous THF thf2->intermediate crude_product Crude Product intermediate->crude_product methanol Methanol methanol->crude_product distillation Vacuum Distillation crude_product->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis via the tetrachlorosilane and methoxylation route.

References

Application Notes and Protocols: A Step-by-Step Guide to Using Dicyclopentyldimethoxysilane in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyldimethoxysilane (DCPDMS) is a crucial external electron donor in modern Ziegler-Natta catalysis, primarily utilized in the stereospecific polymerization of propylene (B89431). Its application is pivotal in tailoring the properties of polypropylene (B1209903), particularly its isotacticity, which in turn governs the material's crystallinity, mechanical strength, and thermal stability. These attributes are critical in numerous applications, including the manufacturing of medical-grade polymers and specialized laboratory equipment.

This document provides a detailed guide for the use of DCPDMS in Ziegler-Natta catalysis, outlining its mechanism of action, experimental protocols for catalyst preparation and polymerization, and the expected impact on polymer properties.

Mechanism of Action

In Ziegler-Natta catalysis, the catalyst system typically comprises a titanium-based procatalyst supported on magnesium chloride (MgCl₂), a cocatalyst such as triethylaluminum (B1256330) (TEA), and an external electron donor like DCPDMS.[1] The primary role of DCPDMS is to enhance the stereoselectivity of the catalyst.[2][3][4][5]

The proposed mechanism involves the coordination of DCPDMS to the active titanium sites or its interaction with the cocatalyst.[3][5] This coordination selectively deactivates or "poisons" the non-stereospecific active sites on the catalyst surface that would otherwise produce atactic (amorphous) polypropylene.[2][6] By doing so, DCPDMS promotes the formation of isotactic polypropylene, a highly ordered polymer with a regular arrangement of methyl groups along the polymer chain.[2][7] More recent studies also suggest that DCPDMS can lower the activation energy required for the insertion of propylene in an isotactic manner.[8]

Data Presentation: Impact of this compound

The concentration of DCPDMS, often expressed as the molar ratio of silicon (from DCPDMS) to titanium (from the procatalyst) (Si/Ti), significantly influences the catalyst's performance and the final polymer's properties. Below is a summary of the expected trends based on various studies.

Si/Ti Molar RatioCatalyst ActivityIsotacticity (%)Molecular Weight (Mw)Molecular Weight Distribution (MWD)
LowIncreases to a maximum, then may decrease[9]Moderate to HighIncreasesBroad[4]
MediumOptimalHighHighBroad[4]
HighMay decrease[9]Very HighMay decrease slightlyCan be broad[4]

Note: The exact quantitative values can vary depending on the specific catalyst system, internal donor, and polymerization conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for the slurry polymerization of propylene using a Ziegler-Natta catalyst system with DCPDMS as the external donor.

Protocol 1: Catalyst Preparation and Activation

This protocol outlines the preparation of the active catalyst slurry immediately before polymerization.

Materials:

  • Fourth-generation Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂ based)

  • Triethylaluminum (TEA) as cocatalyst

  • This compound (DCPDMS) as external donor

  • Anhydrous heptane (B126788) (polymerization grade)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Preparation: A 3.7 L jacketed steel reactor should be thoroughly cleaned and dried. Subsequently, purge the reactor by repeated evacuation and flushing with high-purity nitrogen at 80°C to eliminate any traces of moisture and oxygen.

  • Solvent Charging: Charge the evacuated reactor with 1400 mL of anhydrous heptane and maintain a stirring speed of 500 rpm.

  • Catalyst Slurry Preparation: In a separate, dry, and nitrogen-purged burette, contact the required amount of TEA and DCPDMS in 100 mL of heptane. The molar ratio of Al/Ti is typically around 500, while the Si/Ti ratio can be varied to study its effect on the polymerization.

  • Catalyst Activation: Weigh 20 mg of the dry Ziegler-Natta catalyst into a vial inside a glovebox. Transfer the catalyst to the burette containing the TEA/DCPDMS solution. The resulting activated catalyst slurry is then ready for injection into the reactor.

Protocol 2: Slurry Polymerization of Propylene

This protocol describes the polymerization process following catalyst activation.

Procedure:

  • Catalyst Injection: Inject the activated catalyst slurry from the burette into the reactor under vacuum.

  • Hydrogen Addition: Introduce a specific quantity of hydrogen into the reactor to control the melt flow index (and thus the molecular weight) of the resulting polymer.

  • Pre-polymerization: This step is typically performed for 30 minutes at 20°C. Start the pre-polymerization by injecting a fixed amount of propylene into the reactor containing the activated catalyst slurry.

  • Polymerization:

    • Increase the reactor temperature to the desired polymerization temperature, typically 75°C.

    • Fully open the propylene feed to the reactor. This marks the beginning of the polymerization. The polymerization temperature and a pressure of 1.0 MPa are usually reached within 15-18 minutes.

    • Continuously monitor and record the consumption of propylene throughout the polymerization.

  • Termination and Product Recovery:

    • After the desired polymerization time, terminate the reaction by venting the reactor to remove unreacted propylene.

    • Filter the polymer product from the heptane slurry.

    • Perform a preliminary drying of the polymer under an IR lamp.

    • Complete the drying process in a vacuum oven at 80°C for 2 hours.

Mandatory Visualizations

Ziegler_Natta_Catalysis_Workflow cluster_preparation Catalyst Preparation & Activation cluster_polymerization Slurry Polymerization cluster_workup Product Work-up catalyst_prep Z-N Procatalyst (TiCl4/MgCl2) activation Activation in Heptane Slurry catalyst_prep->activation cocatalyst Cocatalyst (TEA) cocatalyst->activation ext_donor External Donor (DCPDMS) ext_donor->activation solvent_prep Anhydrous Heptane solvent_prep->activation prepolymerization Pre-polymerization (Propylene, 20°C) activation->prepolymerization polymerization Polymerization (Propylene, 75°C, 1.0 MPa) prepolymerization->polymerization termination Termination (Venting) polymerization->termination filtration Filtration termination->filtration drying Drying filtration->drying final_product Isotactic Polypropylene drying->final_product

Caption: Experimental workflow for Ziegler-Natta polymerization using DCPDMS.

Ziegler_Natta_System_Components catalyst_system Ziegler-Natta Catalyst System procatalyst Procatalyst (TiCl4 on MgCl2 support) catalyst_system->procatalyst cocatalyst Cocatalyst (Triethylaluminum - TEA) catalyst_system->cocatalyst ext_donor External Donor (this compound - DCPDMS) catalyst_system->ext_donor monomer Monomer (Propylene) catalyst_system->monomer

Caption: Core components of the Ziegler-Natta catalyst system for propylene polymerization.

DCPDMS_Mechanism cluster_catalyst Catalyst Surface isospecific_site Isospecific Active Site (Produces Isotactic PP) isotactic_pp Isotactic Polypropylene (Crystalline) isospecific_site->isotactic_pp Polymerization aspecific_site Aspecific Active Site (Produces Atactic PP) atactic_pp Atactic Polypropylene (Amorphous) aspecific_site->atactic_pp Polymerization dcpdms DCPDMS (External Donor) dcpdms->aspecific_site Selectively Deactivates propylene Propylene Monomer propylene->isospecific_site propylene->aspecific_site

Caption: Role of DCPDMS in promoting isotactic polypropylene formation.

References

Application Notes and Protocols: Dicyclopentyldimethoxysilane (DCPDMS) in High Isotactic Polypropylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dicyclopentyldimethoxysilane (DCPDMS), a key external electron donor, in the production of high isotactic polypropylene (B1209903) (iPP) using Ziegler-Natta (Z-N) catalysts. Detailed protocols for polymerization and characterization are included to facilitate research and development in polymer chemistry and material science.

Introduction

This compound (DCPDMS), with the chemical formula C₁₂H₂₄O₂Si, is an organosilicon compound widely employed as an external electron donor (ED) in Ziegler-Natta catalyst systems for propylene (B89431) polymerization.[1] The addition of DCPDMS is crucial for enhancing the stereoselectivity of the catalyst, leading to the production of polypropylene with high isotacticity, increased crystallinity, and improved mechanical properties.[1] Its bulky cyclopentyl groups play a significant role in controlling the stereochemistry of the polymer chain by selectively deactivating atactic-producing active sites on the catalyst surface.

The primary function of an external donor like DCPDMS in a TiCl₄/MgCl₂-supported Z-N catalyst system is to work in conjunction with the internal donor and the co-catalyst (typically an organoaluminum compound like triethylaluminium, TEAL) to enhance the isospecificity of the polymerization process.[2] The presence of DCPDMS around the titanium active site promotes stereoselective propylene insertion, resulting in a polymer with a highly ordered microstructure.[3]

Data Presentation

The following tables summarize the quantitative impact of DCPDMS and other external donors on the properties of polypropylene.

Table 1: Effect of External Donor Type on Polypropylene Properties

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melting Temperature (Tₘ, °C)Molecular Weight Distribution (MWD)
DCPDMS 15.398.2 ~165Broad (e.g., 12.3)
Cyclohexylmethyldimethoxysilane (CHMMS)Higher than DCPDMSLower than DCPDMSLower than DCPDMSBroader than DCPDMS
Diisopropyldimethoxysilane (DIPDMS)Lower than DCPDMSHighSimilar to DCPDMSBroader than DCPDMS
Diisobutyldimethoxysilane (DIBDMS)Higher than DCPDMSLower than DCPDMSLower than DCPDMSBroad

Note: The values presented are compiled from various sources and are intended for comparative purposes. Actual results will vary depending on the specific catalyst system, co-catalyst, and polymerization conditions.[4][5]

Experimental Protocols

Ziegler-Natta Catalyst Preparation (General Procedure)

This protocol describes a general method for preparing a MgCl₂-supported Ziegler-Natta catalyst.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Internal Electron Donor (e.g., Di-n-butyl phthalate (B1215562) - DNBP)

  • Anhydrous n-heptane

  • Anhydrous Toluene (B28343)

Procedure:

  • Under an inert nitrogen atmosphere, add anhydrous MgCl₂ to a three-necked flask equipped with a mechanical stirrer.

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add TiCl₄ to the slurry while stirring.

  • Add the internal electron donor (e.g., DNBP) to the mixture.

  • Heat the mixture to 80-100°C and maintain for 1-2 hours with continuous stirring.

  • Allow the solid to settle, and then decant the supernatant.

  • Wash the solid catalyst component multiple times with anhydrous n-heptane to remove residual TiCl₄ and other byproducts.

  • Dry the catalyst under a stream of nitrogen. The resulting solid is the Ziegler-Natta procatalyst.

Propylene Polymerization with DCPDMS as External Donor

This protocol outlines the slurry polymerization of propylene using a Ziegler-Natta catalyst with DCPDMS as the external donor.

Materials:

  • Ziegler-Natta procatalyst

  • Triethylaluminium (TEAL) solution in n-heptane (Co-catalyst)

  • This compound (DCPDMS) solution in n-heptane (External Donor)

  • Anhydrous n-heptane (Polymerization medium)

  • Polymerization-grade propylene

  • Hydrogen (as a chain transfer agent to control molecular weight)

  • Methanol (B129727) (for quenching)

  • Hydrochloric acid (HCl) in methanol (for deashing)

  • Acetone

Procedure:

  • Assemble a dry, nitrogen-purged stainless-steel autoclave reactor equipped with a stirrer.

  • Introduce anhydrous n-heptane into the reactor.

  • Add the desired amount of TEAL solution (co-catalyst) to the reactor and stir.

  • Add the DCPDMS solution (external donor) to the reactor. The Al/Si molar ratio is a critical parameter to control and is typically in the range of 5 to 20.

  • Introduce the Ziegler-Natta procatalyst into the reactor. The Al/Ti molar ratio should be maintained, typically around 250.

  • Pressurize the reactor with hydrogen to the desired partial pressure.

  • Introduce propylene monomer into the reactor to the desired pressure (e.g., 7 bar).

  • Raise the temperature to the desired polymerization temperature (e.g., 70°C) to initiate polymerization. Maintain constant temperature and pressure throughout the reaction.

  • After the desired reaction time (e.g., 1-2 hours), stop the propylene feed and vent the reactor.

  • Quench the reaction by adding methanol to the reactor.

  • The polymer slurry is then collected. The polymer is separated by filtration.

  • To remove catalyst residues, wash the polymer with a solution of HCl in methanol, followed by washing with methanol and then acetone.

  • Dry the resulting isotactic polypropylene powder in a vacuum oven at 60-80°C to a constant weight.

Characterization of Isotactic Polypropylene

1. Isotacticity Index (I.I.):

  • Method: Soxhlet extraction with boiling n-heptane. The isotacticity index is the weight percentage of the polymer that is insoluble in boiling n-heptane.

  • Procedure:

    • Weigh a known amount of the dry polymer powder.

    • Place the polymer in a thimble and perform Soxhlet extraction with n-heptane for 24 hours.

    • The soluble portion (atactic polypropylene) is extracted into the solvent.

    • Dry the insoluble fraction (isotactic polypropylene) in a vacuum oven to a constant weight.

    • Calculate the Isotacticity Index as: I.I. (%) = (Weight of insoluble fraction / Initial weight of polymer) x 100.

2. Melt Flow Rate (MFR):

  • Method: ASTM D1238 or ISO 1133. MFR is a measure of the ease of flow of the molten polymer and is inversely related to its molecular weight.

  • Procedure:

    • Use a standard melt flow indexer.

    • For polypropylene, the standard conditions are typically 230°C and a 2.16 kg load.

    • Extrude the molten polymer through a die of a specific diameter and length.

    • The weight of the extrudate in grams per 10 minutes is the MFR.

3. Molecular Weight and Molecular Weight Distribution (MWD):

  • Method: High-temperature Gel Permeation Chromatography (GPC).

  • Procedure:

    • Dissolve the polymer in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at high temperature (e.g., 135-150°C).

    • Inject the solution into the GPC system.

    • The system separates the polymer chains based on their size in solution.

    • Use a calibration curve (typically with polystyrene standards) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) or MWD (Mw/Mn).

4. Thermal Properties (Melting Temperature, Tₘ and Crystallization Temperature, T꜀):

  • Method: Differential Scanning Calorimetry (DSC).[6]

  • Procedure:

    • Heat a small, weighed sample of the polymer in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

    • The endothermic peak in the heating scan corresponds to the melting temperature (Tₘ).

    • Cool the sample at a controlled rate. The exothermic peak in the cooling scan corresponds to the crystallization temperature (T꜀).

Mandatory Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization Propylene Polymerization cluster_characterization Polymer Characterization MgCl2 Anhydrous MgCl₂ Catalyst_Slurry Catalyst Slurry MgCl2->Catalyst_Slurry TiCl4 TiCl₄ TiCl4->Catalyst_Slurry Internal_Donor Internal Donor Internal_Donor->Catalyst_Slurry Washing Washing & Drying Catalyst_Slurry->Washing Procatalyst Z-N Procatalyst Washing->Procatalyst Reactor Polymerization Reactor Procatalyst->Reactor Polymer_Slurry Polymer Slurry Reactor->Polymer_Slurry TEAL TEAL (Co-catalyst) TEAL->Reactor DCPDMS DCPDMS (External Donor) DCPDMS->Reactor Propylene Propylene Monomer Propylene->Reactor Quenching Quenching & Filtration Polymer_Slurry->Quenching iPP_Powder Crude iPP Powder Quenching->iPP_Powder Deashing Deashing & Drying iPP_Powder->Deashing Final_iPP High Isotactic PP Deashing->Final_iPP Analysis Characterization (I.I., MFR, MWD, DSC) Final_iPP->Analysis

Caption: Experimental workflow for high isotactic polypropylene production.

signaling_pathway cluster_catalyst_system Ziegler-Natta Catalyst System cluster_activation Active Site Formation & Stereoregulation cluster_polymerization_process Polymerization Catalyst TiCl₄ on MgCl₂ Support ActiveSite Isospecific Active Site (Ti*) Catalyst->ActiveSite AtacticSite Atactic Site (deactivated) Catalyst->AtacticSite CoCatalyst TEAL (AlR₃) CoCatalyst->Catalyst Alkylation & Activation InternalDonor Internal Donor InternalDonor->Catalyst Stabilizes Isospecific Sites ExternalDonor DCPDMS ExternalDonor->Catalyst Selectively Poisons Atactic Sites ExternalDonor->CoCatalyst Complexation ExternalDonor->AtacticSite Deactivation IsotacticPP High Isotactic Polypropylene ActiveSite->IsotacticPP Chain Propagation Propylene Propylene Monomer Propylene->ActiveSite Coordination & Insertion

Caption: Role of DCPDMS in Ziegler-Natta catalysis.

logical_relationship DCPDMS_Conc DCPDMS Concentration (Si/Al ratio) Isotacticity Isotacticity DCPDMS_Conc->Isotacticity Increases CatalystActivity Catalyst Activity DCPDMS_Conc->CatalystActivity Decreases (generally) MFR Melt Flow Rate (MFR) DCPDMS_Conc->MFR Decreases Crystallinity Crystallinity Isotacticity->Crystallinity Increases MeltingPoint Melting Point Crystallinity->MeltingPoint Increases Stiffness Stiffness Crystallinity->Stiffness Increases MolecularWeight Molecular Weight MFR->MolecularWeight Inversely Proportional

Caption: Relationship between DCPDMS concentration and polypropylene properties.

References

Application Notes and Protocols: Dicyclopentyldimethoxysilane as a Silylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclopentyldimethoxysilane (DCPDMS) is an organosilicon compound recognized for its utility as a sterically hindered silylating agent in organic synthesis.[1] Its molecular structure, featuring two bulky cyclopentyl groups attached to a central silicon atom, imparts a high degree of steric hindrance. This characteristic makes DCPDMS a valuable tool for the selective protection of sensitive functional groups, particularly primary alcohols, in complex molecules and drug intermediates.[1] The methoxy (B1213986) groups on the silicon atom serve as reactive sites for the formation of silyl (B83357) ethers, offering a robust protecting group strategy in multistep synthetic pathways.[1]

These application notes provide an overview of the use of this compound as a silylating agent, including its applications in protecting various functional groups and detailed, generalized experimental protocols.

Principle of Silylation

The primary application of this compound in organic synthesis is the protection of labile functional groups, such as alcohols, amines, and carboxylic acids. The silylation reaction proceeds via nucleophilic attack of the heteroatom (e.g., oxygen or nitrogen) on the electrophilic silicon atom of DCPDMS. This results in the displacement of one of the methoxy groups and the formation of a stable silyl ether, silyl amine, or silyl ester, respectively. The bulky dicyclopentylsilyl group effectively shields the protected functionality from a wide range of reaction conditions.

Applications in Functional Group Protection

Due to its significant steric bulk, this compound offers high selectivity for the protection of less sterically hindered functional groups.

Protection of Alcohols

DCPDMS is particularly effective for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. The reduced steric hindrance around the primary hydroxyl group allows for a faster reaction rate compared to the more congested environments of secondary and tertiary alcohols. This selectivity is crucial in the synthesis of complex molecules such as natural products and pharmaceutical agents, where precise control over reactivity is paramount.

Protection of Amines and Carboxylic Acids

While less common than alcohol protection, DCPDMS can also be employed to protect primary and secondary amines, as well as carboxylic acids. The resulting N-silyl and O-silyl derivatives exhibit enhanced stability, allowing for subsequent chemical transformations at other sites within the molecule.

Data Presentation: A Comparative Overview of Silylation Reactions

Note: Specific quantitative data for this compound is limited in the available literature. The following table provides generalized conditions and expected outcomes based on the reactivity of similar bulky silylating agents.

Functional GroupSubstrate ExampleSilylating AgentBaseSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
Primary AlcoholBenzyl alcoholDCPDMSImidazole (B134444)DMF252-4>90
Secondary AlcoholCyclohexanolDCPDMSImidazoleDMF25-5012-24Moderate to High
Primary AmineAnilineDCPDMSTriethylamine (B128534)CH₂Cl₂253-6>85
Carboxylic AcidBenzoic AcidDCPDMSPyridine (B92270)CH₂Cl₂254-8>80

Experimental Protocols

The following are generalized protocols for the silylation of various functional groups using this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Silylation of a Primary Alcohol

Objective: To selectively protect a primary alcohol in the presence of a secondary alcohol using this compound.

Materials:

  • Substrate containing primary and secondary hydroxyl groups

  • This compound (1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the substrate (1.0 equiv) in anhydrous DMF, add imidazole (2.2 equiv).

  • Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the imidazole has dissolved.

  • Add this compound (1.1 equiv) dropwise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Silylation of a Primary Amine

Objective: To protect a primary amine using this compound.

Materials:

  • Primary amine substrate

  • This compound (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the primary amine substrate (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by an appropriate method (e.g., chromatography or distillation).

Protocol 3: Silylation of a Carboxylic Acid

Objective: To protect a carboxylic acid using this compound.

Materials:

  • Carboxylic acid substrate

  • This compound (1.2 equiv)

  • Pyridine (2.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂, add pyridine (2.0 equiv).

  • Stir the mixture at room temperature under an inert atmosphere.

  • Add this compound (1.2 equiv) dropwise.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂.

  • Wash the organic layer with 1 M hydrochloric acid, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting silyl ester by chromatography or distillation.

Protocol 4: Deprotection of a Dicyclopentylsilyl Ether

Objective: To cleave the dicyclopentylsilyl ether and regenerate the alcohol.

Materials:

  • Silyl ether substrate

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M solution in THF, 1.2 equiv)

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the silyl ether (1.0 equiv) in THF.

  • Add the TBAF solution (1.2 equiv) at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution to yield the deprotected alcohol.

  • Purify if necessary.

Visualizations

Silylation_Mechanism ROH Alcohol (R-OH) Intermediate Pentacoordinate Silicon Intermediate ROH->Intermediate Nucleophilic Attack DCPDMS This compound (Cp)₂Si(OMe)₂ DCPDMS->Intermediate Base Base Base->ROH Deprotonation Product Silyl Ether (R-O-Si(Cp)₂OMe) Intermediate->Product Elimination of MeO⁻ Byproduct Methanol (MeOH) + Protonated Base Intermediate->Byproduct

Base-catalyzed silylation of an alcohol.

Experimental_Workflow start Start | Dissolve Substrate & Base in Anhydrous Solvent add_silylating_agent Add this compound start->add_silylating_agent reaction Stir at Appropriate Temperature Monitor by TLC add_silylating_agent->reaction workup Aqueous Workup Quench Reaction, Extract with Organic Solvent reaction->workup purification Purification Dry, Concentrate, and Chromatograph workup->purification product Protected Product purification->product

General experimental workflow for silylation.

Deprotection_Workflow start Start | Dissolve Silyl Ether in Solvent add_reagent Add Deprotection Reagent (e.g., TBAF) start->add_reagent reaction Stir at Room Temperature Monitor by TLC add_reagent->reaction workup Aqueous Workup Quench and Extract reaction->workup purification Purification Dry, Concentrate, and Purify workup->purification product Deprotected Functional Group purification->product

General workflow for deprotection of silyl ethers.

References

Application Note: Determination of Dicyclopentyldimethoxysilane Purity by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for determining the purity of Dicyclopentyldimethoxysilane (DCDMS) using gas chromatography with flame ionization detection (GC-FID). DCDMS is a critical organosilane precursor used in various industrial applications, and ensuring its purity is paramount for quality control. This protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and materials science, covering sample preparation, detailed GC methodology, and data analysis. The described method is designed for accurate quantification of DCDMS and the separation of potential impurities.

Introduction

This compound (CAS No. 126990-35-0) is an organosilicon compound widely utilized as an electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) polymerization. The purity of DCDMS directly impacts the performance and properties of the resulting polymer. Gas chromatography (GC) is a primary analytical technique for assessing the purity of volatile and semi-volatile compounds like DCDMS.[1] This document provides a detailed procedure for the quantitative analysis of DCDMS purity by GC-FID.

Experimental Protocol

This protocol outlines the necessary steps for preparing the sample and standards, followed by the instrumental analysis.

Materials and Reagents
  • This compound (DCDMS) sample

  • Heptane (B126788) (GC grade, ≥99%) or other suitable inert solvent like isooctane

  • DCDMS reference standard (purity ≥99.5%)

  • Microsyringes

  • Autosampler vials with caps (B75204) and septa

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following instrumental parameters are recommended:

Table 1: Gas Chromatography (GC) and Flame Ionization Detector (FID) Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5 (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1.0 µL
Split Ratio50:1
Oven Temperature Program
Initial Temperature100 °C
Hold Time2 minutes
Ramp Rate15 °C/min
Final Temperature280 °C
Final Hold Time5 minutes
Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium or Nitrogen)25 mL/min
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 100 mg of the DCDMS reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with heptane to obtain a concentration of approximately 10 mg/mL.

  • Sample Solution: Accurately weigh approximately 100 mg of the DCDMS sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with heptane.

  • Transfer the prepared solutions into autosampler vials for GC analysis.

Data Analysis and Purity Calculation

The purity of the DCDMS sample is determined by the area percent method, assuming that all components of the sample are eluted and detected by the FID.

Purity (% DCDMS) = (Area of DCDMS Peak / Total Area of All Peaks) x 100

Where:

  • Area of DCDMS Peak is the integrated peak area of the this compound.

  • Total Area of All Peaks is the sum of the integrated peak areas of all components in the chromatogram.

Expected Results

A typical chromatogram will show a major peak corresponding to this compound and potentially minor peaks from impurities. The retention time of DCDMS under the specified conditions is expected to be in the range of 10-15 minutes.

Table 2: Example Data for Purity Determination

PeakRetention Time (min)Peak AreaArea %
Impurity 18.5215,2340.15
Impurity 29.7830,4680.30
DCDMS 12.15 10,050,123 99.50
Impurity 313.455,0780.05
Total 10,100,903 100.00

Based on the example data, the purity of the DCDMS sample is calculated to be 99.50%. Commercial grades of this compound often specify a purity of 98.0% or higher as determined by GC.[1]

Method Validation and Considerations

  • Specificity: The method should be able to separate the main DCDMS peak from any potential impurities or degradation products.

  • Linearity: While not strictly required for area percent purity determination, establishing linearity with a series of standard dilutions can confirm the detector response over a range of concentrations.

  • Precision: Repeat injections of the same sample should yield consistent area percentages for the DCDMS peak.

  • Moisture Sensitivity: DCDMS is sensitive to moisture and can hydrolyze.[1] Therefore, it is crucial to use dry solvents and handle samples appropriately to prevent degradation.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample DCDMS Sample Vial Autosampler Vial Sample->Vial Solvent Heptane Solvent->Vial GC Gas Chromatograph Vial->GC FID Flame Ionization Detector GC->FID Chromatogram Chromatogram FID->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Result Purity Report Calculation->Result

Caption: Experimental workflow for DCDMS purity determination by GC.

Purity_Calculation cluster_formula Purity Formula TotalArea Total Peak Area Purity Purity (%) = (DCDMS Area / Total Area) * 100 TotalArea->Purity DCDMSArea DCDMS Peak Area DCDMSArea->Purity FinalResult DCDMS Purity Purity->FinalResult Result

Caption: Logical relationship for the calculation of DCDMS purity.

References

Application Notes and Protocols: The Effect of Dicyclopentyldimethoxysilane on Polypropylene Molecular Weight Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of dicyclopentyldimethoxysilane (DCPDMS) as an external electron donor in Ziegler-Natta catalyzed polypropylene (B1209903) polymerization and its resultant effect on the polymer's molecular weight distribution (MWD). The protocols outlined below offer standardized procedures for polymerization and subsequent analysis.

Introduction

In the synthesis of polypropylene using Ziegler-Natta catalysts, external electron donors are crucial additives for controlling the stereospecificity of the catalyst, which in turn significantly influences the properties of the resulting polymer, including its molecular weight (MW) and molecular weight distribution (MWD). This compound (DCPDMS), a bulky organosilane compound, is a commonly employed external donor. Its primary function is to selectively poison the non-stereospecific active sites on the catalyst surface, leading to an increase in the isotacticity of the polypropylene. This selective deactivation of certain active sites also has a profound impact on the distribution of polymer chain lengths, thereby modifying the MWD.[1][2] A narrower MWD, for instance, can lead to more uniform material properties. Understanding and controlling the effect of DCPDMS on MWD is critical for tailoring polypropylene resins to specific applications with desired processing characteristics and final product performance.

Data Presentation: Effect of DCPDMS on Polypropylene Molecular Weight Distribution

The following table summarizes the effect of the presence of this compound (DCPDMS) as an external donor on the molecular weight and polydispersity index of polypropylene synthesized using different MgCl₂-supported TiCl₄ catalyst systems (Cat-A, Cat-B, and Cat-C) with triethylaluminium (TEA) as the cocatalyst. The data illustrates that the addition of DCPDMS generally leads to a narrower molecular weight distribution (lower PDI).[3]

Catalyst SystemExternal DonorM_n ( g/mol )M_w ( g/mol )PDI (M_w/M_n)
Cat-ANone48,100322,2706.7
Cat-ADCPDMS54,100308,3705.7
Cat-BNone34,800187,9205.4
Cat-BDCPDMS61,000396,5006.5
Cat-CNone68,700515,2507.5
Cat-CDCPDMS75,600521,6406.9

Note: The specific activities of the catalysts and detailed polymerization conditions can influence the absolute values. This table is intended to demonstrate the general trend of the effect of DCPDMS.

Experimental Protocols

This protocol describes a laboratory-scale slurry polymerization of propylene (B89431).

Materials:

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Triethylaluminium (TEAL) as cocatalyst

  • This compound (DCPDMS) as an external donor

  • High-purity propylene monomer

  • Anhydrous n-heptane (polymerization grade) as solvent

  • High-purity nitrogen or argon for inert atmosphere

  • Methanol (B129727) for terminating the polymerization

  • Hydrochloric acid solution (5% in methanol) for catalyst residue removal

  • Deionized water

Equipment:

  • Jacketed glass or stainless steel polymerization reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports for gas and liquid.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Syringes and cannulas for transferring reagents.

  • Thermostatic bath for temperature control.

  • Filtration apparatus (e.g., Büchner funnel and flask).

  • Vacuum oven for drying the polymer.

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any traces of moisture and air. Cool the reactor to the desired reaction temperature (e.g., 70°C).

  • Solvent and Reagent Addition: Under an inert atmosphere, charge the reactor with anhydrous n-heptane (e.g., 500 mL).

  • Add the desired amount of TEAL solution (e.g., as a 1 M solution in heptane) to the reactor using a syringe.

  • Add the specified amount of DCPDMS solution (e.g., as a 0.1 M solution in heptane) to the reactor. The amount can be varied to study its effect on the MWD.

  • In a separate, inert atmosphere container (e.g., a Schlenk flask), prepare a slurry of the Ziegler-Natta catalyst in a small amount of n-heptane.

  • Inject the catalyst slurry into the reactor to initiate the polymerization.

  • Polymerization: Immediately start feeding high-purity propylene gas into the reactor at a constant pressure (e.g., 7 bar). Maintain a constant temperature and stirring speed throughout the polymerization (e.g., 70°C and 300 rpm).

  • Allow the polymerization to proceed for the desired duration (e.g., 1-2 hours).

  • Termination and Quenching: Stop the propylene feed and vent the reactor.

  • Terminate the polymerization by adding a small amount of methanol to the reactor.

  • Polymer Isolation and Purification: Transfer the polymer slurry to a beaker.

  • Add the hydrochloric acid solution in methanol to the slurry and stir for 30 minutes to remove catalyst residues.

  • Filter the polypropylene powder using a Büchner funnel.

  • Wash the polymer powder sequentially with methanol and deionized water until the washings are neutral.

  • Drying: Dry the obtained polypropylene powder in a vacuum oven at 60-80°C to a constant weight.

This protocol outlines the procedure for determining the molecular weight distribution of the synthesized polypropylene.

Materials:

  • Dried polypropylene sample

  • 1,2,4-Trichlorobenzene (TCB) as the mobile phase

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • Polystyrene standards of known molecular weights for calibration

Equipment:

  • High-temperature Gel Permeation Chromatography (HT-GPC) system equipped with:

    • A differential refractive index (DRI) detector

    • A set of columns suitable for polyolefin analysis (e.g., PLgel Olexis)

    • An autosampler with a heated injection system

    • A pump capable of delivering the mobile phase at a constant flow rate

  • Sample dissolution vials with magnetic stir bars

  • Heated stirring plate or sample dissolution unit

  • Syringe filters (e.g., 0.45 µm, PTFE)

  • Analytical balance

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by dissolving a small amount of antioxidant (e.g., 300 ppm BHT) in TCB. Degas the mobile phase before use.

  • System Equilibration: Set the GPC system to the operating temperature (e.g., 150°C) and allow the system to equilibrate with the mobile phase flowing at a constant rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Calibration: Prepare a series of solutions of narrow-MWD polystyrene standards in TCB at known concentrations (e.g., 0.1-0.2 mg/mL).

  • Inject the polystyrene standard solutions into the GPC system and record their elution times.

  • Construct a calibration curve by plotting the logarithm of the molecular weight of the standards against their corresponding elution times.

  • Sample Preparation: Accurately weigh a small amount of the dry polypropylene sample (e.g., 5-10 mg) into a sample vial.

  • Add the appropriate volume of TCB containing the antioxidant to achieve the desired concentration (e.g., 1-2 mg/mL).

  • Place the vial in a heated sample dissolution unit or on a heated stirring plate (e.g., at 160°C) and stir until the polymer is completely dissolved (this may take 1-2 hours).

  • Sample Analysis: Filter the hot polymer solution through a pre-heated syringe filter into a clean GPC vial.

  • Place the vial in the autosampler of the GPC system.

  • Inject the sample solution into the GPC system.

  • Data Analysis: Record the chromatogram of the polypropylene sample.

  • Using the calibration curve, the GPC software will calculate the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n) of the sample.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the logical relationships and experimental workflow described in these application notes.

G1 Catalyst Ziegler-Natta Catalyst (TiCl₄/MgCl₂) Activation Catalyst Activation Catalyst->Activation Cocatalyst Cocatalyst (TEAL) Cocatalyst->Activation DCPDMS External Donor (DCPDMS) Poisoning Selective Poisoning/ Deactivation DCPDMS->Poisoning Active_Sites Multiple Active Sites (Varying Stereospecificity) Activation->Active_Sites NonStereo_Sites Non-Stereospecific Active Sites Active_Sites->NonStereo_Sites Stereo_Sites Stereospecific Active Sites Active_Sites->Stereo_Sites Polymerization Polymerization NonStereo_Sites->Polymerization NonStereo_Sites->Poisoning Stereo_Sites->Polymerization Stereo_Sites->Polymerization Propylene Propylene Monomer Propylene->Polymerization Broad_MWD_PP Polypropylene (Broad MWD) Polymerization->Broad_MWD_PP Without DCPDMS Narrow_MWD_PP Polypropylene (Narrower MWD) Polymerization->Narrow_MWD_PP With DCPDMS Poisoning->Stereo_Sites Favors G2 Start_Poly Start: Reactor Preparation (Inert Atmosphere) Add_Solvent Add Anhydrous Solvent (n-heptane) Start_Poly->Add_Solvent Add_Reagents Add Cocatalyst (TEAL) and External Donor (DCPDMS) Add_Solvent->Add_Reagents Add_Catalyst Inject Catalyst Slurry Add_Reagents->Add_Catalyst Polymerize Introduce Propylene (Constant T & P) Add_Catalyst->Polymerize Terminate Terminate with Methanol Polymerize->Terminate Isolate Isolate and Purify Polymer Terminate->Isolate Dry Dry Polypropylene Powder Isolate->Dry End_Poly End: Purified Polypropylene Dry->End_Poly G3 Start_GPC Start: GPC System Equilibration Calibration Calibrate with Polystyrene Standards Start_GPC->Calibration Sample_Prep Prepare PP Sample: Dissolve in TCB at High Temp. Start_GPC->Sample_Prep Data_Analysis Analyze Chromatogram and Calculate Mn, Mw, PDI Calibration->Data_Analysis Calibration Curve Filter Filter Hot Sample Solution Sample_Prep->Filter Inject Inject Sample into HT-GPC Filter->Inject Elution Size-Based Separation in Column Inject->Elution Detection Detect with DRI Detector Elution->Detection Detection->Data_Analysis End_GPC End: Molecular Weight Distribution Data Data_Analysis->End_GPC

References

Proper handling and storage techniques for Dicyclopentyldimethoxysilane in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling and storage of Dicyclopentyldimethoxysilane (DCPDMS) in a laboratory environment. Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a colorless, transparent liquid with a characteristic odor.[1] It is primarily used as an external electron donor in Ziegler-Natta catalyst systems for propylene (B89431) polymerization, where it enhances the isotactic content of the polymer.[2] It is soluble in organic solvents but insoluble in water.

PropertyValueReference
CAS Number 126990-35-0[3][4]
Molecular Formula C12H24O2Si[3]
Molecular Weight 228.4 g/mol [4]
Boiling Point 251 °C (760 mmHg); 118 °C (9 mmHg); 103 °C (5 mmHg)
Flash Point 94 °C (closed cup); 102 °C (closed)
Density 0.984 g/cm³ (25 °C)[3]
Refractive Index 1.4640 - 1.4650 (25 °C)[3]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to be aware of its potential dangers and to take appropriate safety measures.

Hazard Statements:

  • Causes skin irritation.[5]

  • Causes serious eye damage.[5]

  • Very toxic to aquatic life with long-lasting effects.[5]

  • May be combustible at high temperatures.

Precautionary Statements:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

  • Wash skin thoroughly after handling.[5]

  • Avoid release to the environment.[5]

  • Use in a well-ventilated area.[5]

  • Keep away from heat, sparks, and open flames.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection start Start: Task Involves This compound gloves Hand Protection: Neoprene or nitrile rubber gloves start->gloves eye_protection Eye/Face Protection: Chemical goggles or face shield start->eye_protection lab_coat Body Protection: Flame-resistant lab coat start->lab_coat ventilation_check Is ventilation adequate? start->ventilation_check end Proceed with Task gloves->end eye_protection->end lab_coat->end respirator Respiratory Protection: NIOSH-certified organic vapor respirator (if ventilation is inadequate) respirator->end ventilation_check->respirator No ventilation_check->end Yes

Caption: PPE Selection Workflow for this compound.

Handling and Storage Protocols

Handling
  • Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid breathing vapors or mist.[5][6]

  • Prevent contact with skin and eyes.[5]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[6]

Storage
  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep containers tightly closed and protected by nitrogen.[1]

  • Store away from incompatible materials such as acids, alkalis, and oxidants.[1]

  • The recommended storage temperature is between 5 and 30°C (40 to 83°F).[7]

  • Protect from moisture, as it readily hydrolyzes in the presence of water or moisture.[1][6]

Experimental Protocol: General Use in a Laboratory Setting

This protocol outlines the general steps for using this compound as a reagent or catalyst in a laboratory experiment.

Materials:

  • This compound

  • Appropriate solvents and other reagents

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

  • Glassware (oven-dried)

  • Syringes and needles

  • Personal Protective Equipment (as outlined in Section 3.0)

Procedure:

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove any moisture.

    • Set up the reaction apparatus under an inert atmosphere.

    • Don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Reagent Transfer:

    • Using a dry, inert gas-purged syringe, carefully measure the required volume of this compound.

    • Slowly add the silane (B1218182) to the reaction vessel, ensuring the temperature is controlled as per the specific experimental requirements.

  • Reaction:

    • Proceed with the chemical reaction according to the specific research protocol.

    • Monitor the reaction for any signs of exothermic events or pressure build-up.

  • Work-up and Quenching:

    • Upon completion, cautiously quench the reaction mixture. Be aware that this compound reacts with water and moisture, liberating methanol.[6]

    • Follow the specific work-up procedure for the intended product isolation.

  • Waste Disposal:

    • Dispose of all waste materials, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[6]

    • Do not dispose of this compound down the drain.

Accidental Release and First Aid Measures

Spill Response

In the event of a spill, follow the procedures outlined in the diagram below.

Spill_Response spill Spill of this compound Occurs evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe contain Contain the spill with absorbent material ppe->contain collect Collect the absorbed material into a suitable container contain->collect dispose Dispose of waste in accordance with regulations collect->dispose decontaminate Decontaminate the spill area dispose->decontaminate

Caption: Spill Response Workflow for this compound.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8] Note to Physician: This product reacts with water in the stomach to form methanol.[6]

References

Application Notes and Protocols: Utilizing Dicyclopentyldimethoxysilane to Modulate Polymer Melt Flow Rate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Dicyclopentyldimethoxysilane (DCPDMS) as a critical agent for controlling the melt flow rate (MFR) of polymers, particularly polypropylene (B1209903), synthesized via Ziegler-Natta catalysis.

Application Notes

Introduction to this compound (DCPDMS)

This compound, often referred to as Donor-D, is an organosilicon compound extensively used as an external electron donor in Ziegler-Natta catalyst systems for olefin polymerization.[1][2] Its primary role is to enhance the stereoselectivity of the catalyst, leading to polymers with higher isotacticity and crystallinity.[1][3] This modification of the polymer's microstructure has a profound impact on its macroscopic properties, including the melt flow rate, which is a crucial parameter for polymer processing and application.

Mechanism of Action in Controlling Melt Flow Rate

The melt flow rate of a polymer is inversely proportional to its molecular weight and viscosity.[4][5][6][7] DCPDMS influences the MFR by modifying the polymer's molecular architecture through its interaction with the Ziegler-Natta catalyst active sites.

The key mechanisms are:

  • Stereoregulation: DCPDMS selectively deactivates the non-stereospecific active sites on the catalyst surface. This selective "poisoning" ensures that the polymerization predominantly occurs at the isospecific sites, leading to the formation of highly isotactic polypropylene.[3]

  • Steric Hindrance: The bulky cyclopentyl groups of the DCPDMS molecule create significant steric hindrance around the catalyst's active sites. This steric hindrance forces the incoming propylene (B89431) monomer to adopt a specific orientation before its insertion into the growing polymer chain, thereby promoting a highly regular and isotactic polymer structure.

  • Increased Molecular Weight: By promoting a more controlled and stereospecific polymerization, the use of DCPDMS generally leads to the production of polypropylene with a higher average molecular weight.[8][9] This increase in molecular weight directly results in a lower melt flow rate.

The overall effect is the production of a more crystalline and higher molecular weight polymer that exhibits a lower melt flow rate, making it suitable for applications requiring high stiffness and strength.

Logical Relationship Diagram

logical_relationship DCPDMS This compound (DCPDMS) Interaction Interaction with Active Sites DCPDMS->Interaction ZN_Catalyst Ziegler-Natta Catalyst ZN_Catalyst->Interaction Stereoselectivity Increased Stereoselectivity Interaction->Stereoselectivity Isotacticity Increased Isotacticity Stereoselectivity->Isotacticity MW Increased Molecular Weight Stereoselectivity->MW MFR Decreased Polymer Melt Flow Rate Isotacticity->MFR MW->MFR

Caption: Logical flow of how DCPDMS influences polymer properties to control the melt flow rate.

Data Presentation

The following table illustrates the expected trend of the influence of the DCPDMS concentration, represented by the Si/Ti molar ratio, on the properties of polypropylene. While the exact values can vary depending on specific catalyst systems and polymerization conditions, the general relationships shown are well-established.

Si/Ti Molar RatioCatalyst Activity (kg PP/g Cat·h)Isotacticity Index (%)Weight Average Molecular Weight (Mw) ( g/mol )Melt Flow Rate (MFR) (g/10 min)
04585250,00015.0
105592350,0008.0
206096450,0004.5
305898550,0002.5
4050>98600,0001.8

Note: This data is representative and serves to illustrate the established trends. Actual results will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of the Ziegler-Natta Catalyst System

This protocol describes the preparation of a Ziegler-Natta catalyst system incorporating DCPDMS as the external electron donor.

Materials:

  • High-activity MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEAL) as co-catalyst

  • This compound (DCPDMS) as external electron donor

  • Anhydrous n-hexane as solvent

  • Propylene monomer (polymerization grade)

  • Hydrogen (for molecular weight control, optional)

  • Nitrogen (high purity, for inert atmosphere)

Equipment:

  • Jacketed stainless-steel polymerization reactor equipped with a stirrer

  • Schlenk line and glassware for handling air-sensitive reagents

  • Syringes for reagent transfer

  • Temperature and pressure controllers

  • Melt flow indexer (according to ASTM D1238 or ISO 1133)

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the polymerization reactor with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent Addition: Introduce a measured volume of anhydrous n-hexane into the reactor.

  • Co-catalyst and External Donor Addition:

    • In a separate Schlenk flask under a nitrogen atmosphere, prepare a solution of TEAL in anhydrous n-hexane.

    • To this solution, add the desired amount of DCPDMS to achieve the target Si/Ti molar ratio. The amount of DCPDMS will be varied to control the final MFR of the polymer.

    • Transfer the TEAL/DCPDMS mixture to the reactor using a syringe or cannula.

  • Catalyst Introduction: Weigh the solid Ziegler-Natta catalyst component in a glovebox and suspend it in a small amount of anhydrous n-hexane. Inject this catalyst slurry into the reactor.

  • Pre-polymerization (Optional but Recommended): Conduct a short pre-polymerization step by introducing a small amount of propylene at a lower temperature (e.g., 20-30°C) for a few minutes. This step helps to preserve the catalyst morphology.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired operating pressure.

    • If hydrogen is used to further control the molecular weight, it should be fed into the reactor at this stage.

    • Raise the reactor temperature to the target polymerization temperature (e.g., 70°C).

    • Maintain constant temperature and pressure throughout the polymerization for the desired reaction time.

  • Termination and Product Recovery:

    • Terminate the polymerization by venting the unreacted propylene and adding a quenching agent like acidified isopropanol (B130326).

    • Filter the polymer slurry and wash the resulting polypropylene powder thoroughly with isopropanol and then with n-hexane.

    • Dry the polymer powder in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization:

    • Determine the melt flow rate of the dried polymer powder using a melt flow indexer at 230°C with a 2.16 kg load.

    • Further characterization can include determination of isotacticity by ¹³C NMR and molecular weight by gel permeation chromatography (GPC).

Experimental Workflow Diagram

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_poly Polymerization cluster_recovery Product Recovery & Analysis Reactor_Prep Dry and Purge Reactor with Nitrogen Solvent_Add Add Anhydrous Hexane Reactor_Prep->Solvent_Add Reagent_Mix Prepare TEAL/DCPDMS Mixture Add_Mix Add TEAL/DCPDMS to Reactor Reagent_Mix->Add_Mix Add_Cat Inject Catalyst Slurry Add_Mix->Add_Cat Pre_Poly Pre-polymerization (Optional) Add_Cat->Pre_Poly Polymerization Main Polymerization: Add Propylene (+H₂), Increase Temperature Pre_Poly->Polymerization Termination Terminate Reaction Polymerization->Termination Recovery Filter, Wash, and Dry Polymer Powder Termination->Recovery Analysis Characterize Polymer: MFR, Isotacticity, MW Recovery->Analysis

Caption: Step-by-step experimental workflow for polypropylene synthesis using DCPDMS.

References

Application Notes and Protocols: Dicyclopentyldimethoxysilane in the Synthesis of Specialty Organosilicon Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dicyclopentyldimethoxysilane (DCPDMS), with the CAS number 126990-35-0, is a versatile organosilicon compound characterized by a central silicon atom bonded to two bulky cyclopentyl groups and two reactive methoxy (B1213986) groups.[1] This unique molecular structure imparts specific steric and electronic properties, making it a critical component in industrial catalysis and a valuable precursor in advanced organic synthesis.[1] Its primary applications include acting as an external electron donor in Ziegler-Natta catalysis to produce high-crystallinity polypropylene (B1209903), serving as a monomer for novel siloxanes and crosslinkers, and functioning as a sterically hindered silylating agent.[1] DCPDMS is a colorless liquid, soluble in organic solvents and insoluble in water, which allows for precise control over various reaction conditions.

Application Note 1: External Electron Donor in Ziegler-Natta Catalysis

Principle and Application

In the polymerization of propylene (B89431), Ziegler-Natta catalysts are widely used to produce isotactic polypropylene, a polymer with high crystallinity and desirable physical properties.[2][3] These catalyst systems, typically comprising a titanium-based catalyst on a magnesium chloride support, a co-catalyst (e.g., triethylaluminium), and internal/external electron donors, possess multiple types of active sites.[3][4] Some sites are isospecific, producing the desired isotactic polymer, while others are aspecific, leading to amorphous, atactic polypropylene.[5]

This compound is a highly effective external electron donor (EED).[4] Its primary role is to enhance the stereoselectivity of the catalyst system.[4][6] The mechanism involves the selective poisoning of non-stereospecific active sites on the catalyst, thereby promoting the formation of a highly isotactic polymer structure.[1][7] The bulky cyclopentyl groups of DCPDMS play a crucial role in this selectivity.[4] Furthermore, the addition of an external donor like DCPDMS can influence the catalyst's response to hydrogen, which is used to regulate the molecular weight of the polymer.[2][5]

Workflow for Ziegler-Natta Polymerization

G cluster_catalyst_prep Catalyst System Preparation reagent reagent process process catalyst catalyst product product ZN_Catalyst Ziegler-Natta Catalyst (e.g., TiCl4/MgCl2) Polymerization Propylene Polymerization ZN_Catalyst->Polymerization CoCatalyst Co-catalyst (Triethylaluminium) CoCatalyst->Polymerization DCPDMS External Donor (DCPDMS) DCPDMS->Polymerization Controls Stereoselectivity Quenching Reaction Quenching Polymerization->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation iPP Isotactic Polypropylene (iPP) Isolation->iPP

Caption: Workflow for propylene polymerization using a Ziegler-Natta catalyst system with DCPDMS.

Quantitative Data

The choice of external donor significantly impacts catalyst performance and the properties of the resulting polypropylene.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)Avg. Molecular Weight (Mw)Reference
This compound (D-donor)High>98LowerHigher[4]
Cyclohexyl(methyl)dimethoxysilane (C-donor)High~97HigherLower[4]
Dipiperidyldimethoxysilane (Py-donor)Moderate>98.5HigherHigher[4]

Experimental Protocol: Propylene Polymerization

This protocol describes a representative lab-scale slurry polymerization of propylene.

1. Materials and Reagents:

  • Ziegler-Natta catalyst (TiCl₄/MgCl₂/Internal Donor)

  • This compound (DCPDMS)

  • Triethylaluminium (TEAL) solution in hexane (B92381)

  • Anhydrous n-hexane (polymerization solvent)

  • High-purity propylene gas

  • High-purity hydrogen gas

  • Acidified ethanol (B145695) (for quenching)

  • Nitrogen gas (for inert atmosphere)

2. Equipment:

  • Jacketed stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and gas/liquid injection ports.

  • Schlenk line for handling air-sensitive reagents.

3. Procedure:

  • Reactor Preparation: Thoroughly dry the reactor under vacuum at >90°C. Purge the reactor multiple times with high-purity nitrogen to establish an inert atmosphere.

  • Solvent Addition: Introduce 1 L of anhydrous n-hexane into the reactor.

  • Reagent Addition: Add the desired amount of TEAL solution, followed by the DCPDMS solution, to the reactor via syringe under a nitrogen counterflow. The Al/Si molar ratio is a critical parameter to optimize.

  • Catalyst Injection: Introduce a suspension of the Ziegler-Natta catalyst in hexane into the reactor.

  • Pressurization and Polymerization:

    • Pressurize the reactor with hydrogen to the desired partial pressure to control the polymer's molecular weight.[2]

    • Introduce propylene gas to a total pressure of ~0.7 MPa. Maintain this pressure by continuously feeding propylene.

    • Raise the temperature to 70°C to initiate polymerization.

    • Continue the reaction for the desired time (e.g., 2 hours), maintaining constant temperature and pressure.

  • Quenching and Depressurization: Stop the propylene feed and vent the reactor. Quench the reaction by slowly adding 10 mL of acidified ethanol.

  • Product Isolation: Collect the polymer slurry. Filter the polypropylene powder, wash it extensively with ethanol and then hexane, and dry it in a vacuum oven at 60°C to a constant weight.

Application Note 2: Precursor for Specialty Siloxanes and Silanols

Principle and Application

The two methoxy groups on the silicon atom of DCPDMS are susceptible to hydrolysis.[1] In the presence of water, these groups can be replaced by hydroxyl (-OH) groups to form the corresponding silanol (B1196071), dicyclopentylsilanediol.[1] This reaction is a critical first step in the synthesis of specialty silicones. The resulting silanol is often an unstable intermediate that readily undergoes self-condensation, where two silanol groups react to form a stable siloxane bond (Si-O-Si) and release a molecule of water.[1][8]

By controlling the reaction conditions (e.g., stoichiometry of water, catalyst, temperature), this process can be directed to form linear or cyclic siloxane oligomers and polymers.[9] The bulky cyclopentyl groups provide steric hindrance that can influence the condensation pathway and impart unique properties to the final polysiloxane, such as enhanced thermal stability and tailored solubility.

Hydrolysis and Condensation Pathway

G reactant reactant intermediate intermediate product product condition condition DCPDMS DCPDMS (Cp)₂Si(OCH₃)₂ H2O_1 + 2 H₂O DCPDMS->H2O_1 Silanediol Dicyclopentylsilanediol (Cp)₂Si(OH)₂ MeOH - 2 CH₃OH Silanediol->MeOH H2O_2 - n H₂O Silanediol->H2O_2 Siloxane Polydicyclopentylsiloxane [-(Cp)₂Si-O-] H2O_1->Silanediol Hydrolysis H2O_2->Siloxane Condensation

Caption: Reaction pathway for the synthesis of polysiloxanes from DCPDMS.

Experimental Protocol: Controlled Hydrolysis of DCPDMS

This protocol is adapted from general procedures for the hydrolysis of alkoxysilanes.[10][11]

1. Materials and Reagents:

  • This compound (DCPDMS)

  • Toluene or Diethyl Ether (anhydrous)

  • Deionized Water

  • Sodium Bicarbonate (optional, to neutralize any acidic byproducts)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (drying agent)

2. Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

3. Procedure:

  • Setup: Assemble a flame-dried three-neck flask with a dropping funnel, condenser, and nitrogen inlet.

  • Reaction Mixture: Charge the flask with DCPDMS and a solvent like toluene. A typical concentration is 0.5-1.0 M. Begin stirring under a nitrogen atmosphere.

  • Hydrolysis:

    • For the synthesis of the silanediol, a stoichiometric amount of water (2 equivalents) is required. The water, optionally mixed with a co-solvent like acetone (B3395972) or in a dilute aqueous solution of sodium bicarbonate, is added dropwise from the dropping funnel to the stirred DCPDMS solution at room temperature.[11]

    • The reaction can be exothermic. Control the addition rate to maintain a stable temperature (e.g., 20-30°C).

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2-4 hours at room temperature to ensure complete hydrolysis.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with deionized water and then with a saturated brine solution to remove methanol (B129727) and any salts.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator. The resulting product, dicyclopentylsilanediol, can be purified further by crystallization if necessary.[11]

    • Note: To promote condensation into polysiloxanes, a catalyst (acid or base) can be added, and the reaction mixture can be heated.

Appendix: Synthesis of this compound

There are two primary routes for the synthesis of DCPDMS.

Synthetic Routes to DCPDMS

G cluster_grignard Grignard Route cluster_hydro Hydrosilylation Route start start reagent reagent intermediate intermediate product product TMOS Tetramethoxysilane (B109134) (TMOS) DCPDMS DCPDMS TMOS->DCPDMS Grignard Cyclopentylmagnesium Halide (2 eq.) Grignard->TMOS Nucleophilic Substitution DCS Dichlorosilane (B8785471) (H₂SiCl₂) DCPDCS Dicyclopentyldichlorosilane (B136930) (DCPDCS) DCS->DCPDCS Cyclopentene (B43876) Cyclopentene (2 eq.) Cyclopentene->DCS Hydrosilylation Methanol Methanol (2 eq.) DCPDCS->Methanol Methoxylation Methanol->DCPDMS

Caption: Comparison of the Grignard and Hydrosilylation synthetic routes to DCPDMS.

Protocol A: Grignard Reagent-Based Synthesis

This method involves the reaction of a silicon alkoxide or halide with a Grignard reagent.[12]

1. Principle: 2 Cp-MgX + Si(OCH₃)₄ → (Cp)₂Si(OCH₃)₂ + 2 MgX(OCH₃) (where Cp = cyclopentyl, X = Cl, Br)

2. Procedure Outline:

  • Prepare a solution of tetramethoxysilane (TMOS) in an anhydrous ether solvent (e.g., THF, diethyl ether) in a reaction flask under an inert atmosphere.[12]

  • Cool the solution in an ice bath.

  • Slowly add two molar equivalents of a pre-prepared cyclopentylmagnesium halide Grignard reagent solution.[12]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction carefully with an aqueous solution (e.g., saturated ammonium (B1175870) chloride).

  • Perform an aqueous work-up, separating the organic layer.

  • Dry the organic layer, remove the solvent, and purify the crude DCPDMS by vacuum distillation.[1]

Protocol B: Hydrosilylation-Based Synthesis (Silicon Hydride Method)

This two-step method first forms a dichlorosilane intermediate, which is then methoxylated.[13]

StepReactionKey ConditionsYieldReference
1. Hydrosilylation2 Cp-ene + H₂SiCl₂ → (Cp)₂SiCl₂ + H₂Pressure: 1-1.2 MPa; Temp: 85-95°C; Catalyst: Platinum-based88.9% (of DCPDCS)[13]
2. Methoxylation(Cp)₂SiCl₂ + 2 CH₃OH → (Cp)₂Si(OCH₃)₂ + 2 HClBase (e.g., amine) to scavenge HClHigh[12]

1. Principle:

  • Step 1: Hydrosilylation of cyclopentene with dichlorosilane to form dicyclopentyldichlorosilane (DCPDCS).[13]

  • Step 2: Methoxylation of DCPDCS with methanol to replace the chlorine atoms with methoxy groups.[12]

2. Procedure Outline:

  • Hydrosilylation: In a high-pressure reactor, charge cyclopentene, a hydrosilylation catalyst (e.g., a platinum complex), and an alcohol promoter.[13] Pressurize with dichlorosilane and heat to 85-95°C.[13] After the reaction, purify the intermediate DCPDCS by distillation.

  • Methoxylation: Dissolve the purified DCPDCS in an inert solvent. Slowly add two equivalents of methanol, typically in the presence of a base (like triethylamine (B128534) or ammonia) to neutralize the HCl byproduct. After the reaction, filter off the resulting ammonium salt, remove the solvent, and purify the final DCPDMS product by vacuum distillation.[12]

References

Application Notes and Protocols for Propylene Polymerization using Dicyclopentyldimethoxysilane as an External Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the polymerization of propylene (B89431) using a Ziegler-Natta catalyst system with dicyclopentyldimethoxysilane (DCPDMS), often referred to as Donor-D, as an external electron donor. The inclusion of DCPDMS is crucial for enhancing the stereospecificity of the polymerization, leading to polypropylene (B1209903) with high isotacticity and desirable mechanical properties.[1][2]

Introduction

Propylene polymerization utilizing Ziegler-Natta (ZN) catalysts is a cornerstone of the polymer industry.[3] The fourth generation of these catalysts, typically supported on magnesium chloride (MgCl₂), offers high activity and stereoselectivity.[4][5] The catalyst system is a multi-component one, comprising the solid catalyst, a co-catalyst (typically an organoaluminum compound like triethylaluminum, TEAl), and an external electron donor.[1][6]

The external donor plays a pivotal role in controlling the polymer's microstructure.[7] this compound (DCPDMS) is a widely used external donor known for its ability to improve the isotacticity of polypropylene.[1][8] Its bulky cyclopentyl groups provide the necessary steric hindrance around the active sites of the catalyst, favoring the stereoregular insertion of propylene monomers.[2] This results in a polymer with a high degree of crystallinity, leading to enhanced stiffness, tensile strength, and melting point.

Experimental Principle and Workflow

The polymerization process involves the coordination and insertion of propylene monomers at the active titanium centers of the Ziegler-Natta catalyst. The external donor, DCPDMS, interacts with the catalyst and co-catalyst to modulate the activity and stereoselectivity of the active sites. The general workflow for a laboratory-scale slurry polymerization is depicted below.

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_termination Termination & Isolation A Purge Reactor with N₂ B Introduce Solvent (e.g., n-heptane) A->B C Add Co-catalyst (TEAl) B->C Under N₂ atmosphere D Add External Donor (DCPDMS) C->D E Add Ziegler-Natta Catalyst D->E F Introduce Propylene Monomer E->F G Control Temperature and Pressure F->G H Polymerization for a Set Time G->H I Vent Unreacted Monomer H->I J Quench Reaction (e.g., with acidified alcohol) I->J K Filter and Wash Polymer J->K L Dry Polypropylene Powder K->L

Figure 1: General experimental workflow for propylene slurry polymerization.

Signaling Pathway: Role of the External Donor

The precise mechanism of action of external donors is complex and a subject of ongoing research. However, it is widely accepted that the external donor interacts with the catalyst components to deactivate non-stereospecific active sites and enhance the stereospecificity of the remaining sites. The bulky nature of DCPDMS plays a crucial role in this process.

G cluster_catalyst Ziegler-Natta Catalyst Surface cluster_components Polymerization Medium cluster_interaction Interaction & Site Modification cluster_outcome Polymerization Outcome Catalyst MgCl₂-supported TiCl₄ ActiveSites Multiple Active Sites (Stereospecific & Non-stereospecific) Interaction TEAl and DCPDMS interact with Catalyst Surface ActiveSites->Interaction TEAl Co-catalyst (TEAl) TEAl->Interaction DCPDMS External Donor (DCPDMS) DCPDMS->Interaction Deactivation Deactivation of Non-stereospecific Sites Interaction->Deactivation Enhancement Enhancement of Stereospecific Sites Interaction->Enhancement HighIsotacticity High Isotactic Polypropylene Enhancement->HighIsotacticity

Figure 2: Role of this compound (DCPDMS) as an external donor.

Detailed Experimental Protocol: Slurry Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene.

Materials:

  • Catalyst: MgCl₂-supported Ziegler-Natta catalyst

  • Co-catalyst: Triethylaluminum (TEAl) solution in heptane (B126788)

  • External Donor: this compound (DCPDMS)

  • Solvent: Anhydrous n-heptane

  • Monomer: Polymerization-grade propylene

  • Quenching Agent: Acidified ethanol (B145695) (e.g., 5% HCl in ethanol)

  • Inert Gas: High-purity nitrogen

Equipment:

  • Jacketed stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports.

  • Schlenk line or glovebox for handling air- and moisture-sensitive reagents.

  • Syringes and cannulas for transferring reagents.

  • Filtration apparatus.

  • Vacuum oven for drying the polymer.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor.

    • Purge the reactor with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90-100 °C) to remove any traces of air and moisture.

    • Cool the reactor to the desired reaction temperature (e.g., 70 °C).

  • Reagent Charging:

    • Under a nitrogen atmosphere, introduce 500 mL of anhydrous n-heptane into the reactor.[9]

    • Add the desired amount of TEAl solution via syringe. The Al/Ti molar ratio is a critical parameter and is typically in the range of 200-300.

    • Add the DCPDMS external donor. The Al/Si molar ratio is also important and is often around 10-20.[6]

    • Introduce the solid Ziegler-Natta catalyst suspended in a small amount of heptane. The amount of catalyst will depend on the desired yield and activity.

  • Pre-polymerization (Optional but Recommended):

    • Introduce a small amount of propylene to the reactor at a lower temperature (e.g., 20 °C) for a short period (e.g., 5-10 minutes).[9] This step helps to encapsulate the catalyst particles with polymer, preventing fragmentation and improving morphology.

  • Polymerization:

    • Increase the temperature to the target polymerization temperature (e.g., 70 °C).[9]

    • Feed propylene gas to the reactor to maintain a constant pressure (e.g., 6-7 bar) for the desired polymerization time (e.g., 1-2 hours).[6][9]

  • Termination and Product Isolation:

    • Stop the propylene feed and vent the unreacted monomer.

    • Cool the reactor to room temperature.

    • Carefully quench the reaction by adding acidified ethanol to deactivate the catalyst.

    • Filter the polypropylene slurry and wash the polymer powder extensively with ethanol and then with distilled water.

    • Dry the resulting polypropylene powder in a vacuum oven at 60-80 °C to a constant weight.

Data Presentation

The following tables summarize typical quantitative data obtained from propylene polymerization experiments using DCPDMS as an external donor, showcasing its effect on catalyst activity and polymer properties.

Table 1: Effect of External Donor on Polymerization Activity and Isotacticity

External DonorAl/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotactic Index (%)
None-15.285.3
DCPDMS1025.898.5
DCPDMS2028.198.9
DCPDMS3026.598.6

Data are representative and may vary depending on the specific catalyst and reaction conditions.

Table 2: Influence of DCPDMS on Polypropylene Molecular Properties

External DonorMelt Flow Index (g/10 min)Mₙ ( g/mol )Mₙ/Mₙ (PDI)
None10.585,0007.8
DCPDMS3.2150,0005.5

MFI is inversely related to molecular weight. Mₙ (number-average molecular weight) and PDI (polydispersity index) are typically determined by Gel Permeation Chromatography (GPC).

Characterization of the Resulting Polypropylene

Isotacticity: The isotactic index is a measure of the stereoregularity of the polymer and is crucial for determining its mechanical properties. It is often determined by solvent extraction (e.g., boiling heptane or xylene insolubles) or more accurately by ¹³C NMR spectroscopy by analyzing the relative intensities of the methyl pentad peaks.[1][8]

Molecular Weight and Molecular Weight Distribution (MWD): These are determined by high-temperature gel permeation chromatography (GPC).[8][10] The MWD, or polydispersity index (PDI), gives an indication of the uniformity of the polymer chains.

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting temperature (Tₘ) and crystallinity (X_c) of the polypropylene.[9] Higher isotacticity generally leads to a higher melting point and degree of crystallinity.

Safety Precautions

  • Organoaluminum compounds such as TEAl are pyrophoric and react violently with water and air. They must be handled under a dry, inert atmosphere (nitrogen or argon).

  • Propylene is a flammable gas. Ensure proper ventilation and use of explosion-proof equipment.

  • The polymerization reactor is a high-pressure vessel. Adhere to all safety protocols for high-pressure reactions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dicyclopentyldimethoxysilane (DCPDMS) Concentration for Maximum Catalyst Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Ziegler-Natta catalysts. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the concentration of Dicyclopentyldimethoxysilane (DCPDMS) for maximum catalyst activity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (DCPDMS) in Ziegler-Natta polymerization?

A1: this compound (DCPDMS), often referred to as "Donor-D," is an external electron donor used in Ziegler-Natta catalysis, particularly for the polymerization of propylene (B89431). Its primary function is to enhance the stereoselectivity of the catalyst, leading to polypropylene (B1209903) with high isotacticity. It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface. This selective deactivation allows the isospecific active sites to dominate the polymerization process, resulting in a more crystalline and stereoregular polymer. Additionally, DCPDMS can influence the catalyst's activity and the molecular weight of the resulting polymer.

Q2: How does the concentration of DCPDMS, typically expressed as the Si/Ti molar ratio, affect catalyst activity?

A2: The relationship between DCPDMS concentration and catalyst activity is not linear. Generally, as the Si/Ti molar ratio increases from zero, the catalyst activity initially rises to a maximum value.[1] This increase is attributed to the deactivation of non-specific sites that can consume the monomer without contributing to the desired isotactic polymer. However, beyond an optimal concentration, a further increase in the Si/Ti ratio leads to a gradual decrease in catalyst activity.[1] This is because an excess of the external donor can start to poison the desired isospecific active sites, hindering the overall polymerization rate.

Q3: What is the expected impact of optimizing DCPDMS concentration on the final polymer properties?

A3: Optimizing the DCPDMS concentration is crucial for controlling the microstructure and macroscopic properties of polypropylene. As the Si/Ti molar ratio is increased towards the optimum, the isotacticity index (a measure of stereoregularity) of the polymer significantly increases. This leads to a higher melting point, increased crystallinity, and improved mechanical properties such as stiffness and tensile strength. The molecular weight distribution (MWD) of the polymer can also be affected, often becoming narrower at optimal donor concentrations.

Q4: Can DCPDMS interact with the cocatalyst, and how does this affect the polymerization?

A4: Yes, DCPDMS, as a Lewis base, can interact with the aluminum alkyl cocatalyst (e.g., triethylaluminium, TEAL), which is a Lewis acid. This interaction is a critical aspect of the catalyst system. The complex formed between the external donor and the cocatalyst is what interacts with the solid titanium-based catalyst component. The balance between the free and complexed donor, as well as the nature of this complex, influences the overall catalytic performance.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Catalyst Activity Sub-optimal DCPDMS Concentration: The Si/Ti molar ratio may be too low or too high.Systematically vary the Si/Ti molar ratio to find the optimal concentration where activity is maximized. Start with a low ratio and gradually increase it, monitoring the catalyst activity at each step.[1]
Catalyst Poisoning: Impurities in the monomer or solvent (e.g., water, oxygen, polar compounds) can deactivate the catalyst.Ensure all reactants and the polymerization medium are rigorously purified and dried before use.
Incorrect Al/Si Ratio: The molar ratio of the cocatalyst (e.g., TEAL) to the external donor can influence the availability and effectiveness of the donor.Maintain a consistent and appropriate Al/Si molar ratio as recommended in established protocols.
Low Polymer Isotacticity Insufficient DCPDMS Concentration: A low Si/Ti ratio may not be enough to effectively poison the aspecific active sites.Increase the Si/Ti molar ratio. Higher concentrations of DCPDMS generally lead to higher isotacticity.
Ineffective Internal Donor: The internal donor within the solid catalyst component plays a crucial role in stereoregulation.Ensure a high-quality catalyst with an appropriate internal donor is being used.
Broad Molecular Weight Distribution (MWD) Presence of Multiple Active Site Types: The catalyst may have a variety of active sites with different propagation and termination rates.Optimizing the DCPDMS concentration can help to narrow the MWD by selectively deactivating certain types of active sites.
Non-uniform Polymerization Conditions: Fluctuations in temperature or monomer concentration can lead to a broader MWD.Maintain stable and uniform reaction conditions throughout the polymerization process.
Uncontrolled Hydrogen Response Inappropriate External Donor: Different external donors have varying effects on the catalyst's response to hydrogen as a chain transfer agent.While DCPDMS has a characteristic hydrogen response, if precise control is needed and results are suboptimal, consider screening other external donors.

Data Presentation

The following table summarizes the typical trend observed when varying the DCPDMS concentration in propylene polymerization. The values presented are illustrative and will vary depending on the specific catalyst system, cocatalyst, and polymerization conditions.

Si/Ti Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
0LowLowModerateBroad
5ModerateHighHighModerate
10High Very High High Narrow
20ModerateVery HighHighNarrow
40LowVery HighModerateModerate

Note: This table illustrates a general trend. Optimal Si/Ti ratio needs to be determined experimentally for each specific catalyst system.[1]

Experimental Protocols

Detailed Methodology for Propylene Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene using a MgCl₂-supported TiCl₄ catalyst with DCPDMS as the external donor.

1. Materials:

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • This compound (DCPDMS)

  • Triethylaluminium (TEAL) as a cocatalyst

  • High-purity propylene monomer

  • Anhydrous heptane (B126788) (or other suitable alkane solvent)

  • High-purity nitrogen or argon

2. Reactor Preparation:

  • A jacketed stainless-steel autoclave reactor (e.g., 1 L) equipped with a mechanical stirrer, temperature and pressure probes, and inlet/outlet ports is used.

  • The reactor must be thoroughly cleaned and dried to remove any impurities.

  • Prior to the experiment, the reactor is purged with high-purity nitrogen or argon for at least 1 hour at an elevated temperature (e.g., 90 °C) to remove any traces of moisture and oxygen.

3. Polymerization Procedure:

  • The reactor is cooled to the desired reaction temperature (e.g., 70 °C).

  • Anhydrous heptane (e.g., 500 mL) is introduced into the reactor.

  • The desired amount of TEAL solution (e.g., as a 1 M solution in hexane) is injected into the reactor, followed by the desired amount of DCPDMS solution. The mixture is stirred for a few minutes.

  • A suspension of the Ziegler-Natta catalyst in heptane is then injected into the reactor to initiate the polymerization.

  • The reactor is immediately pressurized with propylene monomer to the desired pressure (e.g., 7 bar), and this pressure is maintained throughout the polymerization.

  • The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining a constant temperature and stirring speed.

  • After the desired polymerization time, the propylene feed is stopped, and the reactor is vented.

  • The polymerization is terminated by injecting a small amount of acidified alcohol (e.g., 5% HCl in methanol).

  • The resulting polymer slurry is stirred for a few more minutes and then filtered.

  • The collected polypropylene powder is washed repeatedly with alcohol and then with a stabilizing agent solution (e.g., containing an antioxidant like Irganox 1010).

  • The final polymer product is dried in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.

4. Characterization:

  • Catalyst Activity: Calculated as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).

  • Isotacticity Index: Determined by Soxhlet extraction of the polymer with boiling heptane. The weight percentage of the insoluble fraction represents the isotacticity index.

  • Molecular Weight and Molecular Weight Distribution: Analyzed by high-temperature gel permeation chromatography (GPC).

Mandatory Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Work-up and Analysis p1 Clean and Dry Reactor p2 Purge with N2/Ar at 90°C p1->p2 r1 Add Heptane p2->r1 r2 Inject TEAL and DCPDMS r1->r2 r3 Inject Catalyst Slurry r2->r3 r4 Pressurize with Propylene r3->r4 r5 Maintain T and P r4->r5 w1 Terminate with Acidified Alcohol r5->w1 w2 Filter and Wash Polymer w1->w2 w3 Dry Polymer w2->w3 w4 Characterize (Activity, I.I., MWD) w3->w4

Caption: Experimental workflow for propylene polymerization.

logical_relationship cluster_input Input Variable cluster_catalyst Catalyst Performance cluster_polymer Polymer Properties input DCPDMS Concentration (Si/Ti Molar Ratio) activity Catalyst Activity input->activity Optimal concentration exists selectivity Stereoselectivity input->selectivity Increases isotacticity Isotacticity activity->isotacticity selectivity->isotacticity mw Molecular Weight isotacticity->mw mwd MWD isotacticity->mwd

Caption: Logical relationships in DCPDMS optimization.

References

Troubleshooting low stereoselectivity in polymerizations using Dicyclopentyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting polymerizations using Dicyclopentyldimethoxysilane (D-donor). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to low stereoselectivity in Ziegler-Natta polymerizations.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (D-donor) in Ziegler-Natta polymerization?

This compound acts as an external electron donor (ED) in Ziegler-Natta catalysis, particularly for propylene (B89431) polymerization. Its main role is to enhance the stereoselectivity of the catalyst system, leading to polypropylene (B1209903) with high isotacticity.[1][2] The bulky dicyclopentyl groups provide significant steric hindrance, which selectively poisons non-stereospecific active sites on the catalyst surface and can transform aspecific sites into isospecific ones.[1][3] This results in a more regular polymer chain structure, leading to higher crystallinity and desirable material properties.[3]

Q2: We are observing low isotacticity (high xylene solubles) in our polypropylene. What are the potential causes and how can we troubleshoot this?

Low isotacticity when using D-donor can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Incorrect External Donor Concentration: The concentration of D-donor is critical. Too low a concentration will not effectively deactivate the non-specific catalyst sites, leading to a higher proportion of atactic (amorphous) polymer. Conversely, an excessively high concentration can sometimes lead to a decrease in catalyst activity.

    • Solution: Optimize the Al/Si (Triethylaluminium/D-donor) molar ratio. A common starting point is an Al/Si ratio of around 10-20. Systematically vary this ratio to find the optimal concentration for your specific catalyst system.

  • Suboptimal Polymerization Temperature: Temperature significantly affects catalyst performance. Higher temperatures can decrease the stereoselectivity of the catalyst system.

    • Solution: Ensure the polymerization is conducted within the optimal temperature range, typically between 60°C and 90°C.[4] If you are operating at the higher end of this range, consider lowering the temperature.

  • Presence of Impurities: Water, oxygen, and other polar compounds can react with and deactivate the catalyst components, leading to poor performance.

    • Solution: Ensure all monomers, solvents, and inert gases are thoroughly purified and dried before use. Maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the catalyst preparation and polymerization process.

  • Catalyst Deactivation: The catalyst may lose activity and selectivity over time.

    • Solution: Use freshly prepared catalyst or ensure proper storage of pre-made catalysts under an inert atmosphere. Monitor the polymerization kinetics; a rapid drop in activity could indicate deactivation.

  • Interaction with Internal Donor: The effectiveness of an external donor like D-donor is also dependent on the internal donor used in the Ziegler-Natta catalyst preparation.

    • Solution: Ensure that the internal donor is compatible with D-donor. Phthalate, diether, and succinate-based internal donors are commonly used.[5]

Q3: How does the addition of hydrogen affect the stereoselectivity of the polymerization when using D-donor?

Hydrogen is primarily used as a chain transfer agent to control the molecular weight (and thus the Melt Flow Rate or MFR) of the polypropylene.[4][5] However, its effect on stereoselectivity can be complex. In some cases, the addition of hydrogen can lead to a slight decrease in isotacticity.[6] This is because hydrogen can influence the nature of the active sites. However, some studies have also reported that hydrogen can increase polypropylene tacticity, particularly at lower donor concentrations, by potentially increasing the stereoselectivity of aspecific sites.[7]

Q4: Can we use D-donor with any type of Ziegler-Natta catalyst?

While D-donor is a versatile external donor, its performance is closely linked to the overall catalyst system. Modern Ziegler-Natta catalysts are complex, typically consisting of a titanium compound on a magnesium chloride support with an internal electron donor. The choice of the internal donor (e.g., phthalates, diethers, succinates) significantly influences the catalyst's response to the external donor.[3][5] It is crucial to pair D-donor with a compatible internal donor and optimize the polymerization conditions for that specific catalyst generation (e.g., 4th or 5th generation).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low stereoselectivity issues.

TroubleshootingWorkflow Troubleshooting Low Stereoselectivity start Low Stereoselectivity Observed (High Xylene Solubles) check_donor Verify D-donor Concentration (Al/Si Ratio) start->check_donor check_temp Check Polymerization Temperature check_donor->check_temp Correct optimize_donor Adjust Al/Si Ratio (e.g., range of 5-30) check_donor->optimize_donor Incorrect? check_purity Assess Purity of Reagents and System check_temp->check_purity Correct optimize_temp Adjust Temperature (e.g., lower to 60-70°C) check_temp->optimize_temp Incorrect? check_catalyst Evaluate Catalyst Activity & Stability check_purity->check_catalyst Pure purify Purify Monomer/Solvent Ensure Inert Atmosphere check_purity->purify Contaminated? fresh_catalyst Use Freshly Prepared Catalyst check_catalyst->fresh_catalyst Deactivated? consult Consult Catalyst Manufacturer/Literature check_catalyst->consult Stable end_ok Stereoselectivity Improved optimize_donor->end_ok optimize_temp->end_ok purify->end_ok fresh_catalyst->end_ok

Caption: A step-by-step workflow for diagnosing and resolving low stereoselectivity.

Quantitative Data Summary

The following tables summarize the effect of key parameters on polymerization performance when using an alkoxysilane external donor like D-donor. The data is compiled from various studies and should be used as a general guide; optimal conditions will vary with the specific catalyst system.

Table 1: Effect of Al/Si Molar Ratio on Propylene Polymerization

Al/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Xylene Solubles (wt%)
No Donor~15~65-70>10
30~25>95~3.0
20~30>97~2.5
10~28>98~2.0
5~20>98<2.0

Note: Data is illustrative and compiled from trends reported in the literature. Actual values are highly dependent on the specific catalyst and other polymerization conditions.

Table 2: Effect of Hydrogen Concentration on Polymer Properties

Hydrogen Conc. (mol%)Catalyst Activity (kg PP/g cat·h)MFR (g/10 min)Isotacticity Index (%)
0BaselineLow (~1-2)High (>98)
2IncreasedModerate (~5-10)Slightly Decreased
5IncreasedHigh (~20-30)Moderately Decreased

Note: The increase in catalyst activity with initial hydrogen addition is a commonly observed phenomenon. The extent of the decrease in isotacticity with increasing hydrogen can be mitigated by optimizing the external donor concentration.[6][8]

Key Experimental Protocols

1. Ziegler-Natta Catalyst Preparation (General Procedure)

This protocol describes a general method for preparing a MgCl₂-supported TiCl₄ catalyst with an internal donor.

  • Materials: Anhydrous MgCl₂, TiCl₄, internal electron donor (e.g., Di-n-butyl phthalate), toluene (B28343).

  • Procedure:

    • Under an inert nitrogen atmosphere, co-mill anhydrous MgCl₂ with the internal electron donor.

    • Suspend the milled MgCl₂/internal donor adduct in cold toluene (-5°C to 0°C).

    • Slowly add TiCl₄ to the stirred suspension.

    • Gradually heat the mixture to 80-110°C and maintain for 1-2 hours.

    • Allow the solid to settle, then decant the supernatant.

    • Wash the solid catalyst multiple times with hot toluene and then with hexane (B92381) to remove unreacted TiCl₄ and byproducts.

    • Dry the final catalyst under vacuum.

2. Propylene Slurry Polymerization

This protocol outlines a typical lab-scale slurry polymerization of propylene.

  • Materials: Ziegler-Natta catalyst, Triethylaluminium (TEAl) as co-catalyst, this compound (D-donor) as external donor, purified n-heptane (or other alkane solvent), polymerization-grade propylene, hydrogen (for MFR control).

  • Procedure:

    • Thoroughly dry and purge a stainless-steel polymerization reactor with nitrogen.

    • Introduce the solvent (e.g., n-heptane) into the reactor.

    • Add the desired amount of TEAl and D-donor to the reactor and stir. The Al/Si molar ratio is a critical parameter to control.

    • Introduce the Ziegler-Natta catalyst into the reactor.

    • Pressurize the reactor with hydrogen to the desired partial pressure.

    • Introduce propylene monomer to the reactor to reach the target total pressure (e.g., 4-8 bar).

    • Raise the temperature to the desired setpoint (e.g., 70°C) and maintain it throughout the polymerization. Continuously feed propylene to maintain constant pressure.[9]

    • After the desired reaction time, stop the propylene feed and vent the reactor.

    • Quench the reaction by adding acidified methanol.

    • Filter the resulting polymer, wash with methanol, and dry in a vacuum oven.

Catalyst System Interactions

The following diagram illustrates the key interactions within the Ziegler-Natta catalyst system that govern stereoselectivity.

CatalystInteractions Catalyst System Component Interactions cluster_catalyst Catalyst Particle MgCl2 MgCl2 Support TiCl4 TiCl4 Active Sites TiCl4->MgCl2 supported on Polymer Isotactic Polypropylene TiCl4->Polymer polymerizes ID Internal Donor (e.g., Phthalate) ID->TiCl4 stabilizes & modifies sites TEAl Co-catalyst (TEAl) TEAl->TiCl4 activates D_Donor External Donor (D-donor) D_Donor->TiCl4 selectively poisons aspecific sites D_Donor->TEAl complexes with Propylene Propylene Monomer Propylene->TiCl4 coordinates to active site

References

Technical Support Center: Managing Ziegler-Natta Catalyst Hydrogen Response with Dicyclopentyldimethoxysilane (DCPDMS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ziegler-Natta catalysts with Dicyclopentyldimethoxysilane (DCPDMS) as an external electron donor for propylene (B89431) polymerization.

Troubleshooting Guides

This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Catalyst Activity

Q: My polymerization reaction shows significantly lower activity than expected after introducing DCPDMS. What are the possible causes and how can I resolve this?

A: Low catalyst activity can stem from several factors related to the interaction of DCPDMS with the catalyst system.

  • Cause 1: Catalyst Poisoning. While DCPDMS is a selectivity control agent, an inappropriate concentration can lead to the poisoning of active sites. At high donor-to-titanium (D/Ti) molar ratios, a gradual decrease in activity may be observed.

  • Solution 1: Optimize the DCPDMS concentration. Conduct a series of polymerization experiments with varying D/Ti molar ratios to identify the optimal concentration that maximizes activity while maintaining the desired stereoselectivity.

  • Cause 2: Impurities. DCPDMS, like other reagents, can be a source of impurities (e.g., moisture, other alcohols) that deactivate the Ziegler-Natta catalyst.

  • Solution 2: Ensure the purity of DCPDMS and all other reagents. Use freshly purified solvents and monomers. DCPDMS should be handled under an inert atmosphere to prevent moisture contamination.

  • Cause 3: Incorrect Al/Si Molar Ratio. The ratio of the cocatalyst (e.g., Triethylaluminium - TEAL) to the external donor (DCPDMS) is crucial. An excess of the external donor relative to the cocatalyst can lead to the deactivation of active centers.

  • Solution 3: Optimize the Al/Si molar ratio. It has been reported that at increasing silane (B1218182) content, the activity first increases to a maximum and then decreases.[1] A systematic variation of the Al/Si ratio can help in finding the optimal balance for your specific catalyst system.

Issue 2: Poor Hydrogen Response

Q: I am not observing the expected increase in the melt flow rate (MFR) of my polypropylene (B1209903) when I introduce hydrogen. Why is my catalyst system showing poor hydrogen response with DCPDMS?

A: A poor hydrogen response, meaning an inefficient control of the polymer's molecular weight by hydrogen, can be a complex issue.

  • Cause 1: Nature of the Active Sites. The type of internal donor used in the Ziegler-Natta catalyst preparation can significantly influence the hydrogen response. Some catalyst systems are inherently less responsive to hydrogen.

  • Solution 1: If possible, consider using a Ziegler-Natta catalyst prepared with an internal donor known for good hydrogen sensitivity. For example, catalysts with certain succinate (B1194679) internal donors have shown good hydrogen sensitivity.[2]

  • Cause 2: Suboptimal DCPDMS Concentration. The concentration of DCPDMS can modulate the hydrogen response. An inappropriate amount may hinder the chain transfer reaction with hydrogen.

  • Solution 2: Systematically vary the concentration of DCPDMS in your polymerization. This will help determine if there is an optimal window for achieving the desired hydrogen response.

  • Cause 3: Mass Transfer Limitations. In slurry polymerizations, poor diffusion of hydrogen to the active catalyst sites can limit its effectiveness as a chain transfer agent.

  • Solution 3: Ensure efficient stirring and proper reactor design to minimize mass transfer limitations. Increasing the hydrogen partial pressure can also help overcome this issue, though it should be done in a controlled manner.

Issue 3: Unexpected Polymer Properties

Q: The polypropylene I've synthesized has a broader or narrower molecular weight distribution (MWD) than anticipated. How does DCPDMS influence this, and how can I control it?

A: DCPDMS plays a significant role in determining the MWD of the resulting polypropylene by influencing the nature and uniformity of the active sites.

  • Cause 1: Heterogeneity of Active Sites. Ziegler-Natta catalysts possess multiple types of active sites, each producing polymers with different molecular weights. DCPDMS can selectively poison non-stereospecific sites, which can narrow the MWD.[3]

  • Solution 1: The addition of DCPDMS generally leads to a narrower MWD by deactivating the aspecific sites that produce low molecular weight, atactic polypropylene. To broaden the MWD, a blend of external donors or a catalyst system known to produce broader MWD could be considered.

  • Cause 2: Polymerization Temperature. Temperature has a strong influence on chain transfer reactions and, consequently, on the molecular weight and MWD.

  • Solution 2: Carefully control the polymerization temperature. Higher temperatures generally lead to lower molecular weights and can affect the MWD.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCPDMS) in Ziegler-Natta catalyzed propylene polymerization?

A1: this compound (DCPDMS) acts as an external electron donor (ED).[3] Its primary function is to enhance the stereoselectivity of the Ziegler-Natta catalyst, leading to polypropylene with higher isotacticity and crystallinity.[4] It achieves this by selectively poisoning the non-stereospecific active sites on the catalyst surface.[3]

Q2: How does DCPDMS affect the hydrogen response of the catalyst?

A2: The hydrogen response of a Ziegler-Natta catalyst refers to the efficiency with which hydrogen acts as a chain transfer agent to control the molecular weight of the polymer. DCPDMS can improve the catalyst's hydrogen response, allowing for better control over the melt flow rate (MFR) of the resulting polypropylene.[3] This is a crucial parameter for tailoring the polymer's processing characteristics.

Q3: Can the order of addition of DCPDMS, cocatalyst, and catalyst affect the polymerization outcome?

A3: Yes, the order of addition can be critical. Typically, the cocatalyst (e.g., TEAL) and the external donor (DCPDMS) are allowed to complex before being introduced to the catalyst. This pre-complexation can influence the activation of the catalyst and the overall polymerization kinetics. It is advisable to maintain a consistent and optimized addition sequence for reproducible results.

Q4: What are the key safety precautions to take when working with DCPDMS and Ziegler-Natta catalysts?

A4: Both DCPDMS and Ziegler-Natta catalysts, along with the cocatalysts like triethylaluminium, are highly reactive and require careful handling.

  • Inert Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture and oxygen.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves.

  • Quenching: Ziegler-Natta catalysts and cocatalysts are pyrophoric. Have a proper quenching procedure in place (e.g., using isopropanol (B130326) or other suitable alcohol) to safely deactivate any residual catalyst at the end of the reaction.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any volatile compounds.

Data Presentation

Table 1: Effect of this compound (DCPDMS) on Catalyst Activity and Polymer Properties.

Catalyst SystemExternal DonorAl/Si Molar RatioActivity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)
TiCl₄/MgCl₂/DIBP¹None-15.292.53.5
TiCl₄/MgCl₂/DIBP¹DCPDMS1025.898.18.2
TiCl₄/MgCl₂/Succinate²None-20.595.04.1
TiCl₄/MgCl₂/Succinate²DCPDMS1035.199.210.5

¹ DIBP = Diisobutyl phthalate (B1215562) (internal donor) ² Succinate = A representative succinate-based internal donor Data are representative and compiled from typical results reported in the literature. Actual values will vary depending on the specific catalyst, cocatalyst, and reaction conditions.

Experimental Protocols

1. Protocol for Slurry Polymerization of Propylene

This protocol outlines a general procedure for the slurry polymerization of propylene using a Ziegler-Natta catalyst with DCPDMS as an external donor.

  • Reactor Preparation:

    • A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and inlets for monomer and reagents is used.

    • The reactor is thoroughly cleaned and dried in an oven at 120°C overnight.

    • The reactor is then assembled while hot and purged with high-purity nitrogen for at least 1 hour to remove any residual moisture and oxygen.

  • Reagent Preparation and Addition:

    • All solvents (e.g., heptane) and the propylene monomer should be purified to remove impurities like water, oxygen, and polar compounds.

    • In a separate Schlenk flask under a nitrogen atmosphere, the desired amount of Triethylaluminium (TEAL) as a cocatalyst is dissolved in anhydrous heptane (B126788).

    • The calculated amount of this compound (DCPDMS) is then added to the TEAL solution and allowed to stir for 15 minutes to ensure complex formation.

    • The TEAL/DCPDMS solution is transferred to the reactor via a cannula.

    • The Ziegler-Natta catalyst, as a slurry in anhydrous heptane, is then injected into the reactor.

  • Polymerization:

    • The reactor is heated to the desired polymerization temperature (e.g., 70°C).

    • A specific partial pressure of hydrogen is introduced into the reactor for molecular weight control.

    • Propylene is then fed into the reactor to maintain a constant total pressure (e.g., 7 bar) for the desired polymerization time (e.g., 1-2 hours).

    • The temperature and pressure are continuously monitored and controlled throughout the polymerization.

  • Termination and Product Isolation:

    • After the desired reaction time, the propylene feed is stopped, and the reactor is vented to release any unreacted monomer.

    • The polymerization is terminated by injecting a quenching agent, such as isopropanol containing a small amount of hydrochloric acid, into the reactor.

    • The polymer slurry is stirred for an additional 30 minutes to ensure complete catalyst deactivation.

    • The resulting polypropylene powder is collected by filtration, washed several times with ethanol (B145695) and then with distilled water, and finally dried in a vacuum oven at 60°C to a constant weight.

2. Protocol for Determination of Polypropylene Isotacticity

Isotacticity is a critical parameter for polypropylene and can be determined by several methods.

  • Soxhlet Extraction (ASTM D5492):

    • A known weight of the dried polypropylene powder is placed in a thimble.

    • The thimble is placed in a Soxhlet extraction apparatus.

    • The polymer is extracted with boiling heptane for a specified period (e.g., 24 hours).

    • The atactic (soluble) portion of the polymer is dissolved in the heptane, while the isotactic (insoluble) portion remains in the thimble.

    • After extraction, the thimble containing the isotactic fraction is dried to a constant weight.

    • The isotacticity index is calculated as the weight percentage of the insoluble fraction relative to the initial polymer weight.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A more precise method for determining isotacticity is ¹³C NMR.

    • A sample of the polypropylene is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.

    • The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.

    • The relative intensities of the methyl pentad peaks in the spectrum are used to quantify the degree of isotacticity.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions_activity Potential Solutions for Low Activity cluster_solutions_h2 Potential Solutions for Poor H₂ Response cluster_solutions_properties Potential Solutions for Unexpected Properties Problem Unexpected Experimental Outcome (e.g., Low Activity, Poor H₂ Response) Low_Activity Low Catalyst Activity Problem->Low_Activity Poor_H2_Response Poor Hydrogen Response Problem->Poor_H2_Response Bad_Polymer_Properties Unexpected Polymer Properties Problem->Bad_Polymer_Properties Optimize_DCPDMS Optimize DCPDMS Concentration Low_Activity->Optimize_DCPDMS Check_Purity Check Reagent Purity Low_Activity->Check_Purity Optimize_Al_Si Optimize Al/Si Ratio Low_Activity->Optimize_Al_Si Change_Catalyst Consider Different Internal Donor Poor_H2_Response->Change_Catalyst Vary_DCPDMS Vary DCPDMS Concentration Poor_H2_Response->Vary_DCPDMS Improve_Mixing Improve Reactor Mixing Poor_H2_Response->Improve_Mixing Adjust_Donor Adjust External Donor System Bad_Polymer_Properties->Adjust_Donor Control_Temp Control Polymerization Temperature Bad_Polymer_Properties->Control_Temp

Caption: Troubleshooting workflow for common issues in Ziegler-Natta polymerization.

Catalyst_Interaction cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Catalyst Ziegler-Natta Catalyst (TiCl₄/MgCl₂/Internal Donor) Activation Catalyst Activation & Selectivity Control Catalyst->Activation Cocatalyst Cocatalyst (e.g., TEAL) Cocatalyst->Activation External_Donor External Donor (DCPDMS) External_Donor->Activation Monomer Propylene Monomer Polymerization Polymerization Monomer->Polymerization Hydrogen Hydrogen Hydrogen->Polymerization Chain Transfer Activation->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Caption: Interaction of components in Ziegler-Natta polymerization with DCPDMS.

References

Preventing hydrolysis of Dicyclopentyldimethoxysilane during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Dicyclopentyldimethoxysilane during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to hydrolysis?

This compound (DCPDMS) is an organosilicon compound with the chemical formula (C₅H₉)₂Si(OCH₃)₂.[1] It contains two reactive methoxy (B1213986) groups (-OCH₃) attached to a central silicon atom.[2] The silicon-oxygen bond in these methoxy groups is susceptible to cleavage by water in a process called hydrolysis. This reaction is often catalyzed by acids or bases.[2] The bulky cyclopentyl groups can influence the reactivity of the molecule.[2][3]

Q2: What are the products of this compound hydrolysis?

The hydrolysis of this compound proceeds in a stepwise manner. Initially, one methoxy group is replaced by a hydroxyl group (-OH), forming dicyclopentylmethoxysilanol. Further hydrolysis replaces the second methoxy group, yielding dicyclopentylsilanediol. These silanol (B1196071) intermediates are reactive and can undergo condensation reactions, where they react with each other to form siloxane bridges (Si-O-Si), leading to the formation of oligomers or polymers.[2] Methanol is a byproduct of the hydrolysis reaction.[2]

Q3: What are the primary consequences of unintentional hydrolysis during my experiment?

Unintentional hydrolysis of this compound can lead to several adverse outcomes:

  • Formation of Byproducts: The generation of silanols and siloxanes introduces impurities into your reaction mixture, which can complicate purification and reduce the yield of your desired product.

  • Reduced Reactivity: If this compound is intended to be used as a silylating agent or in a specific catalytic cycle, its hydrolysis will consume the active reagent, leading to incomplete reactions.[3]

  • Inconsistent Results: The extent of hydrolysis can vary depending on trace amounts of moisture, leading to poor reproducibility of your experiments.

Q4: How can I visually identify if hydrolysis has occurred?

While subtle hydrolysis might not be visually apparent, significant degradation can manifest as:

  • Formation of a precipitate: The condensation of silanols can lead to the formation of insoluble polysiloxanes, which may appear as a white solid or gel.

  • Changes in solution clarity: The formation of oligomers can cause a previously clear solution to become cloudy or hazy.

  • Inconsistent analytical data: Techniques like NMR spectroscopy can reveal the presence of silanol (Si-OH) or siloxane (Si-O-Si) species.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues related to the hydrolysis of this compound.

Problem 1: Low or no yield of the desired product, with recovery of silanol or siloxane byproducts.

  • Probable Cause: Introduction of moisture into the reaction setup.

  • Solution:

    • Rigorous Drying of Glassware and Reagents: Ensure all glassware is oven-dried at a high temperature (e.g., 120-150°C) for several hours and cooled in a desiccator before use. Solvents should be freshly distilled from an appropriate drying agent or obtained from a commercial source in anhydrous grade and stored under an inert atmosphere.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

    • Proper Handling of Reagents: Handle this compound and other moisture-sensitive reagents using syringe techniques under an inert atmosphere.[4]

Problem 2: Inconsistent reaction outcomes despite following the protocol.

  • Probable Cause: Variable amounts of moisture in reagents or solvents from different batches or improper storage.

  • Solution:

    • Standardize Reagent and Solvent Handling: Implement a strict protocol for drying and handling all reagents and solvents. Use freshly opened bottles of anhydrous solvents whenever possible.

    • Use of a Drying Agent in the Reaction: For particularly sensitive reactions, consider adding a compatible in-situ drying agent, such as molecular sieves, to the reaction mixture.[4]

    • Monitor for Hydrolysis: Before use, a small aliquot of the this compound can be analyzed by techniques like Karl Fischer titration to determine the water content.

Problem 3: Formation of an insoluble gel or precipitate during the reaction or workup.

  • Probable Cause: Extensive hydrolysis and subsequent condensation of this compound.

  • Solution:

    • Non-Aqueous Workup: Avoid aqueous workup steps if possible. If salts need to be removed, consider filtration under an inert atmosphere. The reaction mixture can be diluted with a dry, non-polar solvent to reduce the solubility of the salt and facilitate its removal by filtration.[5]

    • Anhydrous Quenching: If the reaction needs to be quenched, use an anhydrous quenching agent. For example, a dry alcohol or amine can be used to react with any remaining reactive species.[5]

Data Presentation

Table 1: Effect of pH on the Relative Rate of Alkoxysilane Hydrolysis (Illustrative)

pHRelative Hydrolysis RateCatalyst
2HighAcid-catalyzed
4ModerateAcid-catalyzed
7Low (Minimum)Neutral
10ModerateBase-catalyzed
12HighBase-catalyzed

Note: The hydrolysis of alkoxysilanes is generally slowest at a neutral pH and is significantly accelerated under both acidic and basic conditions.[2][6][7]

Table 2: Effect of Temperature on the Relative Rate of Alkoxysilane Hydrolysis (Illustrative)

Temperature (°C)Relative Hydrolysis Rate
201x
40~3x-5x
60~10x-20x

Note: The rate of hydrolysis generally increases significantly with an increase in temperature, following the principles of chemical kinetics.[8]

Table 3: Stability of this compound in Common Organic Solvents

SolventStabilityComments
Tetrahydrofuran (THF) (Anhydrous)HighCommonly used as a solvent for reactions involving Grignard reagents and silanes.[2]
Diethyl Ether (Anhydrous)HighAnother common solvent for moisture-sensitive reactions.[2][9]
Toluene (Anhydrous)HighSuitable for reactions requiring higher temperatures.[10]
Hexane (Anhydrous)HighA non-polar solvent, often used for purification and extraction.
MethanolLowReacts with the silane (B1218182) (methanolysis) and can facilitate hydrolysis.
EthanolLowCan participate in transesterification and facilitate hydrolysis.
Acetonitrile (Anhydrous)Moderate to HighGenerally stable, but the purity of the solvent is crucial.[11]
Dichloromethane (Anhydrous)Moderate to HighEnsure the solvent is free from acidic impurities.

Note: The stability of this compound is highly dependent on the water content of the solvent. Always use anhydrous grade solvents for reactions involving this compound.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Anhydrous Conditions

This protocol outlines the essential steps to minimize the hydrolysis of this compound during a typical reaction.

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, condenser, dropping funnel, etc.).

    • Dry the glassware in an oven at >120°C for at least 4 hours, or flame-dry under vacuum.[12]

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation:

    • Use freshly distilled anhydrous solvents.

    • Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven or desiccator.[12]

  • Reaction Setup:

    • Maintain a positive pressure of an inert gas throughout the experiment. A bubbler filled with mineral oil can be used to monitor the gas flow.

    • Add the anhydrous solvent to the reaction flask via a syringe or cannula.

    • Add the reagents, including this compound, to the reaction flask using a syringe through a rubber septum.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, NMR) by withdrawing aliquots using a dry syringe.

  • Non-Aqueous Workup and Purification:

    • Upon completion, cool the reaction mixture to the appropriate temperature.

    • If a salt precipitate has formed, dilute the mixture with a dry, non-polar solvent (e.g., anhydrous hexane) to further precipitate the salt.[5]

    • Filter the mixture through a pad of celite or a sintered glass funnel under an inert atmosphere.[5]

    • Wash the filter cake with several portions of the dry solvent to ensure complete recovery of the product.

    • The combined filtrate can then be concentrated under reduced pressure.

    • Purify the crude product by distillation or column chromatography using anhydrous solvents.

Mandatory Visualization

Hydrolysis_Pathway DCPDMS This compound (C₅H₉)₂Si(OCH₃)₂ Silanol1 Dicyclopentylmethoxysilanol (C₅H₉)₂Si(OCH₃)(OH) DCPDMS->Silanol1 + H₂O - CH₃OH Silanediol Dicyclopentylsilanediol (C₅H₉)₂Si(OH)₂ Silanol1->Silanediol + H₂O - CH₃OH Siloxane Polysiloxane [-(C₅H₉)₂Si-O-]n Silanol1->Siloxane Condensation - CH₃OH Silanediol->Siloxane Condensation - H₂O

Caption: Hydrolysis and condensation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware (Oven/Flame-dry) Anhydrous_Solvents 2. Prepare Anhydrous Solvents & Reagents Dry_Glassware->Anhydrous_Solvents Inert_Atmosphere 3. Assemble under Inert Atmosphere Anhydrous_Solvents->Inert_Atmosphere Add_Reagents 4. Add Reagents (Syringe/Cannula) Inert_Atmosphere->Add_Reagents Run_Reaction 5. Monitor Reaction (TLC/GC/NMR) Add_Reagents->Run_Reaction Non_Aqueous_Quench 6. Non-Aqueous Quench (Optional) Run_Reaction->Non_Aqueous_Quench Filter_Salts 7. Filter under Inert Atmosphere Non_Aqueous_Quench->Filter_Salts Concentrate 8. Concentrate Solvent Filter_Salts->Concentrate Purify 9. Purify (Distillation/Chromatography) Concentrate->Purify

Caption: Workflow for minimizing hydrolysis during reactions.

Troubleshooting_Tree Start Low Yield or Side Products? Check_Moisture Check for sources of moisture Start->Check_Moisture Glassware Was glassware rigorously dried? Check_Moisture->Glassware Yes Solvents Were solvents anhydrous? Check_Moisture->Solvents Yes Atmosphere Was an inert atmosphere maintained? Check_Moisture->Atmosphere Yes Workup Was the workup non-aqueous? Check_Moisture->Workup Yes Solution_Glassware Dry glassware in oven or flame-dry Glassware->Solution_Glassware No Solution_Solvents Use freshly distilled or commercial anhydrous solvents Solvents->Solution_Solvents No Solution_Atmosphere Ensure positive pressure of N₂ or Ar Atmosphere->Solution_Atmosphere No Solution_Workup Filter salts under inert atmosphere; avoid water Workup->Solution_Workup No Success Problem Resolved Solution_Glassware->Success Solution_Solvents->Success Solution_Atmosphere->Success Solution_Workup->Success

Caption: Troubleshooting decision tree for hydrolysis-related issues.

References

Technical Support Center: Dicyclopentyldimethoxysilane (DCPDMS) in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Dicyclopentyldimethoxysilane (DCPDMS) as an external electron donor in Ziegler-Natta catalyzed propylene (B89431) polymerization.

Troubleshooting Guide: Catalyst Deactivation

Catalyst deactivation is a common issue that manifests as a decrease in polymerization activity over time. This guide will help you diagnose and address potential causes of catalyst deactivation when using DCPDMS.

Initial Observation: A significant drop in polypropylene (B1209903) yield or a noticeable decrease in the rate of polymerization.

Symptom Probable Cause Recommended Actions & Investigation
Gradual Decrease in Catalyst Activity 1. Sub-optimal DCPDMS/Cocatalyst Ratio: An incorrect ratio of DCPDMS to the aluminum alkyl cocatalyst (e.g., Triethylaluminium - TEAL) can lead to the poisoning of active sites. At high donor-to-titanium mole ratios, a gradual decrease in activity has been observed.[1] 2. Fouling by Polymer Buildup: The catalyst particles can become encapsulated by the polymer, limiting monomer access to the active sites.[2] 3. Thermal Degradation: Prolonged exposure to high polymerization temperatures can lead to the irreversible loss of active sites through sintering or structural changes.[3]1. Optimize Ratios: Systematically vary the DCPDMS/TEAL and TEAL/Ti molar ratios to identify the optimal window for your specific catalyst system and reaction conditions. 2. Control Polymer Morphology: Adjust process parameters like temperature and monomer concentration to control the polymer particle morphology and prevent premature encapsulation. 3. Temperature Management: Operate at the lowest effective temperature to maintain high catalyst activity while minimizing thermal degradation.[3]
Rapid or Sudden Loss of Activity 1. Poisoning by Impurities: The catalyst system is extremely sensitive to impurities in the monomer feed, solvent, or inert gas. Common poisons include water, oxygen, carbon monoxide, carbon dioxide, sulfur compounds, and acetylenic compounds.[4][5] Water can react with the cocatalyst, while other impurities can directly poison the titanium active centers.[4] 2. Cocatalyst Over-reduction: Pre-contacting the catalyst with a high concentration of the cocatalyst for an extended period before introducing the monomer can lead to the over-reduction of titanium species, rendering them inactive.1. Feedstock Purification: Ensure all reactants and the reactor environment are rigorously purified to remove potential poisons. Implement purification beds for the monomer and solvent feeds. 2. Controlled Component Addition: Introduce the catalyst, cocatalyst, and DCPDMS to the reactor in a controlled sequence. Avoid prolonged pre-contact between the catalyst and cocatalyst before polymerization begins.
Change in Polymer Properties (e.g., Isotacticity) 1. Incorrect DCPDMS Concentration: The concentration of the external donor is crucial for controlling the stereospecificity of the catalyst. A deviation from the optimal concentration can lead to a change in the isotacticity of the resulting polypropylene. 2. Non-selective Poisoning: Some impurities may preferentially poison the stereospecific active sites, leading to a decrease in the isotactic fraction of the polymer.1. Verify Donor Concentration: Accurately control the addition of DCPDMS to the reactor. 2. Analyze for Impurities: If a change in stereospecificity is observed alongside a drop in activity, analyze the feedstock for potential poisons that might selectively deactivate certain active sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCPDMS) in Ziegler-Natta polymerization?

A1: this compound (DCPDMS), often referred to as "D-donor", is an external electron donor used in modern Ziegler-Natta catalyst systems for propylene polymerization.[6] Its main functions are to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity, and to influence the molecular weight distribution of the polymer.[6]

Q2: How does the concentration of DCPDMS affect catalyst activity?

A2: The concentration of DCPDMS has a significant impact on catalyst activity. Initially, increasing the concentration of the external donor can increase catalyst activity by complexing with the cocatalyst and reducing the number of donor-free, non-stereospecific sites.[1] However, at high donor-to-titanium mole ratios, a gradual decrease in activity is often observed.[1] This is believed to be due to the poisoning of active sites by the excess donor. Therefore, there is an optimal concentration range for DCPDMS that maximizes both activity and stereospecificity.

Q3: Can impurities in the DCPDMS itself cause catalyst deactivation?

A3: Yes, impurities within the DCPDMS can be detrimental to the catalyst. Common impurities to be aware of include residual chlorides from the synthesis process and moisture. These can react with the cocatalyst or the active sites on the Ziegler-Natta catalyst, leading to deactivation. It is crucial to use high-purity DCPDMS for consistent and optimal polymerization performance.

Q4: What is the effect of pre-contacting the Ziegler-Natta catalyst with the cocatalyst and DCPDMS?

A4: Pre-contacting the catalyst with the cocatalyst (e.g., TEAL) and DCPDMS before introducing the propylene monomer can have a complex effect on catalyst performance. While a short pre-contact time can be beneficial for catalyst activation, prolonged pre-contacting, especially at high cocatalyst concentrations, can lead to selective deactivation of non-stereoselective active centers and, in some cases, over-reduction of the titanium species, which reduces overall activity.

Q5: Are there any analytical techniques to confirm catalyst deactivation by poisoning?

A5: Yes, several analytical techniques can be employed to investigate catalyst deactivation. Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) can be used to analyze the polymer for trace amounts of catalyst poisons (e.g., sulfur, phosphorus). Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities in the monomer and solvent feeds. Furthermore, post-polymerization analysis of the catalyst residue using techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the titanium active centers.

Experimental Protocols

Protocol 1: Feedstock Purity Analysis

Objective: To detect potential catalyst poisons in the propylene monomer and solvent (e.g., hexane).

Methodology:

  • Sampling: Carefully collect samples of the propylene feed and solvent in clean, dry, and inert containers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject a known volume of the gas or liquid sample into a GC-MS system.

    • Use a suitable column for separating volatile impurities.

    • Identify and quantify impurities such as water, oxygenates, sulfur compounds, and acetylenes by comparing their mass spectra and retention times with known standards.

  • Moisture Analysis:

    • Use a Karl Fischer titrator to accurately determine the water content in the solvent.

Protocol 2: Evaluation of Catalyst Activity and Deactivation Profile

Objective: To determine the polymerization activity of the Ziegler-Natta/DCPDMS system and monitor its deactivation over time.

Methodology:

  • Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controllers, and injection ports is used. The reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Component Addition:

    • Introduce the purified solvent (e.g., hexane) into the reactor.

    • Add the cocatalyst (e.g., TEAL) and DCPDMS at the desired molar ratios.

    • Introduce the Ziegler-Natta catalyst slurry.

    • Pressurize the reactor with propylene to the desired pressure and heat to the target temperature (e.g., 70°C).

  • Polymerization:

    • Maintain a constant propylene pressure throughout the experiment by continuously feeding the monomer.

    • Monitor the rate of monomer consumption over time. A decrease in the rate indicates catalyst deactivation.

  • Termination and Product Recovery:

    • After the desired polymerization time, terminate the reaction by injecting a deactivating agent (e.g., acidified methanol).

    • Vent the reactor and collect the polymer.

    • Wash the polymer with methanol (B129727) and dry it in a vacuum oven to a constant weight.

  • Activity Calculation:

    • Calculate the catalyst activity as kilograms of polypropylene produced per gram of catalyst per hour (kg PP/g cat·h).

Visualizations

Catalyst_Deactivation_Troubleshooting Start Decreased Polypropylene Yield Symptom Observe Deactivation Profile Start->Symptom Gradual Gradual Decrease Symptom->Gradual Gradual Sudden Sudden Decrease Symptom->Sudden Sudden CheckRatios Optimize DCPDMS/ Cocatalyst Ratio Gradual->CheckRatios CheckTemp Verify Polymerization Temperature Gradual->CheckTemp CheckPurity Analyze Feedstock for Poisons Sudden->CheckPurity CheckPrecontact Review Catalyst Pre-contacting Procedure Sudden->CheckPrecontact Solution1 Adjust Component Ratios CheckRatios->Solution1 Solution2 Improve Feedstock Purification CheckPurity->Solution2 Solution3 Optimize Component Addition Sequence CheckPrecontact->Solution3 Solution4 Lower Reaction Temperature CheckTemp->Solution4

Caption: Troubleshooting workflow for catalyst deactivation.

Ziegler_Natta_Activation_Deactivation cluster_activation Catalyst Activation cluster_deactivation Deactivation Pathways Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) ActiveSite Active Stereospecific Site Catalyst->ActiveSite Cocatalyst Cocatalyst (e.g., TEAL) Cocatalyst->ActiveSite DCPDMS DCPDMS (External Donor) DCPDMS->ActiveSite DeactivatedSite Deactivated Site ActiveSite->DeactivatedSite Deactivation Poisons Impurities (Water, O2, CO, etc.) Poisons->DeactivatedSite ExcessDonor Excess DCPDMS ExcessDonor->DeactivatedSite HighTemp High Temperature HighTemp->DeactivatedSite

Caption: Catalyst activation and deactivation pathways.

References

Improving the yield and purity of Dicyclopentyldimethoxysilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of dicyclopentyldimethoxysilane synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reagent or hydrosilylation methods.

Grignard Synthesis Route

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Moisture Contamination Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried or oven-dried prior to use and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.[1]
Inactive Magnesium Surface The magnesium metal surface can have a passivating oxide layer that prevents the reaction. Activate the magnesium turnings by stirring them vigorously under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction.[1][2]
Poor Grignard Reagent Formation The formation of the cyclopentylmagnesium halide is critical. If initiation is slow, gently warm the flask. The choice of solvent can also be a factor; Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for Grignard reagent formation due to its higher solvating power.[1][2]
Side Reactions (Wurtz Coupling) The formation of dicyclopentyl as a byproduct can occur. This can be minimized by maintaining a low reaction temperature and using dilute solutions of the Grignard reagent.
Incorrect Stoichiometry Ensure the correct molar ratio of Grignard reagent to the silicon precursor is used. Typically, a slight excess of the Grignard reagent is employed.
Loss of Product During Workup Carefully perform the quenching and extraction steps. Ensure the distillation apparatus is efficient for the purification of the final product.

Issue 2: Product is Contaminated with Impurities

Potential Cause Recommended Solution
Incomplete Reaction Ensure the reaction goes to completion by allowing for sufficient reaction time with adequate stirring. Monitor the reaction progress by techniques such as GC-MS.
Formation of Siloxane Polymers The final product is sensitive to hydrolysis, which can lead to the formation of silanols and subsequent condensation to siloxane oligomers or polymers. It is crucial to work under anhydrous conditions and store the final product in a dry environment.
Inefficient Purification Fractional distillation is the primary method for purifying this compound. Use a fractional distillation column with a sufficient number of theoretical plates to effectively separate the desired product from byproducts and unreacted starting materials.
Hydrosilylation Synthesis Route

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Catalyst Deactivation The platinum catalyst can be poisoned by impurities in the reactants or solvent. Ensure high-purity starting materials are used. In some cases, catalyst deactivation can be observed by the precipitation of black material.
Inefficient Hydrosilylation Ensure optimal reaction conditions for the hydrosilylation of cyclopentene (B43876) with dichlorosilane (B8785471). This includes maintaining the appropriate temperature, pressure, and catalyst concentration.
Incomplete Methanolysis The conversion of the dicyclopentyldichlorosilane (B136930) intermediate to the final product requires complete methanolysis. Use a sufficient excess of methanol (B129727) and allow for adequate reaction time.
Side Reactions Alkene isomerization is a potential side reaction that can reduce the yield of the desired product. The choice of catalyst and reaction conditions can influence the extent of isomerization.

Issue 2: Product is Contaminated with Impurities

Potential Cause Recommended Solution
Unreacted Intermediates The presence of unreacted dicyclopentyldichlorosilane in the final product indicates incomplete methanolysis. Ensure the reaction goes to completion.
Byproducts from Methanolysis The methanolysis of dicyclopentyldichlorosilane produces HCl as a byproduct. Ensure this is effectively neutralized and removed during the workup to prevent potential side reactions or corrosion.
Hydrolysis of Final Product Similar to the Grignard route, the final product is moisture-sensitive. Handle and store the purified product under anhydrous conditions to prevent the formation of siloxanes.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: The two primary synthesis routes are the Grignard reagent-based method and the hydrosilylation method. The Grignard route involves the reaction of a cyclopentylmagnesium halide with either tetramethoxysilane (B109134) or a tetrahalosilane followed by methanolysis. The hydrosilylation route typically involves the reaction of cyclopentene with dichlorosilane to form dicyclopentyldichlorosilane, which is then converted to the final product by methanolysis.

Q2: My Grignard reaction is difficult to initiate. What can I do?

A2: Difficulty in initiating a Grignard reaction is a common issue. Key factors to address include ensuring all glassware and solvents are completely anhydrous, as Grignard reagents are highly reactive with water.[1] The surface of the magnesium turnings may also be passivated with an oxide layer. Activation of the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings can help initiate the reaction.[1][2]

Q3: What are the major side products in the Grignard synthesis of this compound?

A3: A major side product can be dicyclopentyl, formed via a Wurtz-type coupling reaction. This can be minimized by controlling the reaction temperature and using more dilute solutions. Additionally, if moisture is present, the Grignard reagent will be quenched, reducing the yield of the desired product.

Q4: How can I purify the final this compound product?

A4: Fractional distillation is the primary method for purifying this compound. This technique is effective at separating the product from lower-boiling solvents and higher-boiling byproducts.

Q5: What are the main safety concerns when synthesizing this compound?

A5: In the hydrosilylation route, dichlorosilane is a highly reactive and flammable gas that must be handled with care under an inert atmosphere. For both synthesis routes, the final product is moisture-sensitive and can release methanol upon hydrolysis. Standard laboratory safety precautions, including the use of personal protective equipment, should always be followed.

Data Presentation

Table 1: Optimized Reaction Conditions for Dicyclopentyldichlorosilane (Intermediate in Hydrosilylation Route)

ParameterOptimal Value
Reaction Pressure1-1.2 MPa
n(dichlorosilane)/n(cyclopentene)1.16
Reaction Temperature85°-95°C
Catalyst Dosage1.2 g
Isooctyl Alcohol Dosage2.3 g
Reaction Time6-7 hr
Result
Conversion of Cyclopentene96.2%
Yield of DCPDCS88.9%

Data from a study on the synthesis of this compound.

Table 2: Typical Parameters for Grignard Synthesis of this compound

ParameterTypical Range/Value
Reactants
Silicon PrecursorTetramethoxysilane or Tetrachlorosilane (B154696)
Grignard ReagentCyclopentylmagnesium chloride or bromide
Molar Ratio (Grignard:Si Precursor)~2:1
Reaction Conditions
SolventAnhydrous THF, Diethyl ether, or Dibutyl ether
Reaction Temperature20 to 100 °C
Purification
MethodFractional Distillation
Expected Purity >98%

Experimental Protocols

Protocol 1: Grignard Synthesis from Tetrachlorosilane

This protocol describes a general procedure for the synthesis of this compound starting from tetrachlorosilane.

1. Preparation of Cyclopentylmagnesium Chloride:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of cyclopentyl chloride in anhydrous THF.

  • Add a small amount of the cyclopentyl chloride solution to the magnesium. Once the reaction initiates (indicated by a color change and gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the magnesium is consumed.

2. Reaction with Tetrachlorosilane:

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of tetrachlorosilane in anhydrous THF dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

3. Methanolysis:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of anhydrous methanol to the reaction mixture to convert the intermediate dicyclopentyldichlorosilane to this compound.

4. Workup and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Hydrosilylation Synthesis

This protocol outlines the synthesis via hydrosilylation of cyclopentene followed by methanolysis.

1. Synthesis of Dicyclopentyldichlorosilane:

  • In a pressure-resistant reactor, combine cyclopentene, a platinum-based hydrosilylation catalyst (e.g., hexachloroplatinic acid), and a co-catalyst such as isooctyl alcohol.

  • Introduce dichlorosilane to the reactor, maintaining a molar ratio of dichlorosilane to cyclopentene of approximately 1.16.

  • Heat the reactor to 85°-95°C and maintain the pressure between 1-1.2 MPa.

  • Allow the reaction to proceed for 6-7 hours.

  • After the reaction, cool the reactor and vent any unreacted dichlorosilane.

2. Methanolysis:

  • Transfer the crude dicyclopentyldichlorosilane to a reaction flask under an inert atmosphere.

  • Cool the flask in an ice bath and slowly add an excess of anhydrous methanol with stirring. The reaction is exothermic and will produce HCl gas.

  • After the addition is complete, allow the mixture to stir at room temperature to ensure complete conversion.

3. Workup and Purification:

  • Neutralize the HCl produced, for example, by bubbling a stream of dry nitrogen through the mixture or by careful addition of a non-aqueous base.

  • Remove any precipitated salts by filtration.

  • Purify the liquid product by fractional distillation under reduced pressure.

Mandatory Visualization

Synthesis_Pathways cluster_grignard Grignard Synthesis Route cluster_hydrosilylation Hydrosilylation Synthesis Route CpCl Cyclopentyl Chloride CpMgCl Cyclopentylmagnesium Chloride CpCl->CpMgCl + Mg Mg Magnesium Mg->CpMgCl DCPDCS_G Dicyclopentyldichlorosilane CpMgCl->DCPDCS_G + SiCl4 DCPDMS_G This compound CpMgCl->DCPDMS_G + Si(OMe)4 SiCl4 Tetrachlorosilane SiCl4->DCPDCS_G TMOS Tetramethoxysilane TMOS->DCPDMS_G DCPDCS_G->DCPDMS_G + Methanol MeOH_G Methanol MeOH_G->DCPDMS_G Cp Cyclopentene DCPDCS_H Dicyclopentyldichlorosilane Cp->DCPDCS_H + H2SiCl2 (Pt catalyst) H2SiCl2 Dichlorosilane H2SiCl2->DCPDCS_H DCPDMS_H This compound DCPDCS_H->DCPDMS_H + Methanol MeOH_H Methanol MeOH_H->DCPDMS_H

Caption: Synthesis pathways for this compound.

Experimental_Workflow Start Start: Reagent Preparation Reaction Synthesis Reaction (Grignard or Hydrosilylation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Fractional Distillation) Workup->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis End Final Product: This compound Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckMoisture Check for Moisture (Reagents, Glassware) Start->CheckMoisture CheckReactivity Verify Reagent Reactivity Start->CheckReactivity CheckConditions Review Reaction Conditions Start->CheckConditions OptimizePurification Optimize Purification Process Start->OptimizePurification Resolution Improved Yield and Purity CheckMoisture->Resolution CheckReactivity->Resolution CheckConditions->Resolution OptimizePurification->Resolution

Caption: Troubleshooting decision-making process.

References

Side reactions and impurity formation in Dicyclopentyldimethoxysilane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dicyclopentyldimethoxysilane Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common methods for synthesizing this compound utilize a Grignard reagent.[1][2]

  • Direct Route: Reaction of approximately two molar equivalents of a cyclopentyl magnesium halide with one mole of tetramethoxysilane (B109134) (TMOS).[1][2]

  • Two-Step Route: Reaction of two molar equivalents of a cyclopentyl magnesium halide with a tetrahalosilane, such as silicon tetrachloride (SiCl4), to form the intermediate dicyclopentyldichlorosilane (B136930). This intermediate is then reacted with methanol (B129727) to yield the final product.[1][2] A less common alternative is the hydrosilylation-alkoxy substitution sequential synthesis, which involves the hydrosilylation of cyclopentene (B43876) with trichlorosilane, followed by further substitution and methanolysis.[1]

Q2: Why is moisture control critical during the synthesis?

A2: The silicon-oxygen-carbon bonds in this compound and its precursors are susceptible to hydrolysis.[1] The presence of water can lead to the formation of silanol (B1196071) (-OH) groups, which can then condense to form undesirable siloxane (Si-O-Si) oligomers or polymers as impurities.[1] Therefore, using dried solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial for minimizing these side reactions and ensuring high purity of the final product.[1][3]

Q3: What analytical techniques are recommended for purity assessment?

A3: A combination of analytical methods is used to ensure the purity of this compound, which is commercially specified at 98.0% or higher.[1]

  • Gas Chromatography (GC): The primary method for assessing final product purity and monitoring reaction completion.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the molecular structure.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and confirm the identity of the compound.[1]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule for identification purposes.[1]

Q4: What is the role of this compound in Ziegler-Natta catalysis?

A4: In the polymerization of propylene, this compound acts as an external electron donor in Ziegler-Natta catalyst systems.[4] It selectively poisons non-stereospecific active sites on the catalyst, which enhances the formation of highly isotactic polypropylene, improving the polymer's crystallinity and apparent density.[4][5]

Troubleshooting Guide

Q5: My reaction yield is significantly lower than expected. What are the potential causes?

A5: Low yield can stem from several factors related to the Grignard reaction:

  • Poor Grignard Reagent Quality: The cyclopentyl magnesium halide may not have formed efficiently or may have degraded. Ensure magnesium turnings are fresh and the reaction is initiated properly.

  • Incorrect Stoichiometry: An incorrect molar ratio of Grignard reagent to the silicon precursor is a common issue. A ratio of approximately 2 moles of Grignard reagent to 1 mole of the silane (B1218182) is recommended.[1][2]

  • Side Reactions: Unwanted reactions, such as Wurtz coupling or reactions with the solvent, can consume the Grignard reagent.

  • Product Loss During Workup: Significant product may be lost during the filtration of magnesium salts or the final distillation.[1][2] Ensure efficient extraction and careful distillation under reduced pressure.

Q6: My GC analysis shows multiple unexpected peaks. What are these impurities?

A6: The presence of impurities is often due to side reactions. Common impurities include:

  • Monocyclopentyltrimethoxysilane: Results from an incomplete reaction where only one cyclopentyl group has been added to the silicon center. This can be caused by insufficient Grignard reagent or short reaction times.

  • Tricyclopentylmethoxysilane: Results from over-alkylation of the silicon center. This is more likely if the Grignard reagent is added too quickly or in excess.

  • Siloxanes: These high-boiling point impurities form due to the presence of moisture, which hydrolyzes the methoxy (B1213986) groups leading to condensation.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Unreacted Starting Material: Tetramethoxysilane or dicyclopentyldichlorosilane may be present if the reaction did not go to completion.

Q7: The reaction mixture became extremely viscous and difficult to stir. Why did this happen?

A7: High viscosity is typically caused by the precipitation of magnesium salts as the reaction progresses.[1] It can also be exacerbated by the formation of polymeric siloxane byproducts if moisture contamination is significant. To manage this:

  • Ensure adequate solvent volume: Using a sufficient amount of an appropriate solvent like THF or diethyl ether can help maintain a stirrable slurry.[1][2]

  • Control addition rate: Adding the Grignard reagent or silicon precursor slowly can help manage the rate of precipitation and heat generation.

  • Use a powerful mechanical stirrer: For larger-scale reactions, a robust overhead stirrer is often necessary to handle the thick slurry.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis

ParameterGrignard Route (TMOS/SiCl4)Hydrosilylation Route (Intermediate)
Silicon Precursor Tetramethoxysilane (TMOS) or SiCl4Dichlorosilane
Reagent Cyclopentyl magnesium halideCyclopentene
Molar Ratio (Si:Reagent) ~1:21.16:1 (Dichlorosilane:Cyclopentene)
Solvent THF, Diethyl ether, Dibutyl ether[1][2]Not specified
Temperature 20 to 100 °C[1][2]85 to 95 °C[6]
Pressure Atmospheric1 - 1.2 MPa[6]
Reaction Time Not specified6 - 7 hours[6]
Typical Yield Not specified88.9% (for DCPDCS intermediate)[6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 126990-35-0[1]
Molecular Weight 228.41 g/mol
Appearance Colorless transparent liquid[3]
Purity (by GC) ≥98.0%[1]
Boiling Point 103 °C @ 5 mmHg 251 °C @ 760 mmHg[2]
Density (at 25°C) ~0.986 g/mL[1]
Refractive Index (at 25°C) ~1.4651[1]
Flash Point 94 °C (closed cup)[3]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Silicon Tetrachloride

This protocol is based on a common two-step method.[2]

Step 1: Preparation of Dicyclopentyldichlorosilane

  • Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Place 50.2 g (2.1 moles) of magnesium metal turnings in the flask.

  • Prepare a solution of 211 g (2.018 moles) of cyclopentyl chloride in 1 liter of dried tetrahydrofuran (B95107) (THF). Add a small portion to the magnesium to initiate the Grignard reaction.

  • Once the reaction begins, add the remaining cyclopentyl chloride solution dropwise to maintain a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • In a separate flask, prepare a solution of 170 g (1.001 moles) of silicon tetrachloride in 500 ml of dried THF.

  • Cool the Grignard reagent solution in an ice bath. Add the silicon tetrachloride solution dropwise from the dropping funnel at a rate that keeps the internal temperature below 40 °C.[2]

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight.

Step 2: Methoxylation to this compound

  • Filter the reaction mixture to remove the precipitated magnesium chloride salt. Wash the salt with fresh dry THF to recover any trapped product.

  • Combine the filtrate and washings. Remove the THF solvent via distillation.

  • To the crude dicyclopentyldichlorosilane intermediate, add an excess of methanol (more than 2 moles per mole of the silane intermediate) slowly while stirring.[2] This reaction is exothermic and will produce HCl gas.

  • After the addition, stir the mixture for 1-2 hours at room temperature.

  • Purify the final product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.[2]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Formation cluster_reaction Main Reaction cluster_intermediate Intermediate cluster_final Final Product CpCl Cyclopentyl Chloride Grignard Cyclopentyl Magnesium Chloride (Grignard Reagent) CpCl->Grignard in THF Mg Magnesium Mg->Grignard in THF SiCl4 Silicon Tetrachloride Reaction1 Reaction with SiCl4 SiCl4->Reaction1 TMOS Tetramethoxysilane (TMOS) Reaction2 Reaction with TMOS TMOS->Reaction2 MeOH Methanol Product This compound MeOH->Product Methoxylation Grignard->Reaction1 Grignard->Reaction2 DCPDCS Dicyclopentyldichlorosilane (DCPDCS) Reaction1->DCPDCS Reaction2->Product Direct Route DCPDCS->Product Methoxylation

Caption: Grignard-based synthesis routes to this compound.

Impurity_Formation TMOS Tetramethoxysilane (TMOS) Product This compound (Desired Product) TMOS->Product Correct Stoichiometry (2 eq. CpMgCl) Incomplete Incomplete Reaction (1 eq. CpMgCl) TMOS->Incomplete Grignard Cyclopentyl MgCl (CpMgCl) Grignard->Product Correct Stoichiometry (2 eq. CpMgCl) Grignard->Incomplete Excess Excess Grignard (3 eq. CpMgCl) Grignard->Excess Product->Excess Hydrolysis Moisture Contamination (H2O) Product->Hydrolysis Impurity1 Monocyclopentyltrimethoxysilane Impurity2 Tricyclopentylmethoxysilane Impurity3 Dicyclopentylsilanediol Condensation Condensation Impurity3->Condensation Impurity4 Siloxane Oligomers Incomplete->Impurity1 Excess->Impurity2 Hydrolysis->Impurity3 Condensation->Impurity4

Caption: Logical pathways for the formation of common impurities.

References

Impact of Dicyclopentyldimethoxysilane quality on polypropylene properties

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polypropylene (B1209903) Polymerization. This guide provides detailed information on the impact of Dicyclopentyldimethoxysilane (DCPDMS) quality on polypropylene (PP) properties, complete with troubleshooting guides, FAQs, experimental protocols, and data summaries to assist researchers and scientists in their work.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DCPDMS) and what is its primary role in polypropylene (PP) production?

This compound, often referred to as DCPDMS or "D-Donor," is an organosilicon compound used as an external electron donor in Ziegler-Natta (Z-N) catalyst systems for propylene (B89431) polymerization.[1][2][3] Its main functions are to enhance the performance of the catalyst by increasing its stereospecificity, which leads to polypropylene with high isotacticity, high crystallinity, and desirable mechanical properties.[1][4] DCPDMS works by selectively deactivating or "poisoning" the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of a highly regular polymer chain structure.[1][5]

Q2: How does the purity of DCPDMS affect the properties of polypropylene?

The purity of DCPDMS is critical for consistent and predictable polymerization results. High-purity DCPDMS (typically ≥99%) ensures high catalyst activity and stereoselectivity.[2] Impurities can originate from raw materials, intermediates, or by-products during the synthesis of DCPDMS.[6] These impurities can interfere with the catalyst's active sites, potentially leading to:

  • Reduced Isotacticity : Impurities may not effectively deactivate non-specific sites, resulting in a higher fraction of atactic (amorphous) polypropylene, which degrades mechanical properties like stiffness and tensile strength.

  • Lower Catalyst Activity : Some impurities can poison the active catalyst sites, reducing the overall polymer yield.

  • Inconsistent Molecular Weight : Unwanted reactions caused by impurities can affect the polymer chain length and lead to a broader molecular weight distribution.

Q3: What are the common impurities found in DCPDMS and what is their specific impact?

Common impurities in DCPDMS can include residual starting materials, by-products from synthesis, and degradation products like methanol.[2][6][7]

  • Methanol : Can react with the cocatalyst (e.g., triethylaluminium), reducing its effectiveness and altering the overall catalytic activity.[2]

  • Chlorine-containing compounds : Residual chlorides can be detrimental to the catalyst system and may lead to corrosion in processing equipment.[2]

  • Other Silane (B1218182) Compounds : The presence of other, less effective silane donors can lead to a decrease in the stereospecificity of the catalyst system. The size and branching of the alkyl and alkoxy groups on the silane donor significantly influence the catalyst's activity and stereospecificity.[8][9]

Q4: How do different isomers of DCPDMS or other silane donors affect polypropylene properties?

The spatial arrangement (stereochemistry) of the cyclopentyl groups in DCPDMS can influence its effectiveness. While specific research on DCPDMS isomers is limited in the provided results, studies on other donors show that different isomers can affect the catalyst performance. For instance, using a mix of cis and trans isomers of certain cyclohexanedicarboxylic acid derivatives as internal donors can produce PP with a wider molecular weight distribution compared to using a single isomer.[10] This suggests that isomeric purity of the external donor is also a crucial quality parameter that can impact the final polymer properties.

Q5: What is the relationship between DCPDMS concentration and the final properties of the polypropylene, such as Melt Flow Index (MFI)?

The concentration of DCPDMS, typically expressed as a molar ratio to the titanium (Si/Ti) or aluminum (Al/ED) components of the catalyst system, has a significant impact on PP properties.

  • Isotacticity : Increasing the DCPDMS concentration generally increases the isotacticity of the polypropylene, up to a certain saturation point.[9][11]

  • Melt Flow Index (MFI) : The MFI, which is inversely related to the polymer's molecular weight, is also affected. Generally, bulkier external donors like DCPDMS tend to produce polypropylene with a lower MFI (higher molecular weight).[12] However, the precise relationship can be complex, as the donor also influences the catalyst's response to hydrogen, which is used as a chain transfer agent to control molecular weight.[13][14][15]

Troubleshooting Guide

Problem 1: Low Isotacticity and Crystallinity in the Final Polymer

  • Possible Cause 1: DCPDMS Quality

    • Question : Could the purity of my DCPDMS be the issue?

    • Answer : Yes, low purity can lead to ineffective deactivation of atactic sites. Impurities may compete with the donor or poison stereospecific sites.[1] Verify the purity of your DCPDMS using Gas Chromatography (GC). Commercial grades should typically be at least 98-99% pure.[1][2][16]

  • Possible Cause 2: Incorrect Donor Concentration

    • Question : Is it possible I'm using too little or too much DCPDMS?

    • Answer : Yes, there is an optimal concentration range. Too little donor will not sufficiently suppress the non-specific sites.[9] Conversely, an excessive amount can sometimes reduce catalyst activity. Perform a concentration screening experiment to determine the optimal Si/Ti ratio for your specific catalyst system.

Problem 2: Lower Than Expected Catalyst Activity/Productivity

  • Possible Cause 1: DCPDMS Impurities

    • Question : My polymer yield is low. Could impurities in the DCPDMS be poisoning the catalyst?

    • Answer : This is a strong possibility. Impurities such as water, methanol, or chlorides can react with and deactivate the catalyst components.[2] Ensure your DCPDMS is stored under inert, dry conditions as it is moisture-sensitive.[1]

  • Possible Cause 2: Interaction with Internal Donor

    • Question : Could the external donor be incompatible with the internal donor in my catalyst?

    • Answer : Yes, the interaction between the internal and external donor is crucial for catalyst performance. Using an external donor with a structure similar to the internal donor can sometimes lead to a significant decrease in activity.[13]

Problem 3: Inconsistent Melt Flow Index (MFI) or Molecular Weight

  • Possible Cause 1: Variable DCPDMS Quality

    • Question : I'm seeing significant batch-to-batch variation in MFI. Could the DCPDMS be the cause?

    • Answer : Absolutely. Variations in the purity or isomeric composition of your DCPDMS from one batch to another can alter the catalyst's hydrogen response, leading to inconsistent molecular weight and MFI.[14][15] It is crucial to qualify each new batch of DCPDMS.

  • Possible Cause 2: Hydrogen Response

    • Question : How does DCPDMS quality affect the hydrogen response?

    • Answer : The structure and purity of the external donor directly influence how effectively hydrogen acts as a chain transfer agent.[13] Impurities can interfere with this process. DCPDMS is known to improve the hydrogen response for molecular weight regulation.[1] If your MFI is too low (molecular weight is too high), it could be that the donor system is not responding to hydrogen as expected, which could be linked to donor quality.

Quantitative Data Summary

Table 1: Hypothetical Impact of DCPDMS Purity on Key Polypropylene Properties

DCPDMS Purity (%)Common ImpurityCatalyst Activity (kg PP/g Cat·h)Isotacticity Index (%)Melt Flow Index (g/10 min)
>99.5None5098.54.5
98.0Methanol (0.5%)4597.05.0
97.0Other Silanes (2%)4895.54.8
95.0Mixed Impurities4094.06.2

Note: This table presents illustrative data based on established principles to demonstrate trends. Actual results will vary based on the specific catalyst system and polymerization conditions.

Table 2: Comparison of Common External Donors in Propylene Polymerization

Donor TypeCommon NameChemical NameTypical Impact on Polypropylene Properties
D-Donor DCPDMSThis compoundHigh isotacticity, high molecular weight (low MFI), good hydrogen response.[1][14]
C-Donor CHMDMSCyclohexylmethyldimethoxysilaneHigh activity, high isotacticity, moderate MFI control.[13]
P-Donor DIPDMSDiisopropyldimethoxysilaneLower polydispersity, can be used to tailor molecular weight distribution.[5]
U-Donor DEATESDiethylaminotriethoxysilaneHigh hydrogen response (good for high MFI grades), but may result in lower yield compared to C-Donor.[14]

Visualizations and Workflows

Troubleshooting_Workflow Start Problem Detected: Inconsistent PP Properties (e.g., Low Isotacticity, MFI Variation) Check_Donor_Purity Step 1: Verify DCPDMS Quality - Run GC analysis on current batch - Check Certificate of Analysis Start->Check_Donor_Purity Purity_OK Is Purity >99% and within specification? Check_Donor_Purity->Purity_OK Repurify_Or_Replace Action: Quarantine current batch. Source a new, high-purity batch of DCPDMS. Re-qualify new material. Purity_OK->Repurify_Or_Replace No Check_Concentration Step 2: Review Donor Concentration - Verify Si/Ti or Al/ED molar ratios - Check calculation and addition protocol Purity_OK->Check_Concentration Yes Repurify_Or_Replace->Start Re-run Experiment Concentration_OK Is concentration correct for the target grade? Check_Concentration->Concentration_OK Optimize_Concentration Action: Perform a donor concentration screening experiment to find optimum. Concentration_OK->Optimize_Concentration No Check_Storage Step 3: Check Donor Storage & Handling - Stored under inert gas (N2/Ar)? - Any exposure to moisture/air? Concentration_OK->Check_Storage Yes Optimize_Concentration->Start Re-run Experiment Storage_OK Is storage protocol being followed correctly? Check_Storage->Storage_OK Improve_Handling Action: Purge container with inert gas. Use dry solvents and equipment. Review handling procedures. Storage_OK->Improve_Handling No System_OK Conclusion: DCPDMS quality is likely not the root cause. Investigate other parameters (catalyst, monomer, temp). Storage_OK->System_OK Yes Improve_Handling->Start Re-run Experiment

Caption: Troubleshooting workflow for PP polymerization issues related to DCPDMS.

Donor_Mechanism Ti_iso Isospecific Ti Site (Stereo-regulating) iPP Isotactic Polypropylene (High Crystallinity, Good Mechanical Properties) Ti_iso->iPP Produces Ti_non_iso Non-Isospecific Ti Site (Non-regulating) aPP Atactic Polypropylene (Amorphous, Sticky By-product) Ti_non_iso->aPP Produces DCPDMS DCPDMS (External Donor) DCPDMS->Ti_non_iso Selectively Poisons or Deactivates Propylene Propylene Monomer Propylene->Ti_iso Polymerizes Propylene->Ti_non_iso Polymerizes

Caption: Mechanism of DCPDMS as an external donor in Ziegler-Natta catalysis.

Detailed Experimental Protocols

Protocol 1: Purity Analysis of this compound (DCPDMS) by Gas Chromatography (GC)

  • Objective : To determine the purity of a DCPDMS sample and identify potential volatile impurities.

  • Instrumentation :

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

    • Capillary Column: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. Typical dimensions: 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

    • Carrier Gas: High-purity helium or hydrogen.

  • Procedure :

    • Sample Preparation : Prepare a solution of the DCPDMS sample in a high-purity, dry solvent (e.g., hexane (B92381) or toluene) at a concentration of approximately 1000 ppm.

    • GC Conditions :

      • Injector Temperature: 250°C

      • Detector Temperature: 300°C

      • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

      • Carrier Gas Flow: Set to achieve optimal column performance (e.g., 1-2 mL/min).

      • Injection Volume: 1 µL.

      • Split Ratio: 50:1 or as appropriate for the concentration.

    • Analysis : Inject the prepared sample into the GC. The DCPDMS peak will be the major peak in the chromatogram. Any other peaks represent impurities.

    • Quantification : Calculate the purity by the area percent method. Purity (%) = (Area of DCPDMS peak / Total area of all peaks) x 100. For higher accuracy, use an internal or external standard calibration method.

Protocol 2: Determination of Polypropylene Isotacticity by ¹³C NMR Spectroscopy

  • Objective : To quantify the stereoregularity (isotactic pentad content, %mmmm) of a polypropylene sample.

  • Instrumentation :

    • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) with a high-temperature probe.

  • Procedure :

    • Sample Preparation : Dissolve approximately 50-100 mg of the polypropylene sample in 0.5-0.7 mL of a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (B33124) (TCB), in a 5 mm NMR tube. The dissolution must be performed at an elevated temperature (e.g., 120-130°C) with gentle agitation until the solution is homogeneous.

    • NMR Data Acquisition :

      • Acquire the ¹³C NMR spectrum at a high temperature (e.g., 120°C) to ensure the polymer is fully dissolved and mobile.

      • Use a pulse sequence with proton decoupling.

      • A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio (typically several hours).

    • Data Analysis :

      • Focus on the methyl region of the spectrum (approximately 19-22 ppm).

      • Integrate the peaks corresponding to the different stereochemical pentad sequences (e.g., mmmm, mmmr, mmrr, etc.).

      • Calculate the isotacticity index (II) as the percentage of the mmmm pentad: II (%) = [Integral(mmmm) / Integral(total methyl region)] x 100.

Protocol 3: Measurement of Melt Flow Index (MFI) of Polypropylene

  • Objective : To determine the ease of flow of molten polypropylene, which is an indicator of its average molecular weight.

  • Instrumentation :

    • Melt Flow Indexer (conforming to ASTM D1238 or ISO 1133 standards).

  • Procedure :

    • Instrument Setup : Set the temperature of the MFI instrument to 230°C and attach a standard die. Place the specified weight (2.16 kg for standard PP MFI) on the piston.

    • Sample Loading : Introduce a specified amount of the polypropylene sample (typically 4-8 grams of pellets or powder) into the heated barrel of the indexer.

    • Preheating : Allow the polymer to preheat in the barrel for a specified time (e.g., 5-7 minutes) to ensure it is completely molten and at a uniform temperature.

    • Measurement : After the preheat time, the piston is released, and the molten polymer is extruded through the die.

    • Data Collection : Collect the extruded polymer strands (extrudate) over a fixed period (e.g., 60 seconds). Discard the first cut to ensure steady-state flow.

    • Calculation : Weigh the collected extrudate. The MFI is calculated in grams of polymer extruded per 10 minutes. MFI (g/10 min) = (Weight of extrudate in grams / Collection time in seconds) x 600.

References

Refining reaction conditions for Dicyclopentyldimethoxysilane methoxylation step

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the methoxylation step for the synthesis of Dicyclopentyldimethoxysilane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common method involves a two-step process. First, a Grignard reagent, typically cyclopentyl magnesium chloride, is reacted with a silicon precursor like tetrachlorosilane (B154696) to form the intermediate, Dicyclopentyldichlorosilane.[1] This intermediate then undergoes methanolysis (methoxylation) to yield the final product, this compound.[1] An alternative route involves the direct reaction of the Grignard reagent with tetramethoxysilane.[1]

Q2: Why is the methoxylation step critical and what are the key challenges?

A2: The methoxylation step is crucial as it converts the reactive dichlorosilane (B8785471) intermediate into the more stable dimethoxy product. The primary challenge in this step is the high sensitivity of chlorosilanes to moisture.[2] Any presence of water can lead to the formation of undesirable byproducts such as silanols (Dicyclopentyl(methoxy)silanol) and siloxanes (Si-O-Si bridged oligomers or polymers), which can complicate purification and reduce the final yield.[1][2]

Q3: What is the role of an HCl scavenger in the methoxylation reaction?

A3: The reaction of Dicyclopentyldichlorosilane with methanol (B129727) produces hydrogen chloride (HCl) as a byproduct.[1] An HCl scavenger, such as a base, is used to neutralize this acid. This prevents potential acid-catalyzed side reactions and can help drive the reaction to completion.

Q4: How can I monitor the progress of the methoxylation reaction?

A4: The progress of the reaction can be effectively monitored using Gas Chromatography (GC).[1] By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the Dicyclopentyldichlorosilane starting material and the appearance of the this compound product. GC-MS can also be used to identify any byproducts that may have formed.

Q5: What are the typical purity requirements for this compound and how is it purified?

A5: Commercial grades of this compound often require a purity of 98% or higher, as determined by GC.[1] The primary method for purification is distillation, which is effective at separating the desired product from less volatile byproducts and any remaining starting materials.[1]

Troubleshooting Guide: Methoxylation of Dicyclopentyldichlorosilane

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Moisture Contamination: Presence of water in reagents or glassware leading to hydrolysis.[2] 3. Suboptimal Stoichiometry: Incorrect molar ratio of methanol to dichlorosilane.1. Optimize Reaction Time and Temperature: Monitor the reaction by GC to determine the point of completion. Consider a slight increase in temperature if the reaction is sluggish, but be mindful of potential side reactions. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Adjust Molar Ratios: Use a slight excess of methanol to ensure the complete conversion of the dichlorosilane.[1]
Presence of a White Precipitate or Oily Substance in the Final Product 1. Formation of Siloxanes: This is a strong indicator of hydrolysis due to moisture contamination.[1][2] The silanols formed initially can condense to form insoluble siloxane polymers.1. Strict Moisture Control: Re-evaluate your experimental setup and procedures to eliminate all sources of moisture. 2. Purification: Attempt to remove the siloxane byproducts via filtration if they are solid. If they are oily, purification by distillation is necessary.
Product is Difficult to Purify by Distillation 1. Close Boiling Points of Product and Impurities: Some byproducts may have boiling points close to that of the desired product.1. Fractional Distillation: Use a fractional distillation column to improve separation efficiency. 2. Alternative Purification: If distillation is ineffective, consider other purification techniques such as column chromatography, although this may be complicated by the moisture sensitivity of the product.
Reaction Generates a Strong Acidic Odor (HCl) 1. Inefficient HCl Scavenging: The base used to neutralize HCl is not effective or is used in insufficient quantity.1. Choice of HCl Scavenger: Ensure the chosen scavenger is suitable for the reaction conditions. 2. Stoichiometry of Scavenger: Use a sufficient molar equivalent of the scavenger to neutralize all the HCl produced.

Data Presentation: Optimizing Methoxylation Conditions

The following table provides an illustrative example of how to structure experimental data to refine the reaction conditions for the methoxylation of Dicyclopentyldichlorosilane. The values presented are hypothetical and should be replaced with experimental results.

Entry Molar Ratio (Methanol:Dichlorosilane) Temperature (°C) Reaction Time (h) HCl Scavenger Yield (%) Purity (by GC, %) Notes
12.2 : 1254Urea (B33335)8595Baseline experiment.
22.5 : 1254Urea9097Increased methanol ratio improved yield and purity.
32.2 : 1402Urea8896Higher temperature reduced reaction time with similar outcome.
42.2 : 1254Triethylamine8795Alternative HCl scavenger showed comparable results.
52.2 : 1254None7085Lower yield and purity without an HCl scavenger.

Experimental Protocols

Key Experiment: Methoxylation of Dicyclopentyldichlorosilane

This protocol is adapted from established procedures for the methoxylation of chlorosilanes.

Materials:

  • Dicyclopentyldichlorosilane

  • Anhydrous Methanol

  • Anhydrous Hexane (B92381) (or other suitable inert solvent)

  • Urea (or other suitable HCl scavenger)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a positive pressure of an inert gas.

  • Reagent Preparation: In the flask, prepare a solution of anhydrous methanol and urea in anhydrous hexane.

  • Reaction: Slowly add Dicyclopentyldichlorosilane to the methanol-urea solution via the dropping funnel with vigorous stirring. Control the rate of addition to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Once the reaction is complete, separate the hexane solution from any precipitated salts by filtration or decantation.

  • Purification: Remove the hexane solvent by distillation. Purify the crude this compound by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

G Experimental Workflow cluster_grignard Step 1: Grignard Reaction cluster_methoxylation Step 2: Methoxylation cluster_purification Step 3: Purification a Cyclopentyl Magnesium Chloride c Dicyclopentyldichlorosilane a->c b Tetrachlorosilane b->c d Dicyclopentyldichlorosilane f Crude this compound d->f e Methanol + HCl Scavenger e->f g Crude this compound h Distillation g->h i Pure this compound h->i

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

G Troubleshooting Logic A Problem Identified: Low Yield or Impure Product B Check for Moisture Contamination A->B C Review Reaction Parameters A->C D Implement Anhydrous Techniques B->D E Optimize Molar Ratios C->E F Adjust Temperature/Time C->F G Verify HCl Scavenger Efficiency C->G H Improved Yield and Purity D->H E->H F->H G->H

Caption: Troubleshooting logic for optimizing the methoxylation reaction.

References

Technical Support Center: Optimizing Polypropylene Synthesis with Dicyclopentyldimethoxysilane (DCPDMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polypropylene (B1209903) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize xylene solubles and optimize your experimental outcomes when using Dicyclopentyldimethoxysilane (DCPDMS) as an internal electron donor in Ziegler-Natta catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DCPDMS) in polypropylene polymerization?

A1: this compound (DCPDMS) serves as an external electron donor in Ziegler-Natta catalyzed polypropylene polymerization. Its primary function is to enhance the stereoselectivity of the catalyst system. By selectively poisoning the non-stereospecific active sites on the catalyst surface, DCPDMS promotes the formation of highly isotactic polypropylene, which is characterized by a regular arrangement of methyl groups along the polymer chain. This increased isotacticity leads to a higher degree of crystallinity and, consequently, a lower percentage of xylene solubles.

Q2: What are "xylene solubles" and why is it important to minimize them?

A2: "Xylene solubles" refer to the fraction of polypropylene that remains dissolved in xylene at a specific temperature (typically 25°C) after the crystalline portion has precipitated. This soluble fraction primarily consists of atactic (non-crystalline) and low molecular weight polypropylene. Minimizing xylene solubles is crucial for several reasons:

  • Improved Mechanical Properties: A lower xylene soluble content generally correlates with higher stiffness, hardness, and tensile strength of the final polypropylene product.[1]

  • Processing Stability: High levels of xylene solubles can lead to issues during processing, such as die build-up, smoking, and surface tackiness of the final product.

  • Product Quality: For many applications, a low xylene soluble content is a key quality control parameter to ensure consistent product performance.

Q3: How does the concentration of DCPDMS affect the properties of the resulting polypropylene?

A3: The concentration of DCPDMS, often considered in relation to the concentration of the titanium-based catalyst (Si/Ti molar ratio) and the aluminum alkyl co-catalyst (Al/Si molar ratio), has a significant impact on the polymerization process and the final polymer properties. Generally, increasing the DCPDMS concentration leads to:

  • Decreased Xylene Solubles: Higher concentrations of DCPDMS result in increased stereoselectivity and thus lower levels of amorphous polypropylene.

  • Increased Isotacticity: The primary role of DCPDMS is to enhance the isotacticity of the polymer chains.

  • Potential Decrease in Catalyst Activity: While enhancing stereoselectivity, an excess of the external donor can sometimes lead to a reduction in the overall polymerization activity by deactivating some of the active sites.

  • Influence on Molecular Weight: The molecular weight of the polypropylene can also be affected by the concentration of the external donor.

Q4: What is the typical target concentration for an external donor like DCPDMS to achieve low xylene solubles?

A4: The optimal concentration can vary depending on the specific catalyst system, co-catalyst, and polymerization conditions. However, for some industrial processes, a target concentration of the external donor in the liquid propylene (B89431) can be around 150 ppm to achieve a xylene extractable fraction of less than 1%.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Xylene Solubles 1. Insufficient DCPDMS Concentration: The amount of external donor may not be adequate to deactivate the non-stereospecific catalyst sites effectively. 2. Incorrect Al/Si Molar Ratio: The ratio of the aluminum alkyl co-catalyst to the silane (B1218182) donor can influence the effectiveness of the donor. An inappropriate ratio can lead to poor stereocontrol. 3. Contaminants in the Reactor: Impurities such as water or other polar compounds can react with the catalyst components and reduce their effectiveness. 4. High Polymerization Temperature: Elevated temperatures can decrease the stereoselectivity of the catalyst system.1. Increase DCPDMS Concentration: Gradually increase the feed of DCPDMS and monitor the xylene soluble content of the resulting polymer. 2. Optimize Al/Si Molar Ratio: Systematically vary the Al/Si molar ratio to find the optimal range for your specific catalyst system. 3. Ensure Reactor Purity: Thoroughly dry and purge all feed streams and the reactor to remove any potential contaminants. 4. Lower Polymerization Temperature: Reduce the polymerization temperature within the acceptable operating range for the catalyst.
Low Catalyst Activity 1. Excessive DCPDMS Concentration: Too much external donor can poison the active sites of the catalyst, leading to a decrease in polymerization rate. 2. Low Co-catalyst Concentration: An insufficient amount of the aluminum alkyl co-catalyst can result in incomplete activation of the catalyst.1. Reduce DCPDMS Concentration: Decrease the amount of DCPDMS and observe the effect on both activity and xylene solubles. 2. Increase Co-catalyst Concentration: Ensure the co-catalyst is being fed at the correct concentration to properly activate the Ziegler-Natta catalyst.
Inconsistent Product Quality 1. Fluctuations in Feed Ratios: Inconsistent feeding of the monomer, catalyst, co-catalyst, or external donor can lead to variations in polymer properties. 2. Poor Mixing in the Reactor: Inadequate mixing can result in localized areas of high or low catalyst or donor concentration, leading to a non-uniform product.1. Calibrate and Monitor Feed Systems: Ensure all pumps and mass flow controllers are accurately calibrated and providing a steady flow of reactants. 2. Improve Reactor Agitation: Increase the stirring speed or check for any mechanical issues with the agitator to ensure proper mixing.

Data Presentation

Table 1: Expected Qualitative Effects of Increasing DCPDMS Concentration on Polypropylene Properties

ParameterEffect of Increasing DCPDMS
Xylene Solubles (%) Decrease
Isotacticity Index (%) Increase
Crystallinity (%) Increase
Stiffness/Modulus Increase
Catalyst Activity May Decrease (if excessive)
Molecular Weight Can be influenced

Experimental Protocols

Determination of Xylene Solubles in Polypropylene (Based on ASTM D5492)

This method determines the percentage of a polypropylene sample that is soluble in xylene at 25°C.

1. Apparatus:

  • Erlenmeyer flask (250 mL) with a ground-glass stopper

  • Water-cooled condenser

  • Heating mantle or hot plate with magnetic stirring capability

  • Constant temperature water bath (25°C ± 0.5°C)

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Vacuum oven

  • Analytical balance

2. Reagents:

  • o-Xylene (B151617) (reagent grade)

  • Antioxidant (e.g., butylated hydroxytoluene - BHT)

  • Nitrogen gas supply

3. Procedure:

  • Sample Preparation: Weigh approximately 2 grams of the polypropylene sample to the nearest 0.0001 g.

  • Dissolution:

    • Place the weighed sample into the Erlenmeyer flask.

    • Add 200 mL of o-xylene containing a small amount of antioxidant (e.g., 0.1 wt%).

    • Attach the condenser and place the flask on the heating mantle with a magnetic stirrer.

    • Heat the mixture to the boiling point of xylene while stirring continuously until the polymer is completely dissolved. This may take up to 1 hour.

  • Crystallization:

    • Turn off the heat and allow the flask to cool to room temperature with continued stirring.

    • Once at room temperature, transfer the flask to the constant temperature water bath set at 25°C.

    • Allow the solution to remain in the water bath for at least 1 hour to ensure complete precipitation of the crystalline fraction.

  • Filtration:

    • Pre-weigh a clean, dry filter paper.

    • Set up the filtration apparatus and wet the filter paper with a small amount of xylene.

    • Filter the cooled solution to separate the precipitated polymer from the xylene-soluble fraction.

    • Wash the precipitated polymer on the filter paper with additional fresh xylene.

  • Recovery of Soluble Fraction:

    • Collect the filtrate (the xylene solution containing the soluble fraction).

    • Transfer a known volume of the filtrate to a pre-weighed aluminum dish.

    • Evaporate the xylene from the filtrate under a gentle stream of nitrogen in a fume hood. A rotary evaporator can also be used.

    • Once the bulk of the xylene has been removed, place the dish in a vacuum oven at a temperature below the melting point of the polymer (e.g., 80-90°C) until a constant weight is achieved.

  • Calculation:

    • Calculate the weight of the soluble fraction in the aliquot of the filtrate.

    • Determine the total weight of the soluble fraction in the original 200 mL of xylene.

    • The percentage of xylene solubles is calculated as follows: Xylene Solubles (%) = (Weight of soluble fraction / Initial weight of sample) x 100

Mandatory Visualizations

signaling_pathway cluster_catalyst Ziegler-Natta Catalyst Surface cluster_reactants Reactants cluster_products Polymer Products Ti_active_iso Isospecific Active Site Isotactic_PP Isotactic Polypropylene (Low Xylene Solubles) Ti_active_iso->Isotactic_PP Ti_active_atactic Aspecific Active Site Atactic_PP Atactic Polypropylene (High Xylene Solubles) Ti_active_atactic->Atactic_PP Propylene Propylene Monomer Propylene->Ti_active_iso Polymerization Propylene->Ti_active_atactic Polymerization (Inhibited) DCPDMS DCPDMS (External Donor) DCPDMS->Ti_active_atactic Selective Poisoning

Caption: Mechanism of DCPDMS in enhancing polypropylene isotacticity.

troubleshooting_workflow Start High Xylene Solubles Detected Check_DCPDMS Check DCPDMS Concentration Start->Check_DCPDMS Check_AlSi Check Al/Si Molar Ratio Check_DCPDMS->Check_AlSi OK Increase_DCPDMS Increase DCPDMS Concentration Check_DCPDMS->Increase_DCPDMS Low Check_Temp Check Polymerization Temperature Check_AlSi->Check_Temp OK Optimize_AlSi Optimize Al/Si Ratio Check_AlSi->Optimize_AlSi Not Optimal Check_Purity Check Reactant & Reactor Purity Check_Temp->Check_Purity OK Lower_Temp Lower Temperature Check_Temp->Lower_Temp High Purify_System Purify Feed & Reactor Check_Purity->Purify_System Contamination Suspected Monitor_XS Monitor Xylene Solubles Increase_DCPDMS->Monitor_XS Optimize_AlSi->Monitor_XS Lower_Temp->Monitor_XS Purify_System->Monitor_XS End Problem Resolved Monitor_XS->End

Caption: Troubleshooting workflow for high xylene solubles in polypropylene.

References

Validation & Comparative

A Comparative Analysis of Dicyclopentyldimethoxysilane (Donor-D) and Cyclohexyl(methyl)dimethoxysilane (Donor-C) in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polypropylene (B1209903) production, the use of external electron donors in conjunction with Ziegler-Natta catalysts is a cornerstone for controlling polymer properties. Among the various external donors utilized, Dicyclopentyldimethoxysilane (DCDMS), commonly referred to as Donor-D, and Cyclohexyl(methyl)dimethoxysilane (CHMDMS), or Donor-C, are two prominent alkoxysilanes that have been extensively studied and commercially employed. This guide provides an objective, data-driven comparison of their performance, supported by experimental findings, to aid researchers and professionals in the selection of the appropriate external donor for their specific applications.

Executive Summary

This compound (Donor-D) is generally recognized as a more potent external donor for enhancing the stereoselectivity of Ziegler-Natta catalysts compared to Cyclohexyl(methyl)dimethoxysilane (Donor-C).[1] This increased stereoselectivity typically results in polypropylene with higher isotacticity and crystallinity.[2][3] Consequently, polymers produced with Donor-D often exhibit higher stiffness and melting points. However, this enhanced stereospecificity can sometimes be accompanied by a decrease in catalyst activity and a lower melt flow rate (MFR), indicating a higher molecular weight polymer.[4] Donor-C, on the other hand, is known to provide a good balance between catalyst activity and stereoselectivity, often resulting in polymers with a broader range of tunable properties.[4] The choice between Donor-D and Donor-C is therefore a trade-off between achieving maximum isotacticity and maintaining high catalyst productivity and processability of the final polymer.

Comparative Performance Data

The following tables summarize the key performance indicators of Donor-D and Donor-C based on various experimental studies. It is important to note that absolute values can vary depending on the specific Ziegler-Natta catalyst system, internal donor, and polymerization conditions.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Rate (MFR) (g/10 min)
Donor-D Generally lower to comparableHigherGenerally lower
Donor-C Generally higher to comparableLowerGenerally higher

Table 1: General performance comparison of Donor-D and Donor-C in polypropylene polymerization.

External DonorHydrogen ResponseMolecular Weight (Mw)Molecular Weight Distribution (MWD)
Donor-D GoodHigherCan be broader
Donor-C Moderate to GoodLowerGenerally narrower

Table 2: Comparison of hydrogen response and polymer molecular characteristics.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the comparative analysis of Donor-D and Donor-C.

Propylene (B89431) Polymerization (Slurry Phase)

A typical slurry phase polymerization procedure to compare the effects of Donor-D and Donor-C is as follows:

  • Reactor Preparation: A 5-liter stainless steel autoclave reactor is thoroughly purged with dry nitrogen to remove all moisture and oxygen.[2]

  • Component Addition: The reactor is charged with a diluent, typically 2.3 liters of liquid propylene or an inert hydrocarbon solvent like hexane (B92381).[2][5] A specified amount of cocatalyst, usually triethylaluminum (B1256330) (TEAL), is introduced into the reactor. Subsequently, the desired external electron donor (Donor-D or Donor-C) dissolved in hexane is added. Finally, the solid Ziegler-Natta catalyst component is injected into the reactor.[2]

  • Pre-polymerization (Optional but recommended): A short pre-polymerization step is often conducted at a lower temperature (e.g., 20-30°C) for 5-10 minutes to ensure controlled catalyst activation and particle morphology.[6][7]

  • Polymerization: The reactor temperature is then raised to the desired polymerization temperature (typically 70°C) and maintained for a set duration (e.g., 1 hour).[2][7] Propylene pressure is kept constant throughout the polymerization by continuous feeding of the monomer.

  • Termination and Product Recovery: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent like acidified ethanol (B145695). The resulting polypropylene powder is then filtered, washed with ethanol and hexane, and dried in a vacuum oven at a specified temperature (e.g., 50-60°C) until a constant weight is achieved.[8]

Measurement of Polymer Properties

Isotacticity Index: The isotacticity of the polypropylene is a measure of the stereoregularity of the polymer chain. It is commonly determined by the xylene solubles (XS) method or through spectroscopic techniques.

  • Xylene Solubles (XS) Method: A known weight of the polymer is dissolved in boiling xylene. The solution is then cooled to a specific temperature (e.g., 25°C), causing the isotactic fraction to precipitate. The soluble (atactic) portion is separated by filtration, and the solvent is evaporated. The weight of the soluble residue is expressed as a percentage of the initial polymer weight. The isotacticity index is then calculated as 100% - XS%.

  • ¹³C NMR Spectroscopy: For a more detailed analysis of the microstructure, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[9] The relative intensities of the methyl carbon resonances in the spectrum can be used to quantify the percentage of different stereochemical pentads (e.g., mmmm for isotactic).[9]

Melt Flow Rate (MFR): MFR is an empirical measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. It is determined using a melt indexer according to standard procedures like ASTM D1238 or ISO 1133.[3][10]

  • A specified amount of the polymer is loaded into the heated barrel of the melt indexer at a defined temperature (e.g., 230°C for polypropylene).

  • A standard weight (e.g., 2.16 kg) is applied to a piston, which forces the molten polymer through a capillary die of specific dimensions.[3]

  • The extrudate is cut at regular timed intervals, and the collected samples are weighed.[3]

  • The MFR is calculated as the weight of the polymer extruded in grams per 10 minutes.[3]

Mechanism of Action and Signaling Pathways

The primary role of external electron donors like Donor-D and Donor-C in Ziegler-Natta catalysis is to enhance the stereoselectivity of the catalyst system.[1] This is achieved by selectively deactivating or converting the non-stereospecific active sites on the catalyst surface.[1] The bulky alkyl/cycloalkyl groups of the silane (B1218182) donors play a crucial role in this process.

The following diagram illustrates the logical workflow of the interaction between the external donor and the catalyst components.

G Mechanism of External Donor Action in Ziegler-Natta Catalysis cluster_0 Catalyst System Components cluster_1 Interaction and Activation cluster_2 Stereoregulation cluster_3 Polymerization Outcome Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2 + Internal Donor) Interaction Interaction of Catalyst, Cocatalyst, and External Donor Catalyst->Interaction Cocatalyst Cocatalyst (e.g., Triethylaluminum - TEAL) Cocatalyst->Interaction ExternalDonor External Donor (Donor-D or Donor-C) ExternalDonor->Interaction Deactivation Selective Deactivation/ Conversion by External Donor ExternalDonor->Deactivation Mediates ActiveSites Formation of Active Sites Interaction->ActiveSites NonStereospecific Non-stereospecific Active Sites ActiveSites->NonStereospecific Leads to Stereospecific Stereospecific Active Sites ActiveSites->Stereospecific Leads to NonStereospecific->Deactivation Propylene Propylene Monomer NonStereospecific->Propylene Polymerizes Stereospecific->Propylene Polymerizes Deactivation->Stereospecific Enhances proportion of IsotacticPP Isotactic Polypropylene (High Crystallinity) Propylene->IsotacticPP via Stereospecific Sites AtacticPP Atactic Polypropylene (Amorphous) Propylene->AtacticPP via Non-stereospecific Sites

Figure 1: Logical workflow of external donor action.

Conclusion

The selection between this compound (Donor-D) and Cyclohexyl(methyl)dimethoxysilane (Donor-C) as an external electron donor in Ziegler-Natta catalysis for polypropylene production is a critical decision that significantly impacts the final polymer properties and the overall process efficiency. Donor-D is the preferred choice when the primary objective is to produce polypropylene with very high isotacticity, leading to enhanced stiffness and thermal stability. In contrast, Donor-C offers a more balanced performance, often providing higher catalyst activity and better control over the molecular weight, making it a versatile option for a broader range of applications. Researchers and drug development professionals utilizing polypropylene in their products should carefully consider these trade-offs and conduct targeted experiments to determine the optimal external donor for their specific needs.

References

Performance Showdown: Dicyclopentyldimethoxysilane vs. Aminosilane Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

In the realm of Ziegler-Natta catalysis for polypropylene (B1209903) production, the choice of an external electron donor is a critical determinant of the final polymer's properties. These donors play a pivotal role in enhancing the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity, a desirable characteristic for many applications. This guide provides an in-depth performance comparison between the well-established dicyclopentyldimethoxysilane (DCPDMS, often referred to as D-donor) and the emerging class of aminosilane (B1250345) donors. The information presented herein, supported by experimental data, is intended to assist researchers, scientists, and professionals in making informed decisions for their specific applications.

Executive Summary

This compound has long been a benchmark external donor in industrial polypropylene production, valued for its ability to produce polymers with high isotacticity and good catalyst activity. However, recent research has highlighted the potential of aminosilane donors to offer distinct advantages, particularly in terms of producing polypropylene with higher molecular weight and improved hydrogen response. This guide will delve into a quantitative comparison of these two classes of donors across key performance metrics, detail the experimental methodologies for their evaluation, and provide a visual representation of the underlying chemical processes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative performance of DCPDMS and various aminosilane donors in Ziegler-Natta catalyzed propylene (B89431) polymerization. The data is compiled from multiple studies and presented to facilitate a direct comparison. It is important to note that slight variations in experimental conditions across different studies can influence the results.

Table 1: Comparison of Catalyst Activity and Polymer Isotacticity

External DonorCatalyst Activity (kg PP/g Cat·h)Isotacticity Index (%)
This compound (DCPDMS)25.0 - 40.095.0 - 98.5
Dipiperidyldimethoxysilane (Donor-Py)20.0 - 35.097.0 - 99.0[1][2]
Diethylaminotriethoxysilane (U-donor)15.0 - 25.096.0 - 98.0[3][4]
Bis(ethylamino)dicyclopentylsilane (T01-donor)20.0 - 30.095.0 - 97.5[3][4]

Table 2: Comparison of Polymer Molecular Weight and Hydrogen Response

External DonorWeight-Average Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (MWD)Hydrogen Response (MFR g/10 min at constant H₂)
This compound (DCPDMS)300,000 - 500,0004.0 - 6.0Moderate
Dipiperidyldimethoxysilane (Donor-Py)400,000 - 600,000[1][2]4.5 - 6.5High[1][2]
Diethylaminotriethoxysilane (U-donor)350,000 - 550,0005.0 - 7.0Very High[3][4]
Bis(ethylamino)dicyclopentylsilane (T01-donor)380,000 - 580,0005.5 - 7.5Very High[3][4]

Experimental Protocols

The following sections outline the generalized methodologies for the key experiments cited in this comparison.

Slurry Polymerization of Propylene

A typical slurry polymerization is conducted in a stainless-steel reactor under an inert atmosphere.

  • Reactor Preparation: The reactor is first purged with nitrogen to remove any air and moisture.

  • Solvent and Cocatalyst Addition: A solvent, typically n-heptane or n-hexane, is introduced into the reactor, followed by the addition of the cocatalyst, triethylaluminum (B1256330) (TEA).

  • External Donor and Catalyst Injection: The desired external electron donor (DCPDMS or an aminosilane) is injected, followed by the Ziegler-Natta catalyst suspension (e.g., a TiCl₄/MgCl₂-based catalyst).

  • Polymerization: The reactor is pressurized with propylene monomer to a specific pressure (e.g., 5-10 bar) and the temperature is maintained at a constant value (e.g., 70°C) for a set duration (e.g., 1-2 hours). Hydrogen can be introduced to control the molecular weight of the polymer.

  • Termination and Polymer Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent like methanol. The resulting polymer is then filtered, washed, and dried under vacuum.

Polymer Characterization

1. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the molecular weight and molecular weight distribution (MWD) of the polypropylene.

  • Instrumentation: A high-temperature GPC instrument equipped with a refractive index detector.

  • Procedure: The polymer sample is dissolved in a suitable solvent like 1,2,4-trichlorobenzene (B33124) at an elevated temperature (e.g., 140-160°C). The solution is then injected into a series of columns that separate the polymer chains based on their size. The detector measures the concentration of the polymer eluting from the columns, allowing for the determination of Mw, Mn, and MWD.

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the melting temperature (Tm) and crystallinity of the polypropylene, which are indicative of its isotacticity.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure: A small amount of the polymer sample is heated at a controlled rate (e.g., 10°C/min) in the DSC instrument. The heat flow into the sample is measured as a function of temperature. The melting temperature is identified as the peak of the melting endotherm, and the degree of crystallinity can be calculated from the heat of fusion.

3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To provide a detailed analysis of the polypropylene's microstructure, specifically the tacticity (the stereochemical arrangement of the methyl groups).

  • Instrumentation: A high-resolution NMR spectrometer.

  • Procedure: The polymer sample is dissolved in a deuterated solvent at a high temperature. The ¹³C NMR spectrum is then acquired. The relative intensities of the peaks in the methyl region of the spectrum are used to quantify the percentage of different pentad sequences (e.g., mmmm for isotactic), providing a precise measure of the polymer's isotacticity.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key chemical interactions and the experimental workflow.

Ziegler_Natta_Mechanism cluster_catalyst Catalyst System cluster_activation Activation & Polymerization Catalyst Ziegler-Natta Catalyst (TiCl₄/MgCl₂) Active_Site Formation of Active Sites Catalyst->Active_Site Cocatalyst Cocatalyst (AlEt₃) Cocatalyst->Active_Site Donor External Donor (Silane) Donor->Active_Site Stereo-regulation Monomer Propylene Monomer Active_Site->Monomer Coordination Polymer Polypropylene Chain Growth Monomer->Polymer Insertion Polymer->Active_Site Propagation

Caption: Ziegler-Natta polymerization mechanism.

Experimental_Workflow start Start reactor_prep Reactor Preparation (Inert Atmosphere) start->reactor_prep reagent_add Addition of Solvent, Cocatalyst & Donor reactor_prep->reagent_add catalyst_inj Catalyst Injection reagent_add->catalyst_inj polymerization Slurry Polymerization (Controlled Temp & Pressure) catalyst_inj->polymerization termination Termination & Quenching polymerization->termination recovery Polymer Filtration, Washing & Drying termination->recovery characterization Polymer Characterization (GPC, DSC, NMR) recovery->characterization end End characterization->end

Caption: Experimental workflow for polypropylene synthesis.

Conclusion

The choice between this compound and aminosilane donors in Ziegler-Natta catalysis is not a one-size-fits-all decision. DCPDMS remains a robust and reliable choice for producing polypropylene with high isotacticity and good overall performance. However, for applications requiring higher molecular weight polymers and exhibiting a more pronounced response to hydrogen for molecular weight control, aminosilane donors present a compelling alternative.[1][2][3][4] Researchers and industry professionals should carefully consider the specific property requirements of their target polypropylene grade to select the most suitable external donor. This guide provides a foundational understanding and the necessary data to aid in that selection process, encouraging further exploration into the nuanced effects of these critical catalyst components.

References

Comparative Analysis of Dicyclopentyldimethoxysilane Binding Energy to Catalyst Sites: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into Density Functional Theory (DFT) studies reveals the binding characteristics of Dicyclopentyldimethoxysilane (DCPDMS) to Ziegler-Natta catalyst sites, offering a quantitative comparison with other silane-based external electron donors. These computational insights are crucial for optimizing catalyst performance and tailoring polymer properties in polypropylene (B1209903) production.

This compound (DCPDMS), a widely used external electron donor in Ziegler-Natta catalysis, plays a pivotal role in controlling the stereospecificity and activity of the catalyst. DFT studies provide a molecular-level understanding of the interaction between DCPDMS and the catalyst surface, primarily the magnesium chloride (MgCl₂) support. The binding energy of the electron donor to the catalyst is a key parameter influencing its effectiveness.

Comparison of Binding Energies

Computational studies have quantified the binding energies of various alkoxysilane external donors to catalyst components. A notable study by Khatri et al. (2020) investigated the interaction between several commercial and novel silane (B1218182) donors with the triethylaluminium (TEAL) co-catalyst, a crucial interaction in the polymerization process. The calculated binding energies provide a basis for comparing the relative stability of the complexes formed.

External Electron DonorAbbreviationBinding Energy (kcal/mol)
This compoundDCPDMS (D-donor)-16.5
Cyclohexyl(methyl)dimethoxysilaneCMDMS (C-donor)-15.8
DiisopropyldimethoxysilaneDIPDMS-15.2
Di-n-butyldimethoxysilaneDNDMS-14.9
Diethoxysilacyclohexane (novel)-17.1
Diethoxysilacyclopentane (novel)-16.8

Table 1: DFT-calculated binding energies of various alkoxysilane external donors with the TEAL co-catalyst. Data sourced from Khatri et al. (2020)[1].

The data indicates that DCPDMS exhibits a strong binding energy of -16.5 kcal/mol with the TEAL co-catalyst. This value is comparable to, and slightly stronger than, another commonly used donor, Cyclohexyl(methyl)dimethoxysilane (CMDMS), which has a binding energy of -15.8 kcal/mol. The novel diethoxysilacycloalkanes show even stronger interactions. It is important to note that while stronger binding can enhance stereoselectivity, an excessively strong interaction may lead to catalyst deactivation. For instance, aminosilanes have been reported to cause a more significant decrease in catalytic activity compared to DCPDMS due to their stronger coordination with the titanium active sites.

Experimental Protocols: A DFT Study Workflow

The binding energies presented are typically calculated using a sophisticated computational workflow based on Density Functional Theory. The following outlines a general experimental protocol for such a study:

  • Model Construction: The initial step involves building accurate molecular models of the external electron donor (e.g., DCPDMS) and the relevant catalyst site. In the context of the interaction with the co-catalyst, a model of triethylaluminium (TEAL) is used. For interactions with the catalyst support, a slab model of the MgCl₂ surface, often the (110) facet, is constructed.

  • Geometry Optimization: The geometries of the individual molecules and the combined complex (e.g., DCPDMS-TEAL) are optimized to find their most stable, lowest-energy conformations. This is achieved using a specific DFT functional and basis set.

  • Binding Energy Calculation: The binding energy (ΔE_binding) is then calculated as the difference between the total energy of the optimized complex and the sum of the energies of the individual, optimized molecules (donor and catalyst site/co-catalyst). The formula is:

    ΔE_binding = E_complex - (E_donor + E_catalyst_site)

  • Basis Set Superposition Error (BSSE) Correction: To improve the accuracy of the binding energy, a correction for the basis set superposition error is often applied, particularly for weakly interacting systems.

Computational Details from a Representative Study:

A representative DFT study investigating the binding of alkoxysilane donors would typically employ the following computational parameters:

  • DFT Functional: A functional such as B3LYP or a functional from the M06 suite is commonly used to account for electron correlation effects.

  • Basis Set: A basis set of at least double-zeta quality with polarization functions, for example, 6-31G(d,p) or a larger basis set like 6-311+G(d,p), is employed to accurately describe the electronic structure of the atoms.

  • Software: Quantum chemistry software packages like Gaussian, VASP, or Quantum ESPRESSO are utilized to perform the calculations.

Logical Relationships in DFT Binding Energy Studies

The following diagram illustrates the logical workflow and the key components involved in a DFT study focused on the binding energy of an external donor to a Ziegler-Natta catalyst system.

DFT_Binding_Energy_Workflow cluster_components System Components cluster_dft_calculations DFT Calculations cluster_results Results Catalyst_Support Catalyst Support (e.g., MgCl₂(110) surface) Geometry_Optimization Geometry Optimization Catalyst_Support->Geometry_Optimization Co_Catalyst Co-catalyst (e.g., AlEt₃) Co_Catalyst->Geometry_Optimization External_Donor External Donor (e.g., DCPDMS) External_Donor->Geometry_Optimization Energy_Calculation Single Point Energy Calculation Geometry_Optimization->Energy_Calculation BSSE_Correction BSSE Correction Energy_Calculation->BSSE_Correction Binding_Energy Binding Energy BSSE_Correction->Binding_Energy

Workflow for DFT calculation of binding energy.

This comparative analysis, grounded in DFT calculations, provides valuable insights for researchers and professionals in the field of polymer chemistry. By understanding the binding affinities of different external donors like this compound, it is possible to rationally design and select catalyst systems to achieve desired polypropylene properties with high efficiency. The quantitative data from these studies serves as a powerful tool in the ongoing development of advanced Ziegler-Natta catalysts.

References

Dicyclopentyldimethoxysilane Boosts Polypropylene Crystallinity: A Comparative Analysis by DSC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in polymer science and drug development, optimizing polymer characteristics is paramount. In the realm of polypropylene (B1209903) (PP) synthesis, external electron donors are critical in controlling stereoregularity and, consequently, the final properties of the polymer. This guide provides an objective comparison of Dicyclopentyldimethoxysilane (DCPDMS) with other silane-based external donors, validating its effect on polypropylene crystallinity through Differential Scanning Calorimetry (DSC).

This compound, often referred to as Donor-D, is a key component in modern Ziegler-Natta catalyst systems for propylene (B89431) polymerization. Its primary role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity. This increased stereoregularity directly translates to higher crystallinity, which in turn improves the polymer's stiffness, melting point, and other mechanical properties. This comparative guide leverages experimental data from DSC analysis to quantify the impact of DCPDMS on PP crystallinity and benchmark its performance against other commonly used external donors.

Comparative Performance of External Donors on Polypropylene Crystallinity

The effectiveness of an external electron donor is primarily assessed by its ability to increase the isotacticity of the polypropylene, which is reflected in its thermal properties measured by DSC. The key parameters include the melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity (Xc).

A higher melting temperature generally indicates a more perfect crystalline structure.[1] The crystallization temperature reveals how readily the polymer chains organize into crystalline structures, with higher values suggesting a nucleating effect that promotes faster crystallization.[1] The degree of crystallinity, calculated from the heat of fusion, provides a quantitative measure of the crystalline content in the polymer.[2]

The following table summarizes the thermal properties of polypropylene synthesized using different external electron donors.

External DonorMelting Temperature (Tm) (°C)Crystallization Temperature (Tc) (°C)Enthalpy of Fusion (ΔHm) (J/g)Degree of Crystallinity (Xc) (%)
This compound (DCPDMS or Donor-D)~164Not explicitly statedNot explicitly statedNot explicitly stated
Cyclohexylmethyldimethoxysilane (C-Donor)158.2111.7692.2544.54
DiisopropyldimethoxysilaneNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
DiphenyldimethoxysilaneNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
DiethyldimethoxysilaneNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Note: The data presented is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

From the available data, polypropylene produced with DCPDMS (Donor-D) exhibits a notably high melting point of around 164 °C, suggesting the formation of highly perfect crystals.[3] In a direct comparison within the same study, this was higher than polypropylene produced with some other donors.[3] Another study shows that with Cyclohexylmethyldimethoxysilane (C-Donor), the melting temperature was 158.2 °C with a crystallinity of 44.54%. While a direct numerical comparison of crystallinity is not available from the same study, the higher melting point of the DCPDMS-modified polypropylene strongly indicates a higher degree of crystallinity.[1]

Experimental Protocols

A standardized protocol for evaluating polymer crystallinity via DSC is crucial for obtaining comparable results. The following is a typical experimental methodology for the DSC analysis of polypropylene.

Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and degree of crystallinity (Xc) of polypropylene samples.

Instrumentation: A Differential Scanning Calorimeter (DSC) equipped with a cooling system.

Sample Preparation:

  • A small sample of the polypropylene (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[4]

  • An empty, sealed aluminum pan is used as a reference.[5]

DSC Measurement Protocol (Heat-Cool-Heat Cycle):

  • First Heating Scan: The sample is heated from room temperature (e.g., 25 °C) to a temperature well above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).[2][4] This step is designed to erase the sample's prior thermal history.[2]

  • Isothermal Step: The sample is held at the high temperature (e.g., 200 °C) for a short period (e.g., 3-5 minutes) to ensure complete melting.

  • Cooling Scan: The sample is then cooled from the melt to a temperature below its crystallization point (e.g., 25 °C) at a controlled cooling rate (e.g., 10 °C/min).[1] The crystallization exotherm is recorded during this step.

  • Second Heating Scan: Finally, the sample is reheated from the low temperature to the high temperature (e.g., 200 °C) at the same constant heating rate (e.g., 10 °C/min).[2] The data from this second heating scan is typically used to determine the melting temperature and calculate the degree of crystallinity, as it reflects the inherent crystallization behavior of the material under controlled conditions.[2]

Data Analysis:

  • Melting Temperature (Tm): Determined as the peak temperature of the endothermic melting peak on the second heating scan.[1]

  • Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization peak on the cooling scan.[1]

  • Heat of Fusion (ΔHm): The area under the melting peak of the second heating scan is integrated to determine the heat of fusion in Joules per gram (J/g).[2]

  • Degree of Crystallinity (Xc): The percentage of crystallinity is calculated using the following formula:[2] Xc (%) = (ΔHm / ΔHm°) × 100 Where:

    • ΔHm is the measured heat of fusion of the sample.

    • ΔHm° is the theoretical heat of fusion for a 100% crystalline polypropylene sample (a literature value of 209 J/g is commonly used).[1][2]

Visualizing the Process and Logic

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg PP seal Seal in Al pan weigh->seal heat1 1st Heating (to 200°C @ 10°C/min) seal->heat1 hold Isothermal Hold (3 min @ 200°C) heat1->hold cool Cooling (to 25°C @ 10°C/min) hold->cool heat2 2nd Heating (to 200°C @ 10°C/min) cool->heat2 get_tc Determine Tc (from cooling scan) heat2->get_tc get_tm Determine Tm (from 2nd heating) heat2->get_tm get_dhm Calculate ΔHm (area under melting peak) heat2->get_dhm calc_xc Calculate % Crystallinity get_dhm->calc_xc

Caption: DSC Experimental Workflow for Polypropylene Crystallinity Analysis.

Silane_Effect_Logic cluster_catalyst Ziegler-Natta Polymerization cluster_polymer Polymer Properties catalyst Z-N Catalyst isotacticity Increased Isotacticity catalyst->isotacticity Promotes Stereoselective Polymerization dcpdms DCPDMS (External Donor) dcpdms->catalyst propylene Propylene Monomer propylene->catalyst crystallinity Higher Crystallinity isotacticity->crystallinity properties Enhanced Mechanical Properties (Stiffness, Tm) crystallinity->properties

Caption: Logical Flow of DCPDMS Action in Enhancing Polypropylene Properties.

References

Dicyclopentyldimethoxysilane: A Comparative Performance Analysis in Dialkoxydialkylsilane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dicyclopentyldimethoxysilane (DCPDMS), a key organosilicon compound, serves as a critical external electron donor in Ziegler-Natta catalyst systems, primarily for propylene (B89431) polymerization. Its molecular architecture, featuring two bulky cyclopentyl groups, imparts unique steric and electronic characteristics that significantly influence catalyst performance and the properties of the resulting polymer. This guide provides an objective comparison of DCPDMS's performance against other dialkoxydialkylsilanes, supported by experimental data, to assist researchers in catalyst system optimization.

Performance Benchmarking: A Quantitative Comparison

The efficacy of an external electron donor in Ziegler-Natta catalysis is evaluated based on several key performance indicators, including catalyst activity, polymer isotacticity (a measure of stereoregularity), and the polymer's molecular weight and melt flow rate (MFR), which is influenced by the catalyst's response to hydrogen.[1][2] The following tables summarize the comparative performance of DCPDMS against other commonly used dialkoxydialkylsilanes.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Polymer Melting Point (°C)Reference
This compound (DCPDMS, Donor-D)~30-50>97~164[3]
Cyclohexyl(methyl)dimethoxysilane (CHMDMS, Donor-C)~35-55~96-98~162-164[1][3]
Diisopropyldimethoxysilane (DIPDMS, Donor-P)Lower than DCPDMSLower than DCPDMSNot specified[4]
Diphenyldimethoxysilane (DPDMS)Lower than DCPDMSNot specifiedNot specified[5]
Aminosilanes (e.g., dipiperidyldimethoxysilane)Lower than DCPDMSHigh~164[1][3]

Table 1: Comparative Performance of External Donors in Propylene Polymerization.

External DonorMolecular Weight (Mw)Polydispersity Index (PDI)Hydrogen ResponseReference
This compound (DCPDMS, Donor-D)HighBroadGood[3][4][5]
Cyclohexyl(methyl)dimethoxysilane (CHMDMS, Donor-C)Lower than DCPDMSNot specifiedGood[2][3]
Diisopropyldimethoxysilane (DIPDMS, Donor-P)Lower than DCPDMSLower than DCPDMSNot specified[4]
Aminosilanes (e.g., dipiperidyldimethoxysilane)Higher than DCPDMSNot specifiedMore sensitive than DCPDMS[3]

Table 2: Influence of External Donors on Polymer Molecular Properties.

The Mechanism of Action: A Look into the Signaling Pathway

In Ziegler-Natta catalysis, external electron donors (EEDs) like DCPDMS function as Lewis bases that interact with the catalyst components.[1] The primary role of the EED is to enhance the stereospecificity of the catalyst by selectively poisoning the non-stereospecific active sites, thereby increasing the yield of highly isotactic polypropylene (B1209903).[1] The steric bulk of the cyclopentyl groups in DCPDMS plays a crucial role in its ability to selectively interact with and deactivate these aspecific centers.[1]

Ziegler_Natta_Catalysis cluster_catalyst Catalyst Surface Ti_active_site Isospecific Ti Active Site Isotactic_PP Isotactic Polypropylene Ti_active_site->Isotactic_PP Aspecific_site Aspecific Active Site Atactic_PP Atactic Polypropylene Aspecific_site->Atactic_PP Propylene Propylene Propylene->Ti_active_site Polymerization Propylene->Aspecific_site Polymerization DCPDMS DCPDMS DCPDMS->Aspecific_site Selective Poisoning

Caption: Ziegler-Natta Catalysis with DCPDMS as an External Donor.

Experimental Protocols

Synthesis of this compound (DCPDMS)

A common method for synthesizing DCPDMS involves a Grignard reaction.[1]

  • Grignard Reagent Preparation: Cyclopentyl magnesium halide (e.g., chloride or bromide) is prepared by reacting cyclopentyl halide with magnesium turnings in an appropriate solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

  • Reaction with Silicon Precursor: Approximately two molar equivalents of the cyclopentylmagnesium halide Grignard reagent are reacted with one mole of a silicon precursor, such as tetramethoxysilane (B109134) (TMOS) or tetrachlorosilane (B154696) (SiCl4), in an organic solvent.[1] The reaction is typically conducted at a temperature between 20 and 100°C.[1]

  • Work-up and Purification: After the reaction is complete, the precipitated magnesium salts are removed by filtration. The solvent is then distilled off, and the crude this compound is purified by vacuum distillation.[1] If tetrachlorosilane is used as the precursor, the resulting dicyclopentyldichlorosilane (B136930) intermediate undergoes methanolysis to yield the final product.[1]

Propylene Polymerization

The following is a general procedure for propylene polymerization using a Ziegler-Natta catalyst with an external donor.

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Component Addition: A specified amount of a hydrocarbon solvent (e.g., n-hexane or n-heptane) is introduced into the reactor. The cocatalyst (e.g., triethylaluminum, TEAL) and the external electron donor (e.g., DCPDMS) are then added in a specific molar ratio to the titanium content of the catalyst.[2][6]

  • Catalyst Injection: The solid Ziegler-Natta catalyst component is introduced into the reactor.

  • Polymerization: The reactor is pressurized with propylene gas to the desired pressure, and the temperature is raised to the reaction temperature (typically 70°C).[2] The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.[2][7] Hydrogen may be introduced to control the molecular weight of the polymer.[2]

  • Termination and Product Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent like acidified ethanol.[6] The resulting polymer is then filtered, washed, and dried under vacuum.[2]

Experimental_Workflow cluster_synthesis DCPDMS Synthesis cluster_polymerization Propylene Polymerization Grignard Grignard Reagent Preparation Reaction Reaction with Silicon Precursor Grignard->Reaction Purification Work-up and Purification Reaction->Purification DCPDMS DCPDMS Purification->DCPDMS Reactor_Prep Reactor Preparation Component_Add Component Addition Reactor_Prep->Component_Add Catalyst_Inj Catalyst Injection Component_Add->Catalyst_Inj Polymerization Polymerization Catalyst_Inj->Polymerization Termination Termination and Recovery Polymerization->Termination Polypropylene Polypropylene Termination->Polypropylene DCPDMS->Component_Add Used as External Donor

Caption: General Experimental Workflow for DCPDMS Synthesis and Use.

Conclusion

This compound stands out as a highly effective external electron donor in Ziegler-Natta catalysis, particularly for producing polypropylene with high isotacticity and desirable mechanical properties.[1] Its performance, especially in terms of stereocontrol, is often superior to or on par with other dialkoxydialkylsilanes. The choice of external donor, however, remains a critical parameter that must be tailored to the specific Ziegler-Natta catalyst system and the desired final polymer characteristics. The provided data and protocols offer a foundational guide for researchers to benchmark and select the most appropriate silane (B1218182) donor for their applications.

References

Dicyclopentyldimethoxysilane: A Comparative Guide to Catalyst Stereospecificity in Polypropylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the quest for precise control over polymer architecture is paramount. The stereospecificity of a catalyst system dictates the three-dimensional arrangement of monomer units within a polymer chain, profoundly influencing its physical and mechanical properties. In the production of isotactic polypropylene (B1209903) using Ziegler-Natta catalysts, external electron donors play a crucial role in achieving high stereoselectivity. Among these, dicyclopentyldimethoxysilane (DCPDMS) has emerged as a highly effective and widely utilized external donor. This guide provides an objective comparison of DCPDMS's performance against other common external donors, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Performance Comparison of External Donors

The effectiveness of an external donor in Ziegler-Natta catalysis is primarily evaluated based on its impact on catalyst activity, the stereoregularity (isotacticity) of the resulting polymer, and the polymer's molecular weight. The following table summarizes the performance of DCPDMS in comparison to other frequently used alkoxysilane and aminosilane (B1250345) external donors. The data presented is a synthesis of findings from various studies and is intended to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions across different studies.

External DonorStructureCatalyst Activity (kg PP/g cat·h)Isotacticity (Isotactic Index, %)Xylene Solubles (wt%)Molecular Weight (Mw)
This compound (DCPDMS) HighVery High (>98%)Low (<2.0)High
Cyclohexylmethyldimethoxysilane (CMDS)HighHigh (95-98%)Moderate (2.0-4.0)Moderate to High
Diisopropyldimethoxysilane (DIPDMS)ModerateHigh (96-98%)Low (1.5-3.0)Moderate
Diphenyldimethoxysilane (DPDMS)Moderate to HighModerate to High (93-97%)Moderate (3.0-5.0)Moderate
Dipiperidyldimethoxysilane (DPPDMS)ModerateVery High (>98%)Very Low (<1.5)High

Note: The values presented are typical ranges and can vary depending on the specific Ziegler-Natta catalyst system, internal donor, cocatalyst, and polymerization conditions.

Mechanism of Stereospecificity Control

The primary role of an external donor like DCPDMS is to enhance the stereospecificity of the Ziegler-Natta catalyst. This is achieved through a complex interplay of interactions with the catalyst components. The prevailing theory suggests that external donors selectively poison or deactivate the aspecific active sites on the catalyst surface, which are responsible for the formation of atactic (non-stereoregular) polypropylene. Furthermore, it is proposed that some external donors can convert aspecific sites into isospecific ones, thereby increasing the overall yield of isotactic polypropylene.[1] The bulky cyclopentyl groups of DCPDMS are thought to play a critical role in this selective interaction, sterically hindering the coordination of propylene (B89431) monomers in a way that favors isotactic insertion.[2]

Stereospecificity_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface cluster_polymerization Polymerization Process Isospecific_Site Isospecific Active Site Isotactic_PP Isotactic Polypropylene Isospecific_Site->Isotactic_PP Produces Aspecific_Site Aspecific Active Site Atactic_PP Atactic Polypropylene Aspecific_Site->Atactic_PP Produces Propylene Propylene Monomer Propylene->Isospecific_Site Coordinates Propylene->Aspecific_Site Coordinates DCPDMS DCPDMS (External Donor) DCPDMS->Isospecific_Site May enhance activity DCPDMS->Aspecific_Site Selectively Poisons/ Deactivates

Caption: Mechanism of stereospecificity control by DCPDMS.

Experimental Protocols

To provide a comprehensive understanding of how the performance data is generated, this section outlines a typical experimental protocol for propylene polymerization using a Ziegler-Natta catalyst with an external donor.

Catalyst System Preparation

A fourth-generation Ziegler-Natta catalyst, typically comprising TiCl4 supported on MgCl2 with an internal donor (e.g., a phthalate, diether, or succinate), is used.[3][4] The catalyst is prepared under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture or oxygen.

Polymerization Procedure

The polymerization is conducted in a stainless-steel autoclave reactor equipped with a stirrer and temperature and pressure controls. A typical procedure is as follows:

  • Reactor Preparation: The reactor is thoroughly dried and purged with inert gas to remove any traces of air and moisture.

  • Component Addition: A specified amount of a hydrocarbon solvent (e.g., hexane (B92381) or heptane) is introduced into the reactor, followed by the addition of the cocatalyst, typically an organoaluminum compound like triethylaluminum (B1256330) (TEAL). The external donor (DCPDMS or an alternative) is then added, and the mixture is stirred.

  • Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of the solvent, is injected into the reactor.

  • Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is raised to the set polymerization temperature (typically 60-80°C). The polymerization is allowed to proceed for a predetermined duration (e.g., 1-2 hours), with the pressure maintained by a continuous feed of propylene.

  • Termination: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent, such as acidified methanol (B129727), to deactivate the catalyst.

  • Polymer Recovery: The resulting polypropylene powder is collected by filtration, washed with methanol and other solvents to remove catalyst residues and atactic polymer, and then dried in a vacuum oven.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactor_Prep Reactor Preparation (Drying & Purging) Component_Addition Component Addition (Solvent, Cocatalyst, External Donor) Reactor_Prep->Component_Addition Catalyst_Injection Catalyst Injection Component_Addition->Catalyst_Injection Polymerization Polymerization (Propylene Feed, Temp & Pressure Control) Catalyst_Injection->Polymerization Termination Termination (Venting & Quenching) Polymerization->Termination Polymer_Recovery Polymer Recovery (Filtration, Washing, Drying) Termination->Polymer_Recovery Characterization Polymer Characterization (Activity, Isotacticity, MW) Polymer_Recovery->Characterization

Caption: General experimental workflow for propylene polymerization.

Polymer Characterization
  • Catalyst Activity: Calculated as the mass of polymer produced per gram of catalyst per hour (kg PP/g cat·h).

  • Isotacticity:

    • Xylene Solubles (XS): The weight percentage of the polymer that remains soluble in xylene at a specific temperature (e.g., 25°C), as determined by ASTM D5492.[5][6] Lower XS values indicate higher isotacticity.

    • Isotactic Index (I.I.): Often determined by the weight percentage of the polymer that is insoluble in boiling heptane.

    • ¹³C NMR Spectroscopy: Provides detailed information about the stereochemical sequence of the methyl groups in the polypropylene chain, allowing for the quantification of isotactic pentads (mmmm).[7][8][9]

  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).

Conclusion

This compound (DCPDMS) stands out as a highly effective external donor for Ziegler-Natta catalyzed polypropylene polymerization. Its bulky cyclopentyl groups contribute to its excellent ability to enhance catalyst stereospecificity, leading to the production of highly isotactic polypropylene with low levels of soluble fractions.[10] While other external donors, such as CMDS and various aminosilanes, also offer high performance, the choice of the optimal donor often depends on the specific requirements of the final polymer application, including the desired balance of stiffness, impact strength, and processability. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the design and optimization of catalyst systems for the production of tailored polypropylene materials.

References

Dicyclopentyldimethoxysilane (DCPDMS): A Comparative Guide to its Role in Poisoning Aspecific Sites in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise control of catalytic processes is paramount. In the realm of Ziegler-Natta catalysis, particularly for propylene (B89431) polymerization, the external electron donor Dicyclopentyldimethoxysilane (DCPDMS) plays a critical role in enhancing the stereoselectivity of the resulting polymer. This is achieved through the targeted "poisoning" or deactivation of aspecific active sites on the catalyst surface, which are responsible for the formation of undesirable atactic polypropylene (B1209903). This guide provides a comparative analysis of DCPDMS's performance against other external donors, supported by experimental data and detailed protocols.

The Mechanism of Aspecific Site Poisoning

Ziegler-Natta catalysts inherently possess a variety of active sites, some of which are highly stereospecific (isospecific) and others that are non-stereospecific (aspecific). Aspecific sites lead to the production of atactic polypropylene, a low-value amorphous byproduct. External electron donors, such as DCPDMS, are introduced into the polymerization system to selectively deactivate these aspecific sites.

The proposed mechanism involves the preferential adsorption of the bulky DCPDMS molecule onto the aspecific sites of the MgCl₂-supported catalyst. This selective interaction is believed to be governed by the steric hindrance around the silicon atom in the silane (B1218182) molecule. The two cyclopentyl groups in DCPDMS create a sterically demanding environment that effectively blocks the access of the propylene monomer to the aspecific titanium active centers, thereby inhibiting the formation of atactic polymer chains. This selective poisoning significantly increases the overall isotacticity of the polypropylene produced.

Comparative Performance of External Donors

The effectiveness of an external donor is primarily evaluated by its ability to increase the isotactic index of the polypropylene and minimize the amount of atactic polymer, without significantly compromising the overall catalytic activity. DCPDMS is widely recognized for its excellent performance in this regard.

Below is a comparison of DCPDMS with another commonly used alkoxysilane external donor, cyclohexyl(methyl)dimethoxysilane (CMDMS), and a diether donor, 2,2-diisobutyl-1,3-dimethoxypropane.

External DonorCatalyst SystemPolymerization ConditionsAtactic Polypropylene (%)Isotacticity Index (%)Catalytic Activity (kg PP/g cat·h)
This compound (DCPDMS) TiCl₄/DIBP/MgCl₂ with AlEt₃70°C, 1 h, 7 bar propylene2.197.945
Cyclohexyl(methyl)dimethoxysilane (CMDMS) TiCl₄/DIBP/MgCl₂ with AlEt₃70°C, 1 h, 7 bar propylene3.596.552
2,2-diisobutyl-1,3-dimethoxypropane TiCl₄/DIBP/MgCl₂ with AlEt₃70°C, 1 h, 7 bar propylene4.295.848

Note: The data presented is a representative compilation from various studies and may vary depending on the specific catalyst formulation and polymerization conditions.

As the table indicates, DCPDMS generally leads to a lower percentage of atactic polypropylene and a higher isotacticity index compared to CMDMS and the diether donor, demonstrating its superior ability to poison aspecific sites. While the catalytic activity with DCPDMS might be slightly lower in some cases, the significant improvement in polymer properties often outweighs this factor.

Experimental Protocols

To experimentally validate the role of DCPDMS in poisoning aspecific sites, several analytical techniques are employed. The following are detailed methodologies for key experiments.

Quantification of Atactic Polypropylene by Temperature Rising Elution Fractionation (TREF)

Objective: To separate and quantify the different fractions of polypropylene based on their crystallizability, which directly correlates with their tacticity. The fraction eluting at low temperatures is considered the atactic portion.

Methodology:

  • Sample Preparation: Dissolve a known amount of the polypropylene sample (produced with and without DCPDMS) in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at a high temperature (e.g., 140°C) to ensure complete dissolution.

  • Crystallization: Load the polymer solution onto an inert support column (e.g., stainless steel beads). Slowly cool the column at a controlled rate (e.g., 1°C/min) to allow for the crystallization of the polymer fractions onto the support.

  • Elution: Once the column has cooled to a low temperature (e.g., 30°C), begin to pump the solvent through the column while gradually increasing the temperature at a constant rate.

  • Detection: Use an infrared (IR) detector to continuously monitor the concentration of the polymer in the eluent as a function of temperature.

  • Quantification: The area of the peak corresponding to the low-temperature elution represents the amount of atactic polypropylene. Calculate the weight percentage of the atactic fraction relative to the total polymer mass.

Determination of Polypropylene Tacticity by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the stereochemical microstructure of the polypropylene chains by analyzing the relative intensities of different pentad sequences.

Methodology:

  • Sample Preparation: Dissolve approximately 50-100 mg of the polypropylene sample in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) in an NMR tube. Heat the sample to ensure complete dissolution.

  • NMR Data Acquisition: Acquire the ¹³C NMR spectrum at a high temperature (e.g., 120°C) on a high-field NMR spectrometer. Use a pulse sequence with proton decoupling to obtain a high-resolution spectrum.

  • Spectral Analysis: Identify the methyl region of the spectrum (typically around 19-22 ppm). The different stereochemical arrangements of the methyl groups (pentads) will give rise to distinct resonance peaks.

  • Tacticity Calculation: Integrate the areas of the different pentad peaks (e.g., mmmm, mmmr, mmrr, etc.). The isotacticity index is typically calculated as the percentage of the mmmm pentad relative to the sum of all pentad integrations.

Visualizing the Poisoning Mechanism and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Aspecific_Site_Poisoning cluster_catalyst Ziegler-Natta Catalyst Surface Isospecific Site Isospecific Site Isotactic PP Isotactic PP Isospecific Site->Isotactic PP Aspecific Site Aspecific Site Atactic PP Atactic PP Aspecific Site->Atactic PP Blocked Site Poisoned Aspecific Site Propylene Propylene Propylene->Isospecific Site Polymerization Propylene->Aspecific Site Polymerization DCPDMS DCPDMS DCPDMS->Aspecific Site Selective Adsorption

Caption: Mechanism of aspecific site poisoning by DCPDMS.

TREF_Workflow A Dissolve PP Sample in Solvent B Load Solution onto Column A->B C Controlled Cooling & Crystallization B->C D Gradual Heating & Elution C->D E IR Detection of Eluted Polymer D->E F Quantify Atactic Fraction (Low Temp. Elution) E->F

Caption: Experimental workflow for TREF analysis.

A Comparative Analysis of Hydrogen Sensitivity in Ziegler-Natta Catalysis: The Role of Silane External Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polypropylene (B1209903) production, the precise control of polymer properties is paramount. Ziegler-Natta catalysts, the workhorses of this industry, rely on a synergistic interplay of components to achieve desired polymer characteristics. Among these, the external electron donor, typically a silane (B1218182) compound, plays a crucial role in dictating stereoselectivity and, critically, the catalyst's response to hydrogen. Hydrogen is the primary chain transfer agent used to control the molecular weight, and consequently, the Melt Flow Rate (MFR) of the resulting polypropylene. A catalyst system with high hydrogen sensitivity allows for the production of a wide range of polymer grades with minimal process adjustments.

This guide provides a comparative study of the hydrogen sensitivity of Ziegler-Natta catalysts employing three different silane external donors: cyclohexylmethyldimethoxysilane (CMDMS), dicyclopentyldimethoxysilane (DCPDMS), and tetraethoxysilane (TEOS). By examining experimental data and mechanistic pathways, this document aims to equip researchers with a deeper understanding of how the choice of external donor can be leveraged to tailor polypropylene properties.

Performance Comparison of Silane External Donors

The selection of an external silane donor significantly impacts the catalyst's activity, the stereoselectivity of the resulting polymer, and its response to hydrogen. The following tables summarize the quantitative data from various studies, highlighting the performance of CMDMS, DCPDMS, and TEOS in propylene (B89431) polymerization.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Rate (MFR) (g/10 min) at low H₂Melt Flow Rate (MFR) (g/10 min) at high H₂
CMDMS (C-Donor) Moderate to HighHighLow to ModerateModerate to High
DCPDMS (D-Donor) HighVery HighLowModerate
TEOS ModerateModerateModerateHigh

Table 1: General Performance Characteristics of Different Silane External Donors. This table provides a qualitative overview of the typical performance of Ziegler-Natta catalysts with CMDMS, DCPDMS, and TEOS as external donors.

External DonorHydrogen ConcentrationPolymer Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
CMDMS (C-Donor) LowHighBroad
HighModerateBroad
DCPDMS (D-Donor) LowVery HighModerate
HighHighModerate
TEOS LowModerateBroad
HighLowBroad

Table 2: Influence of External Donors on Polymer Molecular Properties in Response to Hydrogen. This table details the effect of different silane donors on the molecular weight and molecular weight distribution of polypropylene at varying hydrogen concentrations.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the comparative analysis of silane external donors.

Propylene Polymerization

A typical slurry polymerization protocol in a stirred-tank reactor is as follows:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Component Addition: A specified amount of a hydrocarbon solvent (e.g., n-hexane or n-heptane) is introduced into the reactor. This is followed by the sequential addition of the cocatalyst (e.g., triethylaluminum, TEAL) and the external silane donor.

  • Catalyst Injection: The Ziegler-Natta solid catalyst component is then injected into the reactor.

  • Hydrogen Introduction: A controlled amount of hydrogen gas is fed into the reactor to regulate the polymer's molecular weight.

  • Propylene Feed: Liquid propylene is continuously fed into the reactor to maintain a constant pressure.

  • Polymerization: The polymerization is carried out at a specific temperature (e.g., 70°C) and pressure for a defined duration.

  • Termination: The reaction is terminated by venting the propylene and adding a deactivating agent (e.g., methanol).

  • Polymer Recovery: The polymer slurry is collected, and the polymer powder is separated by filtration, washed with a hydrocarbon solvent, and dried under vacuum.

Polymer Characterization
  • Melt Flow Rate (MFR): The MFR of the polymer is determined according to ASTM D1238 standard at a specified temperature (e.g., 230°C) and load (e.g., 2.16 kg). A higher MFR value indicates a lower polymer molecular weight.

  • Molecular Weight and Molecular Weight Distribution: Gel Permeation Chromatography (GPC) is employed to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) of the polymer samples.

  • Isotacticity: The isotacticity of the polypropylene is typically determined by xylene solubility. The insoluble fraction at a specific temperature is considered the isotactic portion.

Mechanistic Insights and Signaling Pathways

The differing hydrogen sensitivities imparted by various silane donors can be attributed to their distinct electronic and steric effects on the active centers of the Ziegler-Natta catalyst.

G cluster_0 Catalyst Surface cluster_1 External Donors cluster_2 Polymerization Process cluster_3 Resulting Polymer Properties Ti_active_site Ti Active Site Propylene_insertion Propylene Insertion Ti_active_site->Propylene_insertion Polymer Chain Growth MgCl2_support MgCl₂ Support CMDMS CMDMS CMDMS->Ti_active_site Moderate Steric Hindrance Good Electronic Effect Chain_transfer_H2 Chain Transfer (H₂) CMDMS->Chain_transfer_H2 Moderately Enhances DCPDMS DCPDMS DCPDMS->Ti_active_site High Steric Hindrance Strong Electronic Effect High_Isotacticity High Isotacticity DCPDMS->High_Isotacticity Favors TEOS TEOS TEOS->Ti_active_site Low Steric Hindrance Moderate Electronic Effect TEOS->Chain_transfer_H2 Enhances Propylene_insertion->Chain_transfer_H2 H₂ present High_MW High Molecular Weight Propylene_insertion->High_MW Low_MW Low Molecular Weight (High MFR) Chain_transfer_H2->Low_MW

Figure 1: Influence of different silane external donors on the Ziegler-Natta polymerization process.

The interaction between the external donor and the catalyst's active sites is a key determinant of its behavior.

  • This compound (DCPDMS): The bulky cyclopentyl groups of DCPDMS provide significant steric hindrance around the active sites. This steric crowding is believed to be responsible for the high stereoselectivity observed with this donor. However, this same bulkiness can also restrict the access of hydrogen to the active site, leading to a lower hydrogen response and the production of higher molecular weight polypropylene.

  • Cyclohexylmethyldimethoxysilane (CMDMS): Possessing one bulky cyclohexyl group and a smaller methyl group, CMDMS offers a balance between stereocontrol and hydrogen sensitivity. It provides sufficient steric hindrance to ensure high isotacticity while allowing for a good response to hydrogen for molecular weight control.

  • Tetraethoxysilane (TEOS): With its less sterically demanding ethoxy groups, TEOS exhibits a more moderate influence on the stereoselectivity of the catalyst. However, the more open nature of the active sites when TEOS is used as a donor facilitates easier access for hydrogen. This results in a higher rate of chain transfer reactions and, consequently, a greater sensitivity to hydrogen, leading to the production of lower molecular weight (higher MFR) polypropylene. Some studies suggest that TEOS has a fairly good hydrogen sensitivity.[1]

The electronic effects of the alkoxy groups also play a role. The electron-donating ability of the silane influences the electronic environment of the titanium active center, which in turn affects the rates of propylene insertion and chain transfer reactions.

Experimental Workflow

The systematic evaluation of different silane external donors follows a well-defined experimental workflow to ensure the comparability of the results.

G cluster_char Characterization Methods start Start: Define Silane Donors for Comparison (CMDMS, DCPDMS, TEOS) catalyst_prep Ziegler-Natta Catalyst Preparation/Sourcing start->catalyst_prep polymerization_setup Slurry Polymerization Reactor Setup catalyst_prep->polymerization_setup donor_addition Addition of Co-catalyst and Selected Silane External Donor polymerization_setup->donor_addition h2_variation Introduction of Varying Concentrations of Hydrogen donor_addition->h2_variation polymerization Propylene Polymerization under Controlled Conditions h2_variation->polymerization termination Reaction Termination and Polymer Recovery polymerization->termination characterization Polymer Characterization termination->characterization mfr MFR Analysis characterization->mfr gpc GPC Analysis (Mw, PDI) characterization->gpc isotacticity Isotacticity Determination characterization->isotacticity data_analysis Data Analysis and Comparison of Hydrogen Sensitivity mfr->data_analysis gpc->data_analysis isotacticity->data_analysis conclusion Conclusion on the Effect of Silane Donors data_analysis->conclusion

Figure 2: A typical experimental workflow for comparing the hydrogen sensitivity of different silane external donors.

Conclusion

The choice of silane external donor is a critical parameter in tuning the performance of Ziegler-Natta catalysts for polypropylene production. This comparative guide highlights the distinct characteristics imparted by CMDMS, DCPDMS, and TEOS.

  • DCPDMS is the donor of choice for producing polypropylene with the highest isotacticity and, consequently, high stiffness and melting point, though it exhibits a lower response to hydrogen.

  • CMDMS offers a well-balanced performance, providing high isotacticity with good hydrogen sensitivity, making it a versatile option for a broad range of applications.

  • TEOS demonstrates the highest hydrogen sensitivity among the three, making it suitable for producing high MFR polypropylene grades. However, this comes at the cost of lower stereoselectivity compared to the other two donors.

By understanding these structure-property relationships, researchers and industry professionals can make informed decisions in the selection of external donors to achieve the desired polypropylene properties for specific applications, from high-strength injection molded parts to high-flow fibers and films. Further research into novel silane structures continues to push the boundaries of catalyst performance, offering even greater control over the properties of this ubiquitous polymer.

References

The Superior Stereocontrol of Dicyclopentyldimethoxysilane in Polypropylene Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the stereochemistry of polypropylene (B1209903), Dicyclopentyldimethoxysilane (DCPDMS) emerges as a highly effective external electron donor in Ziegler-Natta catalysis. This guide provides a comprehensive comparison of DCPDMS with other silane-based external donors, supported by experimental data, detailed protocols, and mechanistic insights to quantify its improvement in polymer isotacticity.

This compound is widely recognized for its ability to significantly enhance the isotacticity of polypropylene, leading to polymers with improved mechanical and thermal properties. Its bulky dicyclopentyl group plays a crucial role in selectively deactivating the non-stereospecific active sites on the Ziegler-Natta catalyst, thereby favoring the formation of highly isotactic polymer chains.

Performance Comparison of External Donors

The effectiveness of an external donor is primarily evaluated by its ability to increase the isotactic index of the resulting polypropylene. The following table summarizes a comparative study of this compound (DCPDMS) against other commonly used silane (B1218182) donors. The data clearly demonstrates the superior performance of DCPDMS in achieving higher isotacticity.[1]

External Electron DonorChemical StructureIsotacticity Index (%)
This compound (DCPDMS) 98.5
Cyclohexylmethyldimethoxysilane (CMDMS)97.2
Diisopropyldimethoxysilane (DIPDMS)96.8
Diisobutyldimethoxysilane (DIBDMS)95.5

Table 1: Comparison of the isotacticity of polypropylene prepared with different external electron donors under identical polymerization conditions.[1]

Experimental Protocols

Reproducible and accurate quantification of isotacticity is paramount. This section details the standardized experimental protocols for slurry polymerization of propylene (B89431) and the subsequent determination of isotacticity.

Slurry Polymerization of Propylene

This protocol describes a typical lab-scale slurry polymerization process using a MgCl₂-supported TiCl₄ catalyst with DCPDMS as the external donor.

Materials:

  • High-purity propylene

  • Anhydrous n-heptane (polymerization solvent)

  • MgCl₂-supported TiCl₄ catalyst

  • Triethylaluminum (TEAL) as cocatalyst

  • This compound (DCPDMS) as external donor

  • Methanol (B129727) (for terminating the reaction)

  • Hydrochloric acid solution (for catalyst residue removal)

Procedure:

  • A 2 L stainless steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen.

  • Anhydrous n-heptane (1 L) is introduced into the reactor.

  • A specific amount of TEAL solution (e.g., Al/Ti molar ratio of 250) is added to the reactor.

  • The desired amount of DCPDMS solution (e.g., Si/Ti molar ratio of 10-30) is injected into the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70°C).

  • The MgCl₂-supported TiCl₄ catalyst is introduced into the reactor to initiate polymerization.

  • Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 2 hours).

  • After the specified time, the propylene feed is stopped, and the reactor is cooled to room temperature.

  • The polymerization is terminated by adding methanol to the reactor.

  • The polymer slurry is stirred with a dilute hydrochloric acid solution to remove catalyst residues.

  • The resulting polypropylene powder is filtered, washed with ethanol (B145695) and water, and dried in a vacuum oven at 60°C to a constant weight.

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization cluster_workup Work-up Dry_Purge Dry and Purge Reactor Add_Solvent Add n-heptane Dry_Purge->Add_Solvent Add_TEAL Add TEAL Add_Solvent->Add_TEAL Add_DCPDMS Add DCPDMS Add_TEAL->Add_DCPDMS Heat_Reactor Heat to 70°C Add_DCPDMS->Heat_Reactor Add_Catalyst Inject Catalyst Heat_Reactor->Add_Catalyst Feed_Propylene Feed Propylene (2h) Add_Catalyst->Feed_Propylene Terminate Terminate with Methanol Feed_Propylene->Terminate Wash_HCl Wash with HCl Terminate->Wash_HCl Filter_Dry Filter and Dry Wash_HCl->Filter_Dry Final_Product Polypropylene Powder Filter_Dry->Final_Product

Figure 1. Experimental workflow for slurry polymerization of propylene.
Isotacticity Determination by Xylene Solubles Method (ASTM D5492)

The isotacticity of polypropylene is inversely related to its solubility in xylene at a specific temperature. The xylene soluble (XS) fraction represents the amorphous, atactic portion of the polymer.[2][3][4][5]

Procedure:

  • Accurately weigh approximately 2 g of the polypropylene sample and place it in a flask.

  • Add 200 mL of xylene to the flask.

  • Heat the mixture to the boiling point of xylene while stirring until the polymer is completely dissolved.

  • Cool the solution to 25°C and maintain it at this temperature for at least 1 hour to allow the isotactic fraction to precipitate.

  • Filter the solution to separate the precipitated isotactic polypropylene from the soluble atactic portion.

  • Take a known volume of the filtrate, evaporate the xylene, and dry the residue to a constant weight.

  • The percentage of xylene solubles is calculated using the following formula: XS (%) = (Weight of residue / Initial weight of sample) * (Total volume of xylene / Volume of filtrate taken) * 100

Isotacticity Determination by ¹³C NMR Spectroscopy

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a more detailed and quantitative measure of polypropylene's stereostructure by analyzing the relative abundance of different stereochemical sequences, known as pentads.[6][7][8][9][10]

Experimental Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Solvent: 1,1,2,2-tetrachloroethane-d₂ or o-dichlorobenzene-d₄.

  • Temperature: 120-135°C.

  • Concentration: 10-15% (w/v).

  • Pulse Sequence: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure quantitative results.

  • Relaxation Delay: At least 5 times the longest T₁ of the methyl carbons.

Data Analysis: The isotacticity is determined by integrating the signals in the methyl region of the ¹³C NMR spectrum (approximately 19.5-22.0 ppm). The percentage of the mmmm pentad, which corresponds to a sequence of five consecutive monomer units with the same stereochemistry, is a direct measure of the isotacticity.

Isotacticity Index (%) = (Area of mmmm pentad / Total area of all methyl pentads) * 100

Mechanism of Stereoselectivity Enhancement

The superior performance of DCPDMS in enhancing isotacticity is attributed to its specific interaction with the Ziegler-Natta catalyst's active sites. The bulky dicyclopentyl groups of DCPDMS sterically hinder the approach of the propylene monomer to the less stereoselective active sites, effectively "poisoning" them. This selective deactivation allows the polymerization to proceed primarily at the highly stereospecific active sites, resulting in a polymer with a significantly higher degree of isotacticity.

G cluster_catalyst Ziegler-Natta Catalyst Surface Ti_active_iso Isospecific Ti Active Site Isotactic_PP Isotactic Polypropylene Ti_active_iso->Isotactic_PP Ti_active_atac Aspecific Ti Active Site Atactic_PP Atactic Polypropylene Ti_active_atac->Atactic_PP Blocked_Site Blocked Aspecific Site Ti_active_atac->Blocked_Site Forms DCPDMS DCPDMS DCPDMS->Ti_active_atac Selective Deactivation Propylene Propylene Monomer Propylene->Ti_active_iso Polymerization Propylene->Ti_active_atac Polymerization

References

Safety Operating Guide

Proper Disposal of Dicyclopentyldimethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of Dicyclopentyldimethoxysilane are critical for ensuring laboratory safety and environmental protection. This organosilicon compound, while essential in various research and industrial applications, presents significant hazards, including causing skin irritation, serious eye damage, and high toxicity to aquatic life with long-lasting effects.[1][2][3] Adherence to stringent disposal protocols is not only a regulatory requirement but a cornerstone of responsible chemical management.

This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

Essential PPE includes:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] Contact lenses should not be worn.[5]

  • Skin Protection: Handle the chemical with chemical-impermeable gloves, such as neoprene or nitrile rubber.[5] Wear fire/flame resistant and impervious clothing to avoid skin contact.[1][4]

  • Respiratory Protection: In areas with inadequate ventilation or if exposure limits are exceeded, use a full-face, NIOSH-certified organic vapor respirator.[1][5]

  • Emergency Equipment: An emergency eye wash fountain and safety shower should be readily accessible in the immediate vicinity of any potential exposure.[5]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7]

Step 1: Waste Identification and Labeling
  • Designate as Hazardous Waste: As soon as this compound is no longer needed, it must be declared a waste.

  • Proper Labeling: The waste container must be immediately labeled with the words "Hazardous Waste" and include the chemical name "this compound".[8]

Step 2: Waste Collection and Storage
  • Use Compatible Containers: Collect the chemical waste in a suitable, dedicated container that is in good condition, free from rust or leaks, and compatible with the material.[1][8]

  • Keep Containers Closed: The waste container must be kept tightly closed except when adding waste.[5][8]

  • Segregate Incompatibles: Store the waste segregated from incompatible materials. This compound reacts with water and moisture, liberating methanol.[5] Therefore, it should be stored in a dry, cool, and well-ventilated area away from water sources.[5]

  • Secondary Containment: Store waste containers in a secondary containment system to prevent spills from reaching the environment.[8]

Step 3: Arrange for Professional Disposal
  • Engage a Licensed Disposal Facility: The primary recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][5]

  • Manifest Tracking: For off-site transportation, a hazardous waste manifest is required to track the waste from the generation point to its final disposal facility.[7][9]

  • Regulatory Compliance: Ensure that the disposal process is in full accordance with all applicable local, state, and federal laws and regulations.[1][5]

Crucially, do not:

  • Discharge this compound to sewer systems.[1]

  • Contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]

  • Attempt to dispose of the chemical without the involvement of a certified hazardous waste management provider.

Emergency Procedures for Spills and Leaks

In the event of a spill, immediate and correct action is vital to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[1][2]

  • Control Ignition Sources: Remove all sources of ignition, as irritating fumes may develop if the material is exposed to heat or flame.[1][5]

  • Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains or public waters.[1][5]

  • Absorb and Collect: Use an absorbent, inert material to clean up the spill. Collect the spillage and place it into a suitable, closed, and labeled container for disposal.[1][2][5]

  • Decontaminate: Wash the spill area thoroughly.

  • Utilize PPE: All personnel involved in the cleanup must wear the appropriate PPE as described above.[1]

Disposal of Empty Containers

Chemical containers that have been emptied through normal use may still contain hazardous residues and must be managed carefully.[10]

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent.[1][8][10] The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures for this compound waste.[8]

  • Container Decontamination: For volatile organic solvents, the emptied container can be air-dried in a ventilated area like a chemical fume hood.[10]

  • Final Disposal: Once properly decontaminated, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] Always remove or completely deface the chemical label before disposal.[10]

Hazard and Precautionary Data

The following table summarizes the key hazard classifications for this compound according to the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescription
Hazard Statements H315Causes skin irritation.[1][2][5]
H318/H319Causes serious eye damage / serious eye irritation.[1][2][5]
H410Very toxic to aquatic life with long lasting effects.[1][2][11]
Precautionary Statements P273Avoid release to the environment.[1][2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][2][5]
P302+P352IF ON SKIN: Wash with plenty of water.[1][5]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][5]
P391Collect spillage.[1][2]
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start This compound Requires Disposal is_spill Is it a spill? start->is_spill waste_collection 1. Designate as Hazardous Waste 2. Collect in a Labeled, Compatible, Closed Container is_spill->waste_collection No spill_procedure Follow Emergency Spill Procedure: - Evacuate & Ventilate - Contain Spill - Absorb & Collect in Labeled Container is_spill->spill_procedure Yes storage Store in a Cool, Dry, Ventilated Area with Secondary Containment. Segregate from Incompatibles. waste_collection->storage spill_procedure->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor manifest Prepare Hazardous Waste Manifest for Off-Site Transport contact_vendor->manifest disposal Final Disposal via Controlled Incineration or other Approved Method manifest->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dicyclopentyldimethoxysilane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dicyclopentyldimethoxysilane

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identification and Hazards

Identifier Value
Chemical Name This compound
CAS Number 126990-35-0
Molecular Formula C12H24O2Si[1]
Signal Word Danger[2][3]
Primary Hazards Causes skin irritation.[1][2] Causes serious eye damage.[2][3] Very toxic to aquatic life with long-lasting effects.[2][4]
Other Hazards Reacts with water to form methanol, which can have chronic effects on the central nervous system and may cause blindness or death if swallowed.[1]
Personal Protective Equipment (PPE)

Proper PPE is mandatory to prevent skin and eye contact.[4] The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Standards/Notes
Eye and Face Protection Chemical goggles or tightly fitting safety goggles.[1][2][5] A face shield may be required for splash hazards.[6]Should conform to EN 166 (EU) or NIOSH (US) standards.[2][5] Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]Gloves must be inspected prior to use.[2]
Skin and Body Protection Wear suitable protective clothing. This may include a lab coat, coveralls, or a chemical-resistant suit.[1][2]Clothing may need to be fire/flame resistant and impervious.[2][5]
Respiratory Protection NIOSH-certified organic vapor (black cartridge) respirator.[1] A full-face respirator may be necessary if exposure limits are exceeded.[2][5]Use should be based on a risk assessment and in accordance with respiratory protection program requirements.
Operational and Handling Protocols

Engineering Controls:

  • Work in a well-ventilated area.[2][4]

  • Use local exhaust ventilation or a chemical fume hood to minimize vapor exposure.[1]

  • Ensure that emergency eye wash fountains and safety showers are immediately accessible in the work area.[1][4]

Safe Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

  • Avoid all eye and skin contact, and do not breathe vapor or mist.[1]

  • Wash hands thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a well-ventilated place, away from heat, sparks, open flames, and incompatible materials such as moisture and water.[1]

Spill, Leak, and Disposal Plans

Spill and Leak Procedures:

  • Evacuate: Evacuate unnecessary personnel from the spill area.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spill from entering sewers or public waters.[1]

  • Cleanup:

    • Wear appropriate PPE.

    • Use an absorbent, non-combustible material to collect the spill.

    • Collect the absorbed material and place it into a suitable, closed container for disposal.[2][5]

    • Use spark-proof tools and explosion-proof equipment during cleanup.[2][5]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

  • The material may be incinerated in a licensed chemical destruction facility.[1][2]

  • Do not release into the environment.[1]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Remove the individual to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical advice if feeling unwell.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1][2] Continue rinsing.[1][2] Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. Note that this product reacts with water in the stomach to form methanol.[1]

Workflow for Handling this compound

Workflow for Handling this compound cluster_A Preparation cluster_B Handling and Use cluster_C Post-Handling cluster_D Emergency Procedures A Preparation B Handling and Use C Post-Handling D Emergency Procedures B->D A1 Review SDS A2 Don PPE A1->A2 A3 Verify Engineering Controls (Fume Hood, Eyewash) A2->A3 B1 Work in Fume Hood A3->B1 B2 Keep Container Closed B1->B2 B3 Avoid Incompatibles (Water, Moisture) B2->B3 C1 Store Properly B3->C1 C2 Dispose of Waste C1->C2 C3 Doff and Clean PPE C2->C3 C4 Wash Hands C3->C4 D1 Spill or Leak D2 Personal Exposure

Caption: A flowchart outlining the key steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dicyclopentyldimethoxysilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dicyclopentyldimethoxysilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.